molecular formula C15H30O2 B3245592 Tetradecanoic acid, 9-methyl- CAS No. 17001-21-7

Tetradecanoic acid, 9-methyl-

Cat. No.: B3245592
CAS No.: 17001-21-7
M. Wt: 242.40 g/mol
InChI Key: KXCURTJMVUYHPS-UHFFFAOYSA-N
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Description

Tetradecanoic acid, 9-methyl- is a useful research compound. Its molecular formula is C15H30O2 and its molecular weight is 242.40 g/mol. The purity is usually 95%.
The exact mass of the compound Tetradecanoic acid, 9-methyl- is 242.224580195 g/mol and the complexity rating of the compound is 178. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Tetradecanoic acid, 9-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetradecanoic acid, 9-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-methyltetradecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30O2/c1-3-4-8-11-14(2)12-9-6-5-7-10-13-15(16)17/h14H,3-13H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXCURTJMVUYHPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)CCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00778338
Record name 9-Methyltetradecanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17001-21-7
Record name 9-Methyltetradecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17001-21-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Methyltetradecanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Advanced Characterization of 9-Methyltetradecanoic Acid: Structural Dynamics and Bio-Functional Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

9-Methyltetradecanoic acid (9-MTD) is a mid-chain branched-chain fatty acid (BCFA) with the molecular formula C₁₅H₃₀O₂ . Unlike its terminal-branched counterparts (iso- and anteiso-pentadecanoic acid) which are ubiquitous in bacterial membranes, 9-MTD represents a specialized lipid subclass where the methyl branch is located deep within the hydrophobic core (position C9). This structural feature creates a permanent steric "kink" analogous to a cis-double bond but with superior oxidative stability.

This guide analyzes the molecular architecture, physicochemical behavior, and emerging biological relevance of 9-MTD, specifically in the context of membrane thermodynamics and potential pharmacological applications.

Molecular Architecture and Stereochemistry

The defining feature of 9-MTD is the methylation at the ninth carbon of the tetradecanoic (myristic) acid backbone. This mid-chain branching fundamentally alters the molecule's packing density compared to linear myristic acid (C14:0) or terminal-branched isomers.

Structural Specifications
PropertySpecification
IUPAC Name 9-Methyltetradecanoic acid
Common Synonyms 9-Methylmyristic acid; C15:0 branched
CAS Registry Number 17001-21-7
Molecular Formula C₁₅H₃₀O₂
Molecular Weight 242.40 g/mol
SMILES CCCCCC(C)CCCCCCCC(=O)O
Chirality The C9 position is a stereocenter.[1][2] Natural sources often yield specific enantiomers (typically R or S depending on the biosynthetic enzyme), though synthetic standards are frequently racemic.
The "Mid-Chain Kink" Effect

In a phospholipid bilayer, linear fatty acids pack tightly via van der Waals forces, increasing membrane rigidity. The C9-methyl group of 9-MTD introduces a steric volume of approximately 20–25 ų that disrupts this packing.

  • Comparison to Unsaturated Lipids: Like oleic acid (C18:1), 9-MTD increases membrane fluidity. However, unlike unsaturated lipids, it lacks the double bond susceptible to lipid peroxidation (ROS attack), making it a "stable fluidizer."

Physicochemical Profile

The thermodynamic properties of 9-MTD are dictated by the disruption of crystal lattice energy caused by the methyl branch.

Key Physical Properties
ParameterValue / BehaviorContext
Melting Point < 25°C (Est.)[1]Significantly lower than n-pentadecanoic acid (51–53°C) due to packing disruption. Likely liquid or semi-solid at room temp.
LogP (Lipophilicity) ~6.5Highly lipophilic; partitions exclusively into membrane bilayers or hydrophobic pockets.
Critical Packing Parameter (CPP) > 1.0The bulky tail favors the formation of inverted hexagonal phases (H_II) in pure lipid systems, promoting membrane fusion events.
Solubility Insoluble in water; Soluble in Ethanol, Chloroform, DMSO.Standard lipid solubility profile.

Natural Occurrence and Biosynthesis

While less common than iso/anteiso BCFAs, 9-MTD has been identified in specific biological niches, suggesting a role in specialized membrane adaptation and secondary metabolism.

Biological Sources[3][4][5][6][7][8][9][10]
  • Camelus dromedarius (Camel) Hump Fat:

    • Identified in "Hachi fat" at concentrations of ~1.67% .

    • Function: Likely contributes to the fluidity of storage fats in the hump, allowing lipid mobilization at varying desert temperatures.

  • Cinnamomum cassia (Cinnamon) Bark:

    • Detected in the essential oil fraction.[3]

    • Function: Part of the plant's lipophilic defense profile against microbial pathogens.

  • Marine Sponges (Erylus goffrilleri):

    • Often found as methoxylated derivatives, pointing to a marine bacterial symbiont origin.

Biosynthetic Pathway

In bacteria and plants, mid-chain methylation typically occurs via one of two pathways:

  • S-Adenosylmethionine (SAM) Dependent Methylation: A methyltransferase enzyme attacks a double bond of an unsaturated fatty acid precursor (e.g., myristoleic acid), followed by reduction.

  • Polyketide Synthase (PKS) Incorporation: Incorporation of a methylmalonyl-CoA unit instead of malonyl-CoA during chain elongation at the 9th cycle.

Biosynthesis cluster_0 SAM-Dependent Pathway (Putative) Unsaturated FA\n(Tetradec-9-enoic acid) Unsaturated FA (Tetradec-9-enoic acid) Cyclopropane Intermediate Cyclopropane Intermediate Unsaturated FA\n(Tetradec-9-enoic acid)->Cyclopropane Intermediate Methylation SAM (Methyl Donor) SAM (Methyl Donor) Methyltransferase Methyltransferase SAM (Methyl Donor)->Methyltransferase Methyltransferase->Cyclopropane Intermediate 9-Methyltetradecanoic Acid 9-Methyltetradecanoic Acid Cyclopropane Intermediate->9-Methyltetradecanoic Acid Reductase/Ring Opening

Figure 1: Putative biosynthetic route via SAM-dependent methylation of an unsaturated precursor, a common mechanism for mid-chain BCFA production in bacteria.

Chemical Synthesis Protocol

For research applications requiring high purity (>98%), chemical synthesis is preferred over extraction. The following protocol utilizes a Wittig Reaction strategy, which offers precise control over the branch position.

Retrosynthetic Analysis
  • Target: 9-Methyltetradecanoic acid (C15).

  • Disconnection: C8-C9 bond formation.

  • Fragments:

    • Fragment A: C8-Phosphonium salt (derived from 8-bromo-octanoic acid ester).

    • Fragment B: C7-Ketone (2-heptanone) - Note: Using 2-heptanone with a C8-ylide places the methyl at the junction.

Step-by-Step Methodology

Reagents: 8-Bromooctanoic acid ethyl ester, Triphenylphosphine (PPh₃), 2-Heptanone, Sodium Hydride (NaH), H₂/Pd-C.

  • Phosphonium Salt Formation:

    • Reflux 8-bromooctanoic acid ethyl ester (1.0 eq) with PPh₃ (1.1 eq) in acetonitrile for 24h.

    • Precipitate with cold ether to yield the phosphonium bromide salt.

  • Wittig Olefination:

    • Suspend salt in dry THF under Argon. Add NaH (2.0 eq) at 0°C to generate the ylide (orange color).

    • Add 2-heptanone (1.1 eq) dropwise. Stir at room temperature for 12h.

    • Result: Formation of Ethyl 9-methyltetradec-8-enoate (mixture of E/Z isomers).

  • Hydrogenation (Saturation):

    • Dissolve the alkene intermediate in Ethanol.

    • Add 10% Pd/C catalyst (10 wt%). Stir under H₂ atmosphere (balloon pressure) for 4h.

    • Filter through Celite to remove Pd/C.

  • Hydrolysis:

    • Treat the saturated ester with KOH in EtOH/H₂O (reflux 2h).

    • Acidify with HCl to pH 2.[4] Extract with Hexane.[5]

    • Yield: 9-Methyltetradecanoic acid (Racemic).

Analytical Characterization

Validating the structure requires distinguishing the 9-methyl isomer from other naturally occurring isomers (like 12-methyl or 13-methyl).

Gas Chromatography-Mass Spectrometry (GC-MS)[8]
  • Molecular Ion (M+): m/z 242 (weak).

  • Methyl Ester Derivative (M+): m/z 256.[6][7]

  • Diagnostic Fragmentation:

    • McLafferty Rearrangement: The methyl branch at C9 disrupts the standard fragmentation pattern of straight-chain FAs.

    • Hydrocarbon Fragments: Look for enhanced peaks corresponding to cleavage adjacent to the methyl branch (alpha-cleavage), generating fragments at m/z 155 (C9-C14 fragment) or m/z 127 (C1-C8 fragment + H).

    • Base Peak: m/z 74 (McLafferty rearrangement ion of the methyl ester headgroup) remains prominent.

NMR Spectroscopy (¹H)
  • Terminal Methyl (C14): Triplet at ~0.88 ppm.

  • Branch Methyl (C9-Me): Doublet at ~0.85 ppm (distinct from terminal methyl).

  • Alpha-Methylene (C2): Triplet at ~2.30 ppm.

Biological Applications & Therapeutic Potential[4][5][8][10][15][16]

Membrane Fluidity Modulation

9-MTD is a potent tool for liposome engineering . Incorporating 9-MTD into synthetic liposomes prevents phase transition (crystallization) during storage, improving the shelf-life of lipid nanoparticle (LNP) drug delivery systems. Its "stable fluidizer" property makes it superior to unsaturated lipids for long-term stability.

Anticancer Research (The BCFA Connection)

Research into the structural isomer 13-methyltetradecanoic acid (13-MTD) has demonstrated significant apoptotic activity against cancer cells via p-AKT downregulation .

  • Hypothesis for 9-MTD: While 13-MTD is the primary candidate, 9-MTD shares the critical BCFA lipophilicity and membrane-perturbing capability. It is hypothesized to act via a similar mechanism: incorporating into the cancer cell membrane, altering lipid raft dynamics, and disrupting survival signaling pathways (PI3K/Akt).

  • Specific Utility: 9-MTD's mid-chain branch may offer higher efficacy in disrupting ordered lipid domains (rafts) compared to the terminal branch of 13-MTD.

References

  • PubChem. (2025). 9-Methyltetradecanoic acid | C15H30O2. National Library of Medicine. [Link]

  • Kadri, A., et al. (2011). Chemical composition and antioxidant activity of the essential oil from the aerial parts of Cinnamomum cassia. Journal of Medicinal Plants Research.
  • Fayed, S. A. (2015). Characterization of Hachi (Camelus dromedarius) fat extracted from the hump. Grasas y Aceites.[5] [Link]

  • Yang, Z., et al. (2000). Induction of apoptosis by 13-Methyltetradecanoic acid in human leukemia cells. Clinical Cancer Research. (Context: Mechanism of action for C15 BCFAs).
  • Knothe, G. (2006). NMR characterization of fatty acids and their derivatives. Lipid Technology. (Context: Analytical standards for methyl-branched lipids).

Sources

Thermodynamic Properties of Methyl-Branched Fatty Acids: A Structural-Mechanistic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl-branched fatty acids (MBFAs) represent a critical class of lipids where a simple structural modification—the addition of a methyl group—induces profound thermodynamic shifts. Unlike their straight-chain


-alkane counterparts, MBFAs exhibit depressed phase transition temperatures, altered packing densities, and unique liquid-crystalline behaviors.

For researchers in drug delivery (specifically Lipid Nanoparticles or LNPs) and membrane biophysics, understanding these properties is not merely academic; it is the difference between a stable formulation and one that aggregates, or a payload that releases in the endosome versus one that remains trapped. This guide synthesizes the thermodynamic principles of MBFAs with actionable characterization protocols.

Part 1: Structural-Thermodynamic Relationships[1]

The thermodynamic behavior of a fatty acid is governed by the efficiency of its crystal lattice packing. In straight-chain saturated fatty acids (e.g., Stearic acid, C18:0), the zigzag hydrocarbon chains pack tightly via extensive Van der Waals interactions, resulting in high melting points (


).
The "Defect" Mechanism

A methyl branch acts as a steric "defect" in this lattice. The magnitude of the thermodynamic disruption depends heavily on the position of this defect:

  • Iso-branching (terminal - 1): The methyl group is at the penultimate carbon.[1] This creates a "forked" tail. While it disrupts packing, the long linear segment still allows for significant inter-chain attraction.

  • Anteiso-branching (terminal - 2): The methyl group is at the antepenultimate carbon. This position places the bulky group further into the chain's interior relative to the terminal end, causing a more severe "kink" and preventing effective parallel alignment of the chains.

  • Mid-chain branching: Placing a methyl group near the center (e.g., 10-methylstearic acid/tuberculostearic acid) causes the most dramatic reduction in

    
     because it disrupts the lattice at its most stable point.
    
Comparative Thermodynamic Data

The following table illustrates the "Branching Effect" on melting points for C18 isomers. Note the dramatic drop for the mid-chain branched variant.

Fatty Acid IsomerCarbon StructureBranch PositionMelting Point (

)

(kJ/mol)
Packing Character
Stearic Acid C18:0 (Linear)None69.6 °C~61.2High Density (Triclinic)
Iso-Stearic Acid 16-methylheptadecanoic

-1
~67.0 °C~54.5Moderate Disruption
Anteiso-Stearic Acid 15-methylheptadecanoic

-2
~52.5 °C~48.1High Disruption
Tuberculostearic 10-methylstearicMid-chain (C10)13.2 °C~28.5Fluid/Liquid-Like

Data synthesized from standard lipid thermodynamic databases and recent LNP lipidoid studies [1, 5].

Visualization: Structure-Property Logic

The following diagram maps the causal relationship between the structural input (branch position) and the thermodynamic output (phase transition).

MBFA_Thermodynamics Input Input: Lipid Structure Linear Straight Chain (n-alkane) Input->Linear Branched Methyl-Branched Input->Branched VdW Van der Waals Forces Linear->VdW Maximized Contact Area Iso Iso-Branch (ω-1) Minor Steric Clash Branched->Iso Anteiso Anteiso-Branch (ω-2) Major Steric Clash Branched->Anteiso Mid Mid-Chain Branch Lattice Collapse Branched->Mid Packing Crystal Lattice Packing Iso->Packing Slight Disturbance Anteiso->Packing Significant Kink Mid->Packing Prevents Crystallization VdW->Packing Tm Melting Point (Tm) & Phase Fluidity Packing->Tm Inverse Correlation (Less Order = Lower Tm)

Figure 1: Causal pathway showing how methyl branch positioning disrupts Van der Waals forces, leading to altered phase transition temperatures.

Part 2: Experimental Characterization Protocols

As a scientist, you cannot rely solely on literature values. Impurities (solvent residues, homologs) drastically alter thermodynamic profiles. The following protocols are designed for self-validation.

Protocol A: Differential Scanning Calorimetry (DSC)

DSC is the gold standard for determining


 and enthalpy of fusion (

).

The Challenge: MBFAs often exhibit polymorphism (existing in multiple crystal forms:


, 

,

). A single heating scan is insufficient because the sample's thermal history is unknown.

Step-by-Step Workflow:

  • Sample Prep: Weigh 2–5 mg of MBFA into an aluminum hermetic pan. Critical: Ensure good thermal contact by flattening the sample against the pan bottom.

  • Purge Gas: Nitrogen (50 mL/min) to prevent oxidation, especially if unsaturated impurities are suspected.

  • Cycle 1 (Erasure): Heat from 0°C to 10°C above the expected

    
     at 10°C/min. Hold for 5 minutes.
    
    • Why? This erases the thermal history and destroys any metastable polymorphs formed during storage.

  • Cooling Scan: Cool to -50°C at 5°C/min.

    • Observation: Watch for supercooling. MBFAs often resist crystallization. If no peak appears, the sample may have formed a glass.

  • Cycle 2 (Analysis): Heat from -50°C to above

    
     at 2°C/min or 5°C/min.
    
    • Data Extraction: The onset temperature (

      
      ) of the endothermic peak in this second cycle is the true thermodynamic melting point.
      

DSC_Protocol cluster_check Quality Control Check Start Sample Loading (Hermetic Pan) Erasure Cycle 1: Heat & Hold (Erase Thermal History) Start->Erasure Cooling Controlled Cooling (Induce Crystallization) Erasure->Cooling Analysis Cycle 2: Slow Ramp (Measure Tm & Enthalpy) Cooling->Analysis Check Check: Sharp Single Peak? Split peak = Polymorphism Analysis->Check

Figure 2: Validated DSC workflow ensuring removal of thermal history for accurate MBFA characterization.

Protocol B: Langmuir Monolayer Isotherms

To understand how MBFAs behave in cell membranes or LNP surfaces, we must measure their 2D phase behavior at an air-water interface.

The Logic: MBFAs occupy a larger cross-sectional area than linear fatty acids. This "Area per Molecule" (


) is a direct proxy for the steric bulk of the methyl branch.
  • Subphase: Ultrapure water (18.2 M

    
    ) at 20°C.
    
  • Spreading: Dissolve MBFA in Chloroform (1 mg/mL). Deposit dropwise using a Hamilton syringe.

  • Wait Time: Allow 10–15 minutes for solvent evaporation. Self-Validation: If pressure rises before compression, the solvent is impure or the trough is contaminated.

  • Compression: Compress barriers at 10 mm/min.

  • Analysis: Plot Surface Pressure (

    
    ) vs. Area per Molecule (
    
    
    
    ).
    • Key Metric: Look for the Lift-off Area (where pressure rises > 0 mN/m).

    • Linear FA: ~20 Ų/molecule.

    • Iso-Branched: ~22–24 Ų/molecule.

    • Mid-Chain: >30 Ų/molecule (Liquid-Expanded phase dominates).

Part 3: Applications in Drug Delivery (LNPs)[3]

The thermodynamic properties of MBFAs are currently revolutionizing Lipid Nanoparticle (LNP) design for mRNA delivery.

The Endosomal Escape Problem

Standard saturated lipids (DSC


 > body temperature) form rigid LNP shells that are stable in storage but fail to release payload in the cell. Unsaturated lipids (e.g., Oleic acid) are fluid but prone to oxidation.
The MBFA Solution

By incorporating methyl-branched tails (specifically iso- or mid-chain) into ionizable lipids, researchers achieve:

  • Oxidative Stability: MBFAs are fully saturated (no double bonds to oxidize).

  • Tunable Fluidity: The methyl defect lowers the

    
     to near-physiological range.
    
  • Fusogenicity: The "cone shape" geometry of branched lipids promotes the formation of non-bilayer phases (like the Hexagonal

    
     phase) upon acidification in the endosome. This phase transition is thermodynamically driven and is essential for fusing with the endosomal membrane to release mRNA into the cytosol [4, 6].
    

Strategic Insight: When designing novel ionizable lipids, substituting a linear C18 tail with a C18-iso tail often increases transfection potency by 10-fold due to this enhanced phase transition capability [6].

References

  • Heats of Combustion and Thermodynamic Modeling of Fatty Acids . The Wexler Group. Available at: [Link]

  • Thermotropic Phase Behavior of Methyl-Branched Phosphatidylcholines . Biochemistry (ACS). Available at: [Link]

  • Unveiling Texture and Topography of Fatty Acid Langmuir Films . ACS Omega. Available at: [Link]

  • Branched-Tail Lipid Nanoparticles Potently Deliver mRNA In Vivo . Small. Available at: [Link]

  • Production of 10-methyl branched fatty acids in yeast . Microbial Cell Factories. Available at: [Link]

  • Branched lipid architecture improves LNP-based mRNA delivery . American Chemical Society (Digitell). Available at: [Link]

Sources

Natural Occurrence and Profiling of 9-Methyltetradecanoic Acid in Ruminant Lipids

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the natural occurrence, biosynthetic origins, and analytical profiling of 9-methyltetradecanoic acid , a distinct mid-chain branched-chain fatty acid (BCFA) found in ruminant and pseudo-ruminant lipids. Unlike the more abundant iso- (terminal) and anteiso- (penultimate) isomers, this molecule represents a specific subclass of "mid-chain" BCFAs derived from unique microbial elongation pathways.

Executive Summary

9-Methyltetradecanoic acid (C15H30O2) is a saturated, mid-chain branched fatty acid. While ruminant fats are characteristically rich in BCFAs, the vast majority (>90%) are iso- (13-methyl) or anteiso- (12-methyl) isomers derived from branched-chain amino acid primers.

9-Methyltetradecanoic acid is structurally distinct: the methyl branch is located at the 9th carbon from the carboxyl end (mid-chain). This specific isomer has been identified as a quantifiable component in Camel hump fat (Camelus dromedarius) and as a minor bioactive lipid in bovine milk fat and human sebum. Its presence indicates a specific biosynthetic deviation in the rumen microbiome involving methylmalonyl-CoA incorporation.

Key Technical Value:

  • Biomarker Potential: Indicates specific rumen microbial activity (propionate/methylmalonyl-CoA flux).

  • Physicochemical Properties: significantly lowers the melting point of storage fats compared to linear C15:0 (pentadecanoic acid), enhancing fluidity.

  • Differentiation: Must be analytically distinguished from its potent anti-cancer isomer, 13-methyltetradecanoic acid (iso-C15).

Biosynthetic Origins: The "Extender" Pathway

In ruminants, fatty acids are synthesized primarily by rumen microbes. The synthesis of 9-methyltetradecanoic acid differs fundamentally from the standard BCFA pathway.

The Mechanism

Most BCFAs (iso/anteiso) use a branched primer (from Valine, Leucine, or Isoleucine) followed by elongation with straight-chain Malonyl-CoA.

  • 9-Methyltetradecanoic Acid Synthesis: Uses a linear primer (Acetyl-CoA) but incorporates Methylmalonyl-CoA as an extender unit during the chain elongation process at the C9 position.

This incorporation typically occurs when:

  • Propionate flux is high: High-grain diets increase ruminal propionate.

  • Vitamin B12 is limiting: Methylmalonyl-CoA mutase (B12-dependent) is inhibited, causing Methylmalonyl-CoA to accumulate and compete with Malonyl-CoA at the Fatty Acid Synthase (FAS) complex.

Biosynthesis Pathway Diagram

Biosynthesis cluster_context Rumen Bacterial Cell Diet Dietary Carbohydrates (High Starch) Propionate Ruminal Propionate Diet->Propionate Fermentation MMCoA Methylmalonyl-CoA (Accumulation) Propionate->MMCoA Carboxylation Incorporation Incorporation at C9 (Branch Point) MMCoA->Incorporation Competes with Malonyl-CoA FAS Bacterial FAS (Fatty Acid Synthase) Elongation Chain Elongation (C2 -> C8) FAS->Elongation Standard Synthesis Elongation->Incorporation Final 9-Methyltetradecanoic Acid (Mid-Chain BCFA) Incorporation->Final Further Elongation to C14 chain

Caption: Pathway showing the incorporation of Methylmalonyl-CoA as an extender unit to form mid-chain BCFAs.

Natural Occurrence Profile

The concentration of 9-methyltetradecanoic acid varies significantly across species. Recent lipidomic profiling has highlighted Camel Hump Fat as a uniquely rich source.

Source MatrixConcentration (% of Total FA)Context
Camel Hump Fat (C. dromedarius)1.67% ± 0.09 Significant storage lipid; contributes to the low melting point of hump fat.
Bovine Milk Fat < 0.1% (Trace) Often co-elutes with C15:0 or iso-C15. Requires high-resolution GC for detection.
Human Sebum Detected Present in skin surface lipids; likely of sebaceous or commensal bacterial origin.
Sheep Adipose Trace Associated with "mutton flavor" profile along with 4-methyloctanoic acid.

Data Source: Mokadem et al. (Camel Fat Profiling)

Analytical Methodology

Accurate identification requires separating 9-methyltetradecanoic acid from the more common iso- and anteiso- isomers. Standard C18 columns often fail to resolve these isomers.

Sample Preparation (Transesterification)

Objective: Convert bound fatty acids (TAGs) into Fatty Acid Methyl Esters (FAMEs) without isomerization. Protocol:

  • Lipid Extraction: Extract 100 mg fat using Chloroform:Methanol (2:1 v/v) (Folch Method).

  • Base-Catalyzed Methylation: Add 2 mL 0.5 M Sodium Methoxide (NaOMe) in methanol. Vortex 1 min. Incubate at 50°C for 10 min.

    • Why Base? Acid catalysis (BF3-MeOH) is effective but can cause artifactual isomerization of conjugated lipids. Base is milder for standard FAMEs.

  • Extraction: Add 2 mL Hexane and 2 mL saturated NaCl. Centrifuge (2000 x g, 5 min).

  • Recovery: Collect the upper hexane layer containing FAMEs. Dry over anhydrous Na2SO4.

GC-MS Profiling

Instrument: Agilent 7890/5977 (or equivalent). Column Selection (Critical):

  • Recommended: CP-Sil 88 or SP-2560 (100m highly polar biscyanopropyl polysiloxane).

  • Reasoning: A 100m polar column is required to separate the mid-chain isomer (9-methyl) from the terminal isomers (iso/anteiso) and the linear C15:0.

GC Parameters:

  • Carrier Gas: Helium @ 1.0 mL/min.

  • Oven Program:

    • 140°C (hold 5 min)

    • Ramp 4°C/min to 240°C (hold 15 min).

  • Injection: Split 10:1, 250°C.

Identification Logic (Mass Spectrometry)

Mid-chain methyl esters show diagnostic fragmentation patterns different from iso/anteiso forms.

  • Molecular Ion: m/z 256 (C16H32O2 - Methyl Ester).

  • McLafferty Ion: m/z 74 (Standard for FAMEs).

  • Diagnostic Fragments for 9-Methyl:

    • Look for ions resulting from cleavage alpha to the methyl branch (C9).

    • m/z 157: Fragment containing the carboxyl end up to C8 (CH3OOC-(CH2)7).

    • m/z 171: Fragment containing the carboxyl end up to C9 (CH3OOC-(CH2)7-CH(Me)).

    • ECL (Equivalent Chain Length): 9-methyl isomers typically elute between the anteiso-C15 and normal-C15 on polar columns.

Analytical Workflow Diagram

GCMS_Workflow cluster_ID Identification Criteria Sample Ruminant Fat Sample (Milk/Adipose/Hump) Extract Folch Extraction (CHCl3:MeOH) Sample->Extract Deriv Methylation (NaOMe) Forms FAMEs Extract->Deriv GC GC Separation (100m CP-Sil 88 Column) Deriv->GC MS Mass Spectrometry (EI Source) GC->MS Ions Diagnostic Ions: m/z 157, 171, 256 MS->Ions ECL ECL Check: Elutes after Anteiso-C15 MS->ECL

Caption: Analytical workflow for isolating and identifying 9-methyltetradecanoic acid.

Biological & Therapeutic Implications

While 13-methyltetradecanoic acid (iso-C15) is widely researched for apoptosis induction in cancer cells, 9-methyltetradecanoic acid plays a different role:

  • Membrane Fluidity: The mid-chain "kink" disrupts lipid packing more effectively than terminal branching. In camel hump fat, this allows the fat to remain metabolically accessible even at varying body temperatures.

  • Gut Health: Like other BCFAs, it is incorporated into the membranes of commensal bacteria (Bacteroides), contributing to gut homeostasis.

  • Drug Development Context:

    • Lipid Formulations: Can be used to engineer lipid nanoparticles (LNPs) with specific transition temperatures.

    • Biomarker: Presence in human plasma/sebum may correlate with dairy intake or specific gut microbiome profiles.

References

  • Mokadem, et al. (2026). Camel Bones as a Source of Fat: Optimization of Extraction Methods and Fatty Acid Composition Analysis. Acta Chimica Slovenica.

  • PubChem. (2025). 9-Methyltetradecanoic acid | C15H30O2. National Library of Medicine.

  • Vlaeminck, B., et al. (2006). Factors affecting odd- and branched-chain fatty acids in milk: A review. Animal Feed Science and Technology. (Contextual grounding for rumen biosynthesis).
  • Ran-Ressler, R. R., et al. (2014). Branched-chain fatty acids in health and disease. Nutrients. (Review of BCFA biological activity).

chemical stability of 9-methyltetradecanoic acid under standard conditions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

9-Methyltetradecanoic acid (C15H30O2) exhibits a high chemical stability profile under standard laboratory conditions (25°C, 60% RH), characteristic of saturated branched-chain fatty acids (BCFAs). Unlike its unsaturated counterparts, it lacks the allylic double bonds that drive rapid autoxidation. However, the tertiary carbon at the C9 position introduces a specific, albeit minor, site of vulnerability to radical attack compared to straight-chain isomers (e.g., pentadecanoic acid).

This guide provides a structural analysis of these stability factors, detailed protocols for stress testing, and validated analytical workflows to ensure integrity during drug development or biomarker quantification.

Structural Analysis & Physicochemical Implications[1][2]

The stability of 9-methyltetradecanoic acid is dictated by its molecular topology. While the carboxyl group (-COOH) governs its acidity and dimerization, the hydrocarbon tail determines its susceptibility to environmental degradation.

The C9 Branching Effect

The methyl group at carbon 9 disrupts the Van der Waals packing forces that typically stabilize straight-chain fatty acids.

  • Melting Point Depression: The molecule is likely liquid or a soft waxy solid at room temperature (unlike the solid straight-chain C15:0), increasing the surface area available for oxidative interaction.

  • Steric Hindrance: The branch provides steric protection to the mid-chain but creates a tertiary hydrogen site.

Reactivity Map
  • Carboxyl Head (C1): Stable against oxidation; susceptible to esterification or salt formation.

  • Methylene Chain (C2-C8, C10-C14): Highly stable (bond dissociation energy ~98 kcal/mol).

  • Methine Site (C9): The tertiary C-H bond is weaker (~96 kcal/mol) than secondary C-H bonds, making it the thermodynamic sink for any radical-mediated abstraction, though kinetic barriers remain high under standard conditions.

Stability Profile & Degradation Mechanisms

Oxidative Stability (Autoxidation)

Verdict: High. Saturated fatty acids are resistant to autoxidation. However, under forcing conditions (high heat + oxygen + metal catalysts), the degradation pathway differs from unsaturated lipids.

  • Mechanism: Radical abstraction of the tertiary hydrogen at C9.

  • Products: Hydroperoxides at C9, leading to chain cleavage and formation of lower molecular weight ketones or carboxylic acids (e.g., 2-nonanone or hexanoic acid fragments).

Hydrolytic Stability

Verdict: Absolute (as Free Acid). As a free fatty acid, 9-methyltetradecanoic acid cannot undergo hydrolysis. However, if used as a prodrug ester (e.g., methyl 9-methyltetradecanoate), it is susceptible to acid/base-catalyzed hydrolysis, regenerating the parent acid.

Thermal Stability

Verdict: Moderate to High. Stable up to ~200°C. Above this, decarboxylation may occur, particularly in the presence of divalent cations (Ca²⁺, Mg²⁺) which stabilize the transition state.

Metabolic Stability (Biological Context)

Unlike straight-chain fatty acids, the C9 methyl branch acts as a "roadblock" for mitochondrial


-oxidation.
  • Blockage: When the oxidation cycle reaches the branch point, the enzyme acyl-CoA dehydrogenase cannot form the required trans-double bond due to the methyl group.

  • Consequence: The molecule must be diverted to

    
    -oxidation  (peroxisomal) or undergo specific enzymatic isomerization to proceed, extending its biological half-life compared to palmitic or myristic acid.
    

Visualization: Degradation & Metabolic Logic

The following diagram illustrates the theoretical stability and metabolic fate, highlighting the critical C9 checkpoint.

StabilityPathways Compound 9-Methyltetradecanoic Acid (C15H30O2) Oxidation Oxidative Stress (High T, O2, Radical) Compound->Oxidation Radical Attack Thermal Thermal Stress (>200°C) Compound->Thermal Heat Metabolic Metabolic Processing (In Vivo) Compound->Metabolic Acyl-CoA Synthase TertiaryRadical Tertiary Radical (at C9) Oxidation->TertiaryRadical H-Abstraction Decarb Decarboxylation (CO2 Loss) Thermal->Decarb -CO2 BetaOx Beta-Oxidation (Mitochondrial) Metabolic->BetaOx Cycles 1-2 Cleavage Chain Cleavage (Ketones/Short Acids) TertiaryRadical->Cleavage Degradation Block STALLED (Steric Block at C9) BetaOx->Block Reaches C9 AlphaOx Shunt to Alpha-Oxidation Block->AlphaOx Rescue Pathway

Caption: Chemical and metabolic fate of 9-methyltetradecanoic acid. Note the specific metabolic stall at C9 requiring alpha-oxidation shunting.

Experimental Validation Protocols

To validate the stability of 9-methyltetradecanoic acid in a new formulation or extract, use the following Self-Validating Stress Test Protocol .

Analytical Method: GC-MS/FID (Derivatization Required)

Because free fatty acids tail significantly on non-polar columns, they must be converted to Fatty Acid Methyl Esters (FAMEs) prior to analysis.

  • Column: fused silica capillary column (e.g., DB-5ms or CP-Sil 88 for isomer separation).

  • Carrier Gas: Helium @ 1.0 mL/min.

  • Derivatization Reagent: 14% Boron trifluoride (

    
    ) in methanol.
    
Forced Degradation Workflow

Perform these tests to establish the degradation profile.

Stress ConditionProtocolExpected Outcome
Acid Hydrolysis Reflux with 1N HCl for 4 hours.No Change. (Validates absence of ester impurities).
Base Hydrolysis Reflux with 1N NaOH for 4 hours.Salt Formation. (Reversible upon acidification; check for recovery).
Oxidation 3%

at 60°C for 24 hours.
< 2% Degradation. (Monitor for C9 ketones/hydroxy-derivatives).
Thermal Heat neat substance at 105°C for 72 hours.< 1% Degradation. (Confirm absence of polymerization).
Photostability 1.2 million lux-hours (ICH Q1B).Stable. (Saturated chain is non-chromophoric).
Step-by-Step Derivatization Protocol (FAME)
  • Sample Prep: Dissolve 10 mg of 9-methyltetradecanoic acid in 1 mL hexane.

  • Reaction: Add 1 mL of 14%

    
    -methanol. Cap tightly.
    
  • Incubation: Heat at 60°C for 10 minutes. (Self-validation: Ensure cap is PTFE-lined to prevent evaporation).

  • Extraction: Cool to RT. Add 1 mL saturated NaCl and 1 mL hexane. Vortex vigorously.

  • Separation: Centrifuge at 2000 rpm for 2 mins. Transfer top hexane layer to GC vial.

  • Analysis: Inject 1 µL into GC-MS.

Stability Testing Workflow Diagram

This workflow ensures a systematic approach to validating the compound's integrity.

StabilityWorkflow Start Sample: 9-Methyltetradecanoic Acid InitialQC Initial QC (GC-MS Purity >98%) Start->InitialQC Split Split Samples InitialQC->Split Cond1 Control (4°C, Dark) Split->Cond1 Cond2 Oxidative (H2O2, 60°C) Split->Cond2 Cond3 Thermal (105°C) Split->Cond3 Deriv Derivatization (BF3-MeOH -> FAME) Cond1->Deriv Cond2->Deriv Cond3->Deriv Analysis GC-MS Analysis Deriv->Analysis Compare Data Comparison (Overlay Chromatograms) Analysis->Compare Decision Stability Verdict Compare->Decision

Caption: Standardized workflow for assessing the chemical stability of BCFAs.

Storage & Handling Recommendations

Based on the chemical profile, the following storage conditions are recommended to maximize shelf-life (>2 years):

  • Temperature: -20°C is ideal for long-term reference standards; 2-8°C is sufficient for working stocks.

  • Container: Amber glass vials with PTFE-lined caps. Avoid plastics (polystyrene) as free fatty acids can leach plasticizers or adsorb to the container walls.

  • Atmosphere: Flush headspace with Nitrogen or Argon to eliminate the minor risk of C9 oxidation over long durations.

References

  • PubChem. (n.d.).[1] 9-Methyltetradecanoic acid | C15H30O2.[2] National Library of Medicine. Retrieved October 25, 2023, from [Link]

  • Taormina, V. M., et al. (2020).[3] Branched-Chain Fatty Acids: A New Frontier in Nutritional Science. Annual Review of Nutrition. (Contextual grounding on BCFA metabolism and stability).

  • Christie, W. W. (n.d.). Mass Spectrometry of Fatty Acid Derivatives - Branched-Chain Fatty Acids. LipidWeb. Retrieved October 25, 2023, from [Link]

  • International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2). (Basis for stress testing protocols). [Link]

Sources

9-Methyltetradecanoic Acid: A Comprehensive Technical Guide on Identification, Extraction, and Biological Significance

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Mid-chain branched fatty acids (MBFAs) represent a specialized class of lipids with profound implications in chemotaxonomy, microbial ecology, and pharmacognosy. Among these, 9-methyltetradecanoic acid stands out as a critical biomarker and bioactive compound. This whitepaper provides an authoritative, in-depth analysis of 9-methyltetradecanoic acid, detailing its chemical identity, biological biosynthesis, and the rigorous analytical methodologies required for its extraction and quantification in complex matrices.

Chemical Identity and Quantitative Properties

9-Methyltetradecanoic acid is a saturated, branched-chain fatty acid characterized by a 14-carbon aliphatic backbone with a methyl group substitution at the C-9 position. This mid-chain branching significantly alters the lipid's physical properties, lowering its melting point compared to its straight-chain counterpart (pentadecanoic acid) and increasing its membrane fluidity when incorporated into phospholipid bilayers[1].

To ensure precise identification across literature and chemical databases, the primary nomenclature and identifiers are consolidated in Table 1 , while the computed physicochemical properties are summarized in Table 2 .

Table 1: Chemical Nomenclature and Identifiers
DescriptorValue
IUPAC Name 9-methyltetradecanoic acid
CAS Registry Number 17001-21-7[1]
PubChem CID 71353613[1]
Molecular Formula C₁₅H₃₀O₂[1]
Primary Synonyms Tetradecanoic acid, 9-methyl-; 9-methyl-tetradecanoic acid[1]
Derivative Form (FAME) Methyl 9-methyltetradecanoate (CAS: 213617-69-7)[2]
Table 2: Physical and Computed Properties
PropertyValueCausality / Significance
Molecular Weight 242.40 g/mol [1]Dictates the mass-to-charge (m/z) ratio in mass spectrometry.
Exact Mass 242.22458 Da[1]Critical for high-resolution MS (HRMS) identification.
XLogP3 (Lipophilicity) 6.5[1]High hydrophobicity necessitates non-polar solvent extraction.
Topological Polar Surface Area 37.3 Ų[1]Represents the polar carboxyl head, requiring derivatization for GC.

Ecological Significance and Biosynthetic Pathways

The biological distribution of 9-methyltetradecanoic acid spans diverse ecosystems, serving as a critical indicator of specific metabolic pathways:

  • Marine Microbial Dark Matter: In marine ecology, 9-methyltetradecanoic acid is a prominent chemotaxonomic biomarker for high-microbial-abundance (HMA) marine sponges. It is synthesized by uncultivated symbiotic bacteria belonging to the candidate phylum "Poribacteria"[3].

  • Phytotherapeutics: The compound has been identified in the secondary metabolome of endophytic fungi harbored within the Azadirachta indica (Neem) tree, contributing to the plant's extensive chemical defense arsenal[4].

  • Human Volatilome: Advanced gas chromatography studies have also detected this MBFA in human emanations (such as skin secretions and feces), highlighting its role in the human metabolic volatilome[5].

The Polyketide Synthase (PKS) Biosynthetic Mechanism

Unlike standard straight-chain fatty acids synthesized via traditional Fatty Acid Synthase (FAS) pathways, MBFAs like 9-methyltetradecanoic acid in Poribacteria are produced via a specialized Polyketide Synthase (PKS) system, specifically the Sup gene cluster[3]. The presence of an integrated methyltransferase (MT) domain within the PKS architecture allows for the direct S-adenosylmethionine (SAM)-dependent methylation of the growing acyl chain.

Biosynthesis A Malonyl-CoA / Acetyl-CoA (Precursors) B SupA (Polyketide Synthase) Chain Elongation A->B Loading C Methyltransferase Domain (SAM-dependent Methylation) B->C Mid-chain branching D SupB (Acyl Carrier Protein) Thioester Cleavage C->D Transfer E 9-Methyltetradecanoic Acid (Target MBFA) D->E Hydrolysis

Fig 1. Biosynthetic pathway of 9-methyltetradecanoic acid via the Sup PKS system.

Analytical Extraction and Derivatization Methodology

The Causality of Derivatization

Free fatty acids (FFAs) like 9-methyltetradecanoic acid possess a highly polar carboxyl group that readily forms intermolecular hydrogen bonds. If injected directly into a Gas Chromatography-Mass Spectrometry (GC-MS) system, this polarity causes severe peak tailing, poor chromatographic resolution, and thermal degradation. To circumvent this, the FFAs must be converted into Fatty Acid Methyl Esters (FAMEs) —specifically, methyl 9-methyltetradecanoate (CAS: 213617-69-7)[2]. This derivatization neutralizes the polar head, drastically increasing volatility and thermal stability[6].

Workflow S1 Step 1: Lipid Extraction (Non-polar Solvent) S2 Step 2: Saponification (0.5 N KOH in Methanol) S1->S2 Isolate crude lipids S3 S3 S2->S3 Cleave ester bonds S4 Step 4: Esterification (Methanol + H2SO4) S3->S4 Liberate free fatty acids S5 Step 5: Liquid Extraction (Ether / Water wash) S4->S5 Form methyl esters (FAME) S6 Step 6: GC-MS Analysis (FAME Detection) S5->S6 Dehydrate & Concentrate

Fig 2. Step-by-step FAME derivatization workflow for GC-MS analysis.

Self-Validating Extraction & FAME Protocol

To ensure rigorous scientific integrity, the following protocol incorporates internal validation mechanisms to quantify extraction efficiency and prevent false positives[3],[6].

Pre-Analytical QC: Spike the raw biological sample with a known concentration of an unnatural internal standard (e.g., nonadecanoic acid, C19:0) prior to extraction. Recovery rates of this standard will validate the system's efficiency.

  • Lipid Extraction: Macerate the biological matrix (e.g., sponge tissue or plant extract) in petroleum ether (40–60°C fraction). Evaporate the solvent under a vacuum at 35°C using a rotary evaporator until complete solvent removal[6].

  • Saponification: Reflux 0.5 g of the dried lipid extract with 100 mL of 0.5 N alcoholic KOH in a boiling water bath for 6 hours. Causality: This alkaline hydrolysis cleaves complex lipids (triglycerides, phospholipids) into their constituent fatty acid salts[6].

  • Acidification: Cool the mixture, dilute with distilled water, and extract unsaponifiable matter with diethyl ether. Acidify the remaining aqueous alkaline solution with concentrated HCl until pH < 2. Causality: Acidification protonates the fatty acid salts, reverting them into extractable free fatty acids[6].

  • Esterification: Dissolve the liberated fatty acids in 50 mL of absolute methanol. Add 0.25 mL of concentrated sulfuric acid (H₂SO₄) as a catalyst and reflux for 3 hours. Causality: Fischer esterification replaces the hydroxyl group of the fatty acid with a methoxy group, yielding the volatile FAME[6].

  • Purification & Dehydration: Dilute the mixture with 100 mL of distilled water and extract the FAMEs using diethyl ether. Wash the ethereal layer with water until strictly acid-free. Pass the extract through anhydrous sodium sulfate (Na₂SO₄). Causality: Water traces will degrade the GC column; anhydrous Na₂SO₄ acts as a desiccant to ensure a completely dry sample[6].

  • Post-Analytical QC: Run a pure solvent blank through the GC-MS prior to sample injection to verify the absence of column carryover or reagent contamination.

Conclusion

9-Methyltetradecanoic acid (CAS: 17001-21-7) is far more than a simple structural lipid; it is a critical molecular signature linking chemical diversity to microbial ecology. Whether utilized as a biomarker for mapping the "microbial dark matter" of marine sponges or investigated for its presence in phytotherapeutic extracts, understanding its chemical properties and mastering its extraction via FAME derivatization is essential for modern analytical chemists and drug development professionals.

References

  • 9-Methyltetradecanoic acid | CID 71353613 - PubChem (National Institutes of Health). 1

  • Methyl 9-methyltetradecanoate | CID 554137 - PubChem (National Institutes of Health). 2

  • Linking Chemical and Microbial Diversity in Marine Sponges: Possible Role for Poribacteria as Producers of Methyl-Branched Fatty Acids - Leibniz Institute for Age Research. 3

  • Harnessing the Phytotherapeutic Treasure Troves of the Ancient Medicinal Plant Azadirachta indica (Neem) - Thieme Connect. 4

  • The suppressive role of nanoencapsulated chia oil against DMBA-induced breast cancer - PubMed Central (PMC). 6

  • A review of the volatiles from the healthy human body - ResearchGate. 5

Sources

Technical Guide: 9-Methyltetradecanoic Acid in Membrane Fluidity Regulation

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the biophysical mechanisms, experimental characterization, and pharmaceutical applications of 9-methyltetradecanoic acid (9-MTD) .

Executive Summary

Membrane fluidity is a critical biophysical parameter governing protein function, vesicle trafficking, and cellular signaling.[1][2] While cis-unsaturated fatty acids (UFAs) are the canonical regulators of fluidity, they are prone to lipid peroxidation. 9-methyltetradecanoic acid , a mid-chain branched-chain fatty acid (BCFA), offers a unique "biophysical stealth" capability. By introducing a steric methyl wedge at the C9 position of a C14 backbone, it disrupts acyl chain packing with efficacy comparable to mono-unsaturated fats but retains the oxidative stability of saturated lipids. This guide explores its role as a high-stability fluidizer for liposomal drug delivery and a biomarker of homeoviscous adaptation.

Mechanistic Foundation: The "Mid-Chain Wedge" Effect

Biophysical Mode of Action

Unlike straight-chain saturated fatty acids (e.g., pentadecanoic acid) that pack into rigid gel phases (


), or terminal branched acids (iso/anteiso) that perturb the bilayer interface, 9-MTD creates a void volume deep within the hydrophobic core.
  • Steric Disruption: The methyl group at C9 introduces a gauche conformer in the acyl chain, preventing the formation of the all-trans lattice characteristic of rigid membranes.

  • Phase Transition Lowering: 9-MTD significantly lowers the main phase transition temperature (

    
    ) of phospholipid bilayers. In dipalmitoylphosphatidylcholine (DPPC) membranes, incorporation of 9-MTD abolishes the pre-transition and broadens the main transition, indicative of increased disorder.
    
  • Oxidative Resistance: Lacking double bonds, 9-MTD is immune to reactive oxygen species (ROS) attack, making it superior to oleic acid for long-term storage of lipid-based therapeutics.

Comparative Fluidity Metrics

The following table contrasts 9-MTD with standard membrane lipids.

Lipid TypeStructure

Contribution
Oxidative StabilityPacking Parameter (

)
Palmitic Acid (C16:0) Straight SaturatedHigh (Rigidifying)High

(Cylindrical)
Oleic Acid (C18:1) cis-9 UnsaturatedLow (Fluidizing)Low (Peroxidation risk)

(Cone)
13-methyltetradecanoic iso-BranchedModerateHigh

9-methyltetradecanoic Mid-chain Branched Low (Fluidizing) High

(Wedge)

Biological Context: Homeoviscous Adaptation

Bacteria (e.g., Listeria, Burkholderia) and psychrotolerant organisms utilize 9-MTD to survive cold shock. This process, homeoviscous adaptation , ensures the membrane remains in a liquid-crystalline (


) state despite low temperatures.
Signaling Pathway: Membrane Fluidity Sensing

Cells do not "measure" temperature; they measure fluidity. The physical state of the membrane modulates sensor proteins.[3]

FluiditySignaling ColdStress Cold Stress / High Pressure Rigidification Membrane Rigidification (Gel Phase Formation) ColdStress->Rigidification Reduces kinetic energy Sensor DesK / RNF145 (Sensor Kinases) Conformational Change Rigidification->Sensor Increases bilayer thickness Desaturase Upregulation of BCFA Synthase / Desaturase Sensor->Desaturase Phosphorelay signaling Synthesis Synthesis of 9-methyltetradecanoic acid Desaturase->Synthesis Enzymatic production Incorporation Incorporation into Phospholipids (C9-Methyl Wedge) Synthesis->Incorporation Acyltransferase action Restoration Restoration of Fluidity (Liquid Crystalline Phase) Incorporation->Restoration Steric hindrance Restoration->Sensor Negative Feedback (Deactivation)

Figure 1: The homeoviscous adaptation cycle. Membrane rigidification triggers sensor kinases, leading to the synthesis of fluidizing lipids like 9-MTD to restore homeostasis.

Experimental Protocols

To validate the role of 9-MTD in your specific system, follow these self-validating protocols.

Protocol A: Liposome Formulation & Characterization

Objective: Synthesize 9-MTD enriched liposomes and verify encapsulation efficiency.

  • Stock Preparation: Dissolve DPPC (10 mM) and 9-MTD (10 mM) in Chloroform:Methanol (2:1 v/v).

  • Film Formation: Mix ratios (e.g., 90:10, 80:20, 70:30 mol%) in a round-bottom flask. Evaporate solvent under nitrogen stream. Vacuum desiccate for 4 hours to remove trace solvent.

  • Hydration: Hydrate film with PBS (pH 7.4) at

    
     (above DPPC 
    
    
    
    ) for 1 hour with vortexing.
  • Extrusion: Pass suspension 11 times through a 100 nm polycarbonate filter using a mini-extruder.

  • Validation (DLS): Measure hydrodynamic radius (

    
    ) and Polydispersity Index (PDI).
    
    • Acceptance Criteria: PDI < 0.1, Size

      
       nm.
      
Protocol B: Fluorescence Anisotropy (Fluidity Assay)

Objective: Quantify membrane order using the DPH (1,6-diphenyl-1,3,5-hexatriene) probe.

  • Labeling: Incubate liposomes with DPH (1:500 probe:lipid molar ratio) for 30 mins at

    
    .
    
  • Measurement: Use a spectrofluorometer equipped with polarizers.

    • Excitation: 360 nm | Emission: 430 nm.

  • Temperature Ramp: Scan from

    
     to 
    
    
    
    at
    
    
    /min.
  • Calculation: Calculate Anisotropy (

    
    ):
    
    
    
    
    • Where

      
       is vertical intensity, 
      
      
      
      is horizontal, and
      
      
      is the grating factor.
  • Interpretation:

    • High

      
       (0.3 - 0.4) = Gel Phase (Rigid).
      
    • Low

      
       (0.1 - 0.2) = Liquid Crystalline (Fluid).
      
    • Result: 9-MTD should shift the sigmoid curve to the left (lower

      
      ).
      

Applications in Drug Development

The unique properties of 9-MTD make it a prime candidate for "Next-Gen" Lipid Nanoparticles (LNPs).

LNP Stabilization Workflow

Using 9-MTD instead of cholesterol or unsaturated lipids can extend shelf-life.

LNP_Engineering cluster_0 Standard Formulation cluster_1 9-MTD Enhanced Formulation UFA Unsaturated Lipids (e.g., Oleic Acid) Oxidation Oxidation / Degradation UFA->Oxidation Leakage Drug Leakage Oxidation->Leakage MTD 9-Methyltetradecanoic Acid Packing Stable Steric Packing MTD->Packing ShelfLife Extended Shelf Life (>6 Months) Packing->ShelfLife Release Controlled Release Packing->Release

Figure 2: Comparison of standard UFA-based LNPs versus 9-MTD enhanced LNPs. 9-MTD provides fluidity without the oxidation liability.

References

  • Kaneda, T. (1991).[4] Iso- and Anteiso-Fatty Acids in Bacteria: Biosynthesis, Function, and Taxonomic Significance. Microbiological Reviews. Link

  • Lewis, R. N., et al. (1987). Physical properties of glycosyldiacylglycerols. Calorimetric studies of a homologous series of 1,2-di-O-acyl-3-O-(beta-D-glucopyranosyl)-sn-glycerols. Biochemistry. Link

  • Zhang, Y. M., & Rock, C. O. (2008). Membrane lipid homeostasis in bacteria. Nature Reviews Microbiology. Link

  • Poger, D., & Mark, A. E. (2015). The relative effect of sterols and branched-chain fatty acids on the structure and fluidity of lipid bilayers. The Journal of Physical Chemistry B. Link

  • PubChem. (2025).[5] 9-Methyltetradecanoic acid Compound Summary. National Library of Medicine. Link

Sources

Structural, Analytical, and Biological Divergence: 9-Methyltetradecanoic Acid vs. Pentadecanoic Acid (C15:0)

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural, analytical, and biological distinctions between 9-methyltetradecanoic acid (a mid-chain branched fatty acid) and its straight-chain isomer, pentadecanoic acid (C15:0).

Executive Summary

In lipidomics and drug development, distinguishing between isobaric fatty acids is critical. While Pentadecanoic acid (C15:0) has emerged as a putative essential fatty acid with longevity-promoting effects in humans (via AMPK activation), its isomer 9-methyltetradecanoic acid serves a distinct role as a microbial biomarker and membrane fluidizer. This guide delineates the physicochemical properties, mass spectrometric fragmentation patterns, and synthetic methodologies required to differentiate these molecules with high confidence.

Part 1: Molecular Architecture & Physicochemical Divergence

The fundamental difference between these isomers lies in the spatial arrangement of their hydrocarbon tails, which dictates their packing efficiency in phospholipid bilayers.

Structural Packing and Phase Behavior
  • Pentadecanoic Acid (Straight-Chain): The linear alkyl chain allows for tight, ordered packing (all-trans conformation) in the gel phase (

    
    ). Strong Van der Waals interactions result in a higher melting point (~51–53°C).
    
  • 9-Methyltetradecanoic Acid (Mid-Chain Branched): The methyl group at position 9 acts as a steric "wedge" in the center of the hydrophobic core. This disruption prevents the formation of highly ordered crystalline lattices, significantly lowering the melting point and promoting a liquid-crystalline phase (

    
    ) at physiological temperatures.
    
Membrane Fluidity Mechanics

While terminal branches (iso/anteiso) lower phase transition temperatures moderately, mid-chain branching has a more profound effect on membrane fluidity.

MembraneDynamics Straight Pentadecanoic Acid (C15:0) Linear Geometry Packing_S High Packing Density (Van der Waals maximization) Straight->Packing_S Branched 9-Methyltetradecanoic Acid Mid-Chain Steric Bulk Packing_B Steric Hinderance (Packing Disruption) Branched->Packing_B Membrane_S Rigid Membrane (Gel Phase) Packing_S->Membrane_S Promotes Order Membrane_B Fluid Membrane (Liquid-Crystalline Phase) Packing_B->Membrane_B Lowers Tm

Figure 1: Impact of methyl branching position on lipid bilayer phase behavior.

Part 2: Analytical Differentiation (GC-MS)

Differentiation by standard Gas Chromatography (GC) alone is risky due to potential co-elution on non-polar columns. Mass Spectrometry (MS) provides the definitive fingerprint.

Fragmentation Logic (Electron Impact, 70eV)

Both compounds form Fatty Acid Methyl Esters (FAMEs) for analysis. The molecular ion (


) for both methyl esters is m/z 256 . The distinction relies on fragmentation pathways specific to the branch point.
Pentadecanoic Acid Methyl Ester (Straight Chain)
  • Base Peak: m/z 74 (McLafferty rearrangement).

  • Series: Regular series of carbomethoxy ions: m/z 87, 101, 115, 129, 143... (

    
    ).
    
  • Key Feature: No enhanced ion intensity at mid-chain positions.

Methyl 9-methyltetradecanoate (Branched)

The methyl branch at C9 directs cleavage alpha to the substitution site.

  • Alpha-Cleavage (Distal): Cleavage between C9 and C10 leads to the loss of the pentyl tail (

    
    , 71 Da).
    
    • Diagnostic Ion:

      
      .
      
    • This ion (

      
      ) is significantly enhanced compared to the straight-chain isomer.
      
  • McLafferty Suppression: The intensity of m/z 74 may be slightly reduced relative to the straight chain due to competing fragmentation pathways initiated by the tertiary carbon at C9.

Data Summary Table
FeatureMethyl Pentadecanoate (C15:0)Methyl 9-Methyltetradecanoate
Molecular Ion (

)
m/z 256m/z 256
Base Peak m/z 74 (McLafferty)m/z 74 or 87
Diagnostic Fragment None (Regular series)m/z 185 (Alpha-cleavage)
Retention Time Elutes Later (Higher BP)Elutes Earlier (Lower BP)
ECL (Eq. Chain Length) 15.00~14.4 – 14.6 (on polar columns)

Part 3: Biological Implications

Pentadecanoic Acid (C15:0): The "Longevity" Lipid

Recent research classifies C15:0 as a potential essential fatty acid.

  • Mechanism: It acts as a dual partial agonist for PPAR-alpha/delta and an activator of AMPK (AMP-activated protein kinase), while inhibiting mTOR (mechanistic target of rapamycin).

  • Outcome: Reduced inflammation, improved mitochondrial function, and antifibrotic activity. It is primarily dietary (dairy fat).

9-Methyltetradecanoic Acid: The "Microbial" Marker

This isomer is rarely endogenous to mammals but is a signature of specific bacterial metabolism.

  • Sources: Found in the lipids of Poribacteria (sponge symbionts), specific skin bacteria (Corynebacterium species in apocrine sweat), and opportunistic pathogens like Dysgonomonas.

  • Role: Bacteria synthesize this to modulate membrane fluidity in response to environmental stress (homeoviscous adaptation), particularly when straight-chain fatty acids would result in a membrane that is too rigid.

Part 4: Synthesis Protocol (Wittig Strategy)

To generate an authentic standard for 9-methyltetradecanoic acid, a convergent synthesis using the Wittig reaction is recommended. This method ensures precise placement of the methyl group.

Retrosynthetic Analysis
  • Target: 9-methyltetradecanoic acid.[1]

  • Disconnection: C9-C10 double bond.

  • Precursors:

    • Fragment A (Ylide): Derived from 9-bromononanoic acid (protected).

    • Fragment B (Ketone): 2-Hexanone.

Step-by-Step Methodology

Step 1: Preparation of Phosphonium Salt

  • Reactants: Methyl 9-bromononanoate (1.0 eq) + Triphenylphosphine (

    
    , 1.1 eq).
    
  • Conditions: Reflux in anhydrous acetonitrile or toluene for 24–48 hours under

    
    .
    
  • Workup: Cool to precipitate the phosphonium bromide salt. Filter and dry under vacuum.[2]

Step 2: Wittig Olefination

  • Ylide Formation: Suspend the phosphonium salt in dry THF at 0°C. Add NaHMDS or n-Butyllithium (1.1 eq) dropwise. Stir for 1 hour until the solution turns deep orange (characteristic of the ylide).

  • Coupling: Add 2-hexanone (1.1 eq) dropwise. The ketone carbonyl will react with the ylide to form the trisubstituted alkene.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.

  • Quench: Add saturated

    
    . Extract with diethyl ether.[2]
    
  • Intermediate: Methyl 9-methyltetradec-9-enoate (mixture of E/Z isomers).

Step 3: Hydrogenation

  • Catalyst: 10% Pd/C (catalytic amount).

  • Solvent: Methanol or Ethyl Acetate.[3]

  • Conditions: Stir under

    
     atmosphere (balloon pressure) for 4–6 hours.
    
  • Purification: Filter through Celite to remove Pd/C. Concentrate filtrate.

  • Hydrolysis (Optional): If the free acid is required, reflux with LiOH in THF/Water, then acidify with HCl.

SynthesisWorkflow Precursor Methyl 9-bromononanoate Salt Phosphonium Salt Precursor->Salt + PPh3 Ylide Phosphonium Ylide Salt->Ylide + Base (NaHMDS) Alkene Unsaturated Intermediate (C15 Alkene) Ylide->Alkene + 2-Hexanone (Wittig) Ketone 2-Hexanone Ketone->Alkene Product Methyl 9-methyltetradecanoate (Final Standard) Alkene->Product + H2 / Pd/C

Figure 2: Convergent synthesis of 9-methyltetradecanoic acid methyl ester.

References

  • Venn-Watson, S., et al. (2020). Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds. Nutrients. Link

  • Hochmuth, T., et al. (2010).[4] Linking Chemical and Microbial Diversity in Marine Sponges: Possible Role for Poribacteria as Producers of Methyl-Branched Fatty Acids. ChemBioChem. Link

  • Carballeira, N. M., & Miranda, C. (2003). The first total synthesis of the marine fatty acid (+/-)-9-methoxypentadecanoic acid: a synthetic route towards mid-chain methoxylated fatty acids. Chemistry and Physics of Lipids. Link

  • Kaneda, T. (1991). Iso- and Anteiso-Fatty Acids in Bacteria: Biosynthesis, Function, and Taxonomic Significance. Microbiological Reviews. Link

  • Christie, W. W. (n.d.). Mass Spectrometry of Fatty Acid Methyl Esters - Branched-Chain. Lipid Maps. Link

Sources

melting point and boiling point data for 9-methyltetradecanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Physicochemical Profiling & Characterization of 9-Methyltetradecanoic Acid

Executive Summary

9-Methyltetradecanoic acid (CAS: 17001-21-7) is a mid-chain branched fatty acid (BCFA) of the C15 series.[1] Unlike its terminal-branched isomers (iso- and anteiso-pentadecanoic acid), which are common in bacterial membranes and ruminant fats, the 9-methyl isomer represents a "cryptic" lipid often overlooked in standard panels. Its mid-chain methylation creates a unique steric volume that significantly disrupts membrane lipid packing, lowering phase transition temperatures.

This guide provides the critical physicochemical data for 9-methyltetradecanoic acid, distinguishing between experimental benchmarks and thermodynamically derived predictions. It further details the specific GC-MS and DSC protocols required to validate this molecule in drug development and lipidomic profiling.

Part 1: Molecular Identity & Structural Significance

The positioning of the methyl group at Carbon-9 is the defining feature of this molecule. While straight-chain saturated fatty acids (e.g., n-pentadecanoic acid) pack into tight crystalline lattices, the C9-methyl group acts as a "molecular wedge."

PropertyData
IUPAC Name 9-Methyltetradecanoic acid
Common Name 9-Methyl myristic acid (ambiguous; use IUPAC)
Molecular Formula C₁₅H₃₀O₂
Molecular Weight 242.40 g/mol
CAS Registry Number 17001-21-7
SMILES CCCCCC(C)CCCCCCCC(=O)O
Classification Saturated Branched-Chain Fatty Acid (BCFA)

Part 2: Physicochemical Data Profile

The following data aggregates thermodynamically computed values with comparative experimental data from structural analogs (n-C15 and anteiso-C15).

Melting Point & Phase Behavior
  • Status: Liquid at Room Temperature (Predicted)

  • Melting Point (MP): ~ -5°C to 10°C (Thermodynamic Estimate)

    • Reference Standard: n-Pentadecanoic acid (Straight C15) MP = 51–53°C.

    • Structural Logic: Mid-chain branching imposes a higher entropic penalty on crystallization than terminal branching. While anteiso-C15 (12-methyl) melts around 23°C, the 9-methyl position is near the center of the chain, maximizing lattice disruption. It acts as a "fluidizer" in lipid bilayers.

Boiling Point & Volatility
  • Boiling Point (760 mmHg): 315°C ± 5°C

  • Boiling Point (10 mmHg): ~165°C

  • Flash Point: ~150°C

    • Note: In gas chromatography (GC), this acid is almost exclusively analyzed as a Methyl Ester (FAME).

    • FAME Boiling Point: ~290°C (Atmospheric).

Solubility Profile
  • Water: Insoluble (< 0.1 mg/L).

  • Organic Solvents: Highly soluble in hexane, chloroform, dichloromethane, and methanol (warm).

  • Partition Coefficient (Log P): ~6.5 (Highly Lipophilic).

Part 3: Experimental Methodologies

To experimentally verify these values or identify this compound in a sample, the following self-validating protocols are recommended.

Differential Scanning Calorimetry (DSC) for MP Determination
  • Objective: Determine the precise solid-liquid phase transition.

  • Protocol:

    • Sample Prep: Hermetically seal 2–5 mg of purified 9-methyltetradecanoic acid in an aluminum pan.

    • Cycle: Cool to -60°C to ensure complete crystallization (metastable polymorphs are common in BCFAs).

    • Ramp: Heat at 5°C/min from -60°C to 60°C.

    • Validation: The endothermic peak onset represents the melting point. Expect a broad transition due to the rotational freedom of the methyl group.

GC-MS Identification (The Gold Standard)

Since authentic standards for 9-methyl isomers are rare, identification relies on Equivalent Chain Length (ECL) and Mass Spectral Fragmentation.

  • Derivatization: Convert to Fatty Acid Methyl Ester (FAME) using BF₃/Methanol (14% w/v) at 60°C for 10 mins.

  • Column: High-polarity phase (e.g., CP-Sil 88 or DB-23) provides better separation of isomers than non-polar columns.

  • ECL Calculation:

    
    
    
    • Where:

      
       is retention time of analyte, 
      
      
      
      and
      
      
      are retention times of straight-chain saturated FAMEs bracketing the analyte (C14:0 and C15:0).
    • Target ECL: ~14.60 – 14.75 (Mid-chain methyls elute before terminal iso/anteiso isomers on polar columns).

GC_Workflow Sample Biological Sample (Lipid Extract) Deriv Derivatization (BF3-MeOH, 60°C) Sample->Deriv Transesterification GC GC Separation (Polar Column) Deriv->GC Injection MS MS Detection (EI, 70eV) GC->MS Elution Data Data Analysis (ECL & McLafferty) MS->Data Spectra

Figure 1: Analytical workflow for the identification of 9-methyltetradecanoic acid via GC-MS.

Mass Spectral Fragmentation Logic

In Electron Impact (EI) ionization (70 eV), the methyl ester of 9-methyltetradecanoic acid shows specific cleavage patterns:

  • Molecular Ion: m/z 256 (Weak).

  • McLafferty Rearrangement: m/z 74 (Base peak, characteristic of FAMEs).

  • Diagnostic Ions: Cleavage occurs alpha to the methyl branch.

    • Look for ions formed by loss of the alkyl tail beyond C9.

    • Carbocation fragments: The presence of enhanced ions at m/z 171 or m/z 199 (depending on alpha-cleavage side) helps distinguish it from the 12-methyl (anteiso) isomer.

Part 4: Applications in Drug Development

Membrane Fluidity Modulation: Incorporating 9-methyltetradecanoic acid into liposomal drug delivery systems can fine-tune the transition temperature (


) of the vesicle. Unlike unsaturated fatty acids, which are prone to oxidation, this BCFA provides fluidity and oxidative stability—a critical advantage for shelf-stable lipid nanoparticles (LNPs).

Biomarker Potential: Specific accumulation of mid-chain BCFAs is observed in certain pathological states (e.g., peroxisomal disorders) or as signatures of specific gut microbiota dysbiosis.

References

  • PubChem. (2025).[1][2] 9-Methyltetradecanoic acid (Compound).[1][3][2][4][5] National Library of Medicine. [Link]

  • NIST Chemistry WebBook. (2024). Mass Spectra of Fatty Acid Methyl Esters.[6][7] National Institute of Standards and Technology. [Link]

  • Christie, W. W. (2023). Mass Spectrometry of Methyl Esters of Branched-Chain Fatty Acids.[6] LipidWeb. [Link]

  • Ran-Ressler, R. R., et al. (2014). Branched-chain fatty acids in biological systems.[8] Progress in Lipid Research, 56, 40-70. (Contextual grounding for physical properties of BCFAs).

Sources

The Hidden Bioactive Lipids: A Technical Guide to C15 Branched-Chain Fatty Acids in Therapeutics and Lipidomics

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

Branched-chain fatty acids (BCFAs), particularly the 15-carbon isomers iso-C15:0 (13-methyltetradecanoic acid) and anteiso-C15:0 (12-methyltetradecanoic acid), are emerging as critical bioactive lipids. Historically overshadowed by straight-chain odd-carbon fatty acids like pentadecanoic acid (C15:0), C15 BCFAs are now recognized for their potent roles in metabolic regulation, membrane biophysics, and anti-inflammatory signaling[1]. This technical guide synthesizes the structural biology, molecular pharmacology, and analytical lipidomics necessary for integrating C15 BCFAs into modern drug development and metabolic research.

Structural Biophysics: The Causality of Branching

The biological efficacy of C15 BCFAs is fundamentally dictated by their stereochemistry. Unlike straight-chain pentadecanoic acid, BCFAs possess a methyl group near the terminal end of the aliphatic chain[1].

  • Iso-C15:0 features the methyl branch on the penultimate carbon (C-2 from the terminal end).

  • Anteiso-C15:0 features the methyl branch on the antepenultimate carbon (C-3 from the terminal end).

The Membrane Fluidity Paradigm

The position of this methyl group directly dictates the biophysical properties of the lipid bilayer. The anteiso configuration creates a larger steric hindrance than the iso configuration, causing a more significant disruption in the highly ordered packing of membrane phospholipids[2].

Evolutionary Validation: This biophysical principle is self-validating in bacterial environmental adaptation. For instance, the foodborne pathogen Listeria monocytogenes survives at refrigeration temperatures by actively altering its membrane lipid composition. As temperatures drop, the bacterium downregulates straight-chain and iso-fatty acids while massively upregulating anteiso-C15:0 (comprising >70% of membrane lipids in cold shock)[3][4]. The anteiso-branch prevents the membrane from entering a rigid gel phase, maintaining the liquid-crystalline state required for transmembrane protein function and cellular viability[4].

Molecular Pharmacology and Signaling Pathways

In mammalian systems, dietary and microbiome-derived C15 BCFAs are not merely oxidized for ATP; they act as potent signaling molecules. Their therapeutic potential in metabolic syndrome, oncology, and longevity is driven by two primary axes: the AMPK pathway and the PPAR signaling network [5][6].

The AMPK-ACC-CPT1 Axis

C15 lipids directly activate 5'-AMP-activated protein kinase (AMPK), the master regulator of cellular energy homeostasis[6].

  • Causality of Lipid Lowering: Upon activation, AMPK phosphorylates and inactivates Acetyl-CoA Carboxylase (ACC)[7].

  • Inactivated ACC halts the conversion of acetyl-CoA to malonyl-CoA.

  • Because malonyl-CoA is a potent allosteric inhibitor of Carnitine Palmitoyltransferase 1 (CPT1), its depletion relieves this inhibition[7][8].

  • CPT1 can then freely transport long-chain fatty acids into the mitochondria for

    
    -oxidation, effectively reversing hepatic steatosis and lowering circulating triglycerides[7].
    
PPAR Activation

BCFAs are high-affinity natural ligands for Peroxisome Proliferator-Activated Receptors (PPAR


 and PPAR 

)[9][10]. Ligand binding induces a conformational change that promotes heterodimerization with the Retinoid X Receptor (RXR). This complex binds to Peroxisome Proliferator Response Elements (PPREs) in the DNA, transcriptionally upregulating genes responsible for peroxisomal and mitochondrial fatty acid oxidation (e.g., ACOX1, CPT1A)[9].

G BCFA C15 BCFAs (iso-C15:0 / anteiso-C15:0) AMPK AMPK Activation BCFA->AMPK Increases AMP/ATP ratio PPAR PPARα/δ Activation BCFA->PPAR Direct Ligand Binding ACC ACC (Phosphorylated/Inhibited) AMPK->ACC Phosphorylation mTOR mTOR Inhibition AMPK->mTOR Phosphorylation of TSC2 CPT1 CPT1 Upregulation PPAR->CPT1 Transcriptional Upregulation ACC->CPT1 Decreased Malonyl-CoA (Relieves inhibition) Lipogenesis De Novo Lipogenesis (Halted) ACC->Lipogenesis Substrate Depletion BetaOx Mitochondrial β-Oxidation CPT1->BetaOx Fatty Acid Transport

Fig 1: C15 BCFA signaling via AMPK/PPAR axes regulating lipid metabolism.

Quantitative Therapeutic Profiling

Clinical and in vitro data demonstrate that C15 BCFAs exert dose-dependent pharmacological effects. The table below synthesizes the quantitative impacts of C15 BCFAs across different biological models.

Biological Target / ModelBCFA IsomerObserved Pharmacological EffectMechanistic Causality
Human Hepatocytes (L02) iso-C15:0Significant decrease in intracellular triglyceride accumulation[5].AMPK activation leading to ACC inhibition and enhanced CPT1-mediated

-oxidation[7].
Metabolic Syndrome (In Vivo) C15:0 (General)~14% lower risk of incident Type 2 Diabetes per standard deviation increase in plasma C15:0[11].Improved insulin sensitivity and

-cell function; mTOR inhibition[6][11].
Oncology (Cancer Cells) anteiso-C15:0Inhibition of cancer cell proliferation and induction of apoptosis[5].AMPK-induced PPAR

phosphorylation, inhibiting glucose/glutamine uptake in tumors[10].
Cardiovascular System C15:0 (General)~25% lower risk of incident CVD events in high-circulating cohorts[11].Upregulation of HDL-C, suppression of systemic inflammation via PPAR

[9][11].

Analytical Lipidomics: Standardized GC-MS Protocol

To accurately quantify the subtle structural differences between iso-C15:0, anteiso-C15:0, and straight-chain C15:0, high-resolution Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard[12][13].

The following protocol is designed as a self-validating system: it utilizes a biphasic extraction to separate lipids from polar metabolites, followed by derivatization to Fatty Acid Methyl Esters (FAMEs). Why derivatize? Free fatty acids possess a polar carboxylic acid headgroup that interacts strongly with GC column stationary phases, leading to severe peak tailing and poor resolution. Transesterification to FAMEs caps this polar group, dramatically increasing volatility and thermal stability for precise chromatographic separation[13][14].

Step-by-Step Methodology

Phase 1: Sample Preparation & Folch Extraction

  • Spike Internal Standard: Transfer 50-100 mg of tissue (or

    
     cells) into a glass centrifuge tube with a PTFE-lined cap. Immediately spike with 10 
    
    
    
    L of a deuterated internal standard (e.g.,
    
    
    -C15:0 at 1 mg/mL)[12][15]. Causality: Spiking before extraction accounts for any target loss during subsequent phase separations.
  • Solvent Addition: Add 2.0 mL of a Chloroform:Methanol (2:1, v/v) mixture. Homogenize thoroughly for 2 minutes[13].

  • Phase Separation: Add 0.4 mL of 0.9% NaCl solution to induce a biphasic partition. Vortex for 1 minute, then centrifuge at 3,000

    
     g for 10 minutes[12][13].
    
  • Collection: Carefully extract the lower organic phase (chloroform layer) containing the total lipids using a glass Pasteur pipette. Transfer to a clean glass vial and evaporate to dryness under a gentle stream of nitrogen gas.

Phase 2: BF3-Catalyzed Derivatization (Transesterification) 5. Reagent Addition: Add 2.0 mL of 14% Boron Trifluoride (


) in methanol to the dried lipid extract[13][14].
6.  Thermal Incubation:  Seal the vial tightly and incubate in a heating block at 90°C for 45 minutes[13][14]. Causality: 

acts as a Lewis acid catalyst, driving the nucleophilic acyl substitution that converts esterified and free fatty acids into volatile FAMEs. 7. FAME Extraction: Cool to room temperature. Add 2.0 mL of LC-MS grade hexane and 2.0 mL of saturated NaCl solution. Vortex vigorously for 1 minute[14]. 8. Final Collection: Centrifuge at 2,000

g for 5 minutes. Collect the upper hexane layer (containing the FAMEs), transfer to a GC autosampler vial, and add a pinch of anhydrous sodium sulfate to remove residual water[14].

Phase 3: GC-MS Analysis 9. Injection: Inject 1


L into the GC-MS (e.g., equipped with a highly polar capillary column like DB-FATWAX or SP-2560 to resolve iso/anteiso isomers)[12][15].
10. Detection:  Operate the MS in Electron Ionization (EI) mode. Use Selected Ion Monitoring (SIM) targeting specific m/z fragments for C15 BCFAs (e.g., m/z 74 for the McLafferty rearrangement ion typical of FAMEs, and molecular ions specific to C15 methyl esters)[15].

Workflow S1 1. Sample Homogenization (+ Internal Std d3-C15:0) S2 2. Folch Extraction (CHCl3:MeOH 2:1) S1->S2 Cell lysis & lipid solubilization S3 3. Phase Separation (Addition of 0.9% NaCl) S2->S3 Biphasic partitioning S4 4. Derivatization to FAMEs (14% BF3-Methanol, 90°C) S3->S4 Isolate lower organic phase S5 5. GC-MS Analysis (EI Mode, SIM/SCAN) S4->S5 Hexane extraction of FAMEs

Fig 2: Standardized GC-MS lipidomics workflow for C15 BCFA quantification.

References

  • Fatty Acid Mass Spectrometry Protocol - LIPID MAPS lipidmaps.org[Link]

  • Branched-Long-Chain Monomethyl Fatty Acids: Are They Hidden Gems? ACS Publications[Link]

  • Branched-Chain Fatty Acids as Mediators of the Activation of Hepatic PPAR Alpha PMC - National Institutes of Health[Link]

  • Role of fatty acids in Bacillus environmental adaptation Frontiers in Microbiology[Link]

  • Critical role of anteiso-C15:0 fatty acid in the growth of Listeria monocytogenes at low temperatures ASM Journals[Link]

  • Branched chain fatty acids Cyberlipid - Gerli[Link]

  • The Safety Evaluation of Branched-Chain Fatty Acid Derived from Lanolin and Its Effects on Growth Performance MDPI[Link]

  • Pentadecanoic acid (C15:0) and cardiovascular disease: A narrative review World Journal of Cardiology[Link]

  • AMPK-Dependent Metabolic Regulation by PPAR Agonists PMC - National Institutes of Health[Link]

  • Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds PMC - National Institutes of Health[Link]

  • Critical Role of anteiso-C15:0 Fatty Acid in the Growth of Listeria Monocytogenes at Low Temperatures PubMed - National Institutes of Health[Link]

  • Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples Journal of Food and Drug Analysis[Link]

  • Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity PMC - National Institutes of Health[Link]

  • The AMPK pathway in fatty liver disease Frontiers in Physiology[Link]

  • AMPK phosphorylates PPARδ to mediate its stabilization, inhibit glucose and glutamine uptake and colon tumor growth PMC - National Institutes of Health[Link]

  • No.106 GC-MS-Based Evaluation of Fatty Acid Composition in Microalgae Shimadzu Application Notes[Link]

Sources

Methodological & Application

synthesis of 9-methyltetradecanoic acid from Grignard reagents

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Purity Synthesis of 9-Methyltetradecanoic Acid via Copper-Catalyzed Grignard Cross-Coupling

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 9-methyltetradecanoic acid (


), a branched-chain fatty acid (BCFA) critical in lipidomics research and biomarker development. Unlike linear fatty acids, the synthesis of specific branched isomers requires precision C-C bond formation to avoid racemic scrambling or chain isomerization.

We utilize a Kochi-Fürstner modified cross-coupling , employing a dilithium tetrachlorocuprate (


) catalyst to couple a secondary Grignard reagent (2-heptylmagnesium bromide) with a primary alkyl halide (ethyl 8-bromooctanoate). This method offers superior regioselectivity compared to standard uncatalyzed Grignard additions and avoids the harsh conditions of oxidative cleavage routes.

Scientific Background & Retrosynthesis

The Challenge of Branched Fatty Acids

Branched-chain fatty acids regulate membrane fluidity and are key signaling molecules in specific bacterial and mammalian pathways. The 9-methyl isomer possesses a chiral center at C9 (if synthesized stereoselectively) and a specific "anteiso-like" mid-chain branching that significantly lowers the melting point compared to myristic acid (C14:0).

Strategic Disconnection

To construct the C14 backbone with a C9 methyl group, we disconnect at the C8-C9 bond.

  • Fragment A (Electrophile): A C8 linear chain with a terminal bromide and a protected carboxyl group (Ethyl 8-bromooctanoate).

  • Fragment B (Nucleophile): A C7 branched chain providing the methyl group and the hydrophobic tail (2-Heptylmagnesium bromide).

Why Copper Catalysis? Pure Grignard reagents react sluggishly with unactivated alkyl halides. Attempting to force the reaction often leads to halogen-metal exchange or elimination. The addition of


 generates a transient organocuprate species (

), which undergoes oxidative addition with the alkyl halide followed by reductive elimination to form the C-C bond rapidly at

, preserving the ester functionality.

Retrosynthesis Target 9-Methyltetradecanoic Acid (Target Molecule) Ester Intermediate Ester (Ethyl 9-methyltetradecanoate) Ester->Target Hydrolysis (LiOH) FragA Fragment A (Electrophile) Ethyl 8-bromooctanoate FragA->Ester Kochi Coupling (Li2CuCl4) FragB Fragment B (Nucleophile) 2-Heptylmagnesium bromide FragB->Ester C-C Bond Formation

Figure 1: Retrosynthetic analysis showing the convergent coupling strategy.

Experimental Protocols

Reagent Preparation

A. Catalyst: Dilithium Tetrachlorocuprate (


) – 0.1 M in THF 
Note: This catalyst is moisture-sensitive but stable if stored under argon.
  • Dry Lithium Chloride (

    
    ) (0.85 g, 20 mmol) and Copper(II) Chloride (
    
    
    
    ) (1.34 g, 10 mmol) in a vacuum oven at
    
    
    for 4 hours.
  • Transfer to a Schlenk flask under Argon.

  • Add anhydrous THF (100 mL).

  • Stir until salts are completely dissolved (solution turns bright orange/red).

B. Electrophile: Ethyl 8-bromooctanoate Commercial source preferred (e.g., Sigma-Aldrich), or synthesized via Fischer esterification of 8-bromooctanoic acid.

C. Nucleophile: 2-Heptylmagnesium Bromide (1.0 M) Critical Step: Secondary alkyl halides are prone to Wurtz coupling during Grignard formation.

  • Activation: Flame-dry a 3-neck flask equipped with a condenser and addition funnel. Add Magnesium turnings (1.2 eq) and a crystal of Iodine. Heat gently until iodine vaporizes.

  • Initiation: Add 5% of the total 2-bromoheptane solution (in anhydrous THF). If reaction does not start (turbidity/exotherm), add 2 drops of 1,2-dibromoethane.

  • Addition: Once initiated, add the remaining 2-bromoheptane dropwise at a rate that maintains a gentle reflux.

  • Digestion: Reflux for 1 hour after addition is complete. Titrate a small aliquot to confirm concentration.

The Cross-Coupling Reaction (The Kochi Protocol)

Workflow Diagram:

Workflow Start Start: Inert Atmosphere (Ar/N2) Mix1 Mix Ethyl 8-bromooctanoate + Li2CuCl4 (3 mol%) in THF Start->Mix1 Cool Cool to -5°C Mix1->Cool Add Slow Addition of 2-HeptylMgBr (1.2 eq) over 1 hour Cool->Add React Stir at 0°C for 2 hours Monitor by TLC/GC Add->React Quench Quench with sat. NH4Cl React->Quench

Figure 2: Step-by-step workflow for the copper-catalyzed coupling.

Detailed Procedure:

  • Setup: Charge a flame-dried 500 mL Schlenk flask with Ethyl 8-bromooctanoate (5.02 g, 20 mmol) and anhydrous THF (40 mL).

  • Catalyst Addition: Add

    
     solution  (6 mL of 0.1 M solution, 3 mol%). The solution will turn orange.
    
  • Temperature Control: Cool the mixture to

    
     using an ice/salt bath.
    
  • Coupling: Load the 2-Heptylmagnesium bromide (24 mL of 1.0 M solution, 24 mmol, 1.2 eq) into a pressure-equalizing addition funnel.

    • Critical: Add the Grignard dropwise over 60 minutes. Fast addition promotes homocoupling of the Grignard.

    • Observation: The solution color will cycle (orange

      
       dark/black 
      
      
      
      clear) as the Cu(I)/Cu(III) catalytic cycle progresses.
  • Completion: Stir at

    
     for 2 hours. Allow to warm to room temperature over 1 hour.
    
  • Quench: Pour the reaction mixture into saturated aqueous

    
     (100 mL) to decompose excess Grignard and solubilize copper salts.
    
  • Extraction: Extract with Diethyl Ether (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.
Hydrolysis and Purification
  • Saponification: Dissolve the crude ester in Ethanol (30 mL) and add 2M

    
     (20 mL). Stir at 
    
    
    
    for 4 hours.
  • Acidification: Evaporate ethanol. Acidify the aqueous residue to pH 2 with 1M

    
    .
    
  • Extraction: Extract the free fatty acid with Hexanes (

    
     mL).
    
  • Purification:

    • Flash Chromatography: Silica gel, Hexane:Ethyl Acetate (90:10).

    • Distillation: Kugelrohr distillation (high vacuum) if high purity (>99%) is required.

Results & Data Analysis

Expected Yields and Properties
ParameterSpecificationNotes
Target Compound 9-Methyltetradecanoic Acid
Molecular Weight 242.40 g/mol
Typical Yield 75% - 85%Loss primarily during Grignard formation
Appearance Colorless oil / Low-melting solidSolidifies in fridge
Rf (Hex:EtOAc 4:1) ~0.45Stains with PMA or KMnO4
Analytical Validation
  • GC-MS: Look for the molecular ion peak (

    
    ) at m/z 242. The methyl branch typically causes a characteristic fragmentation pattern (McLafferty rearrangement fragments).
    
  • 1H NMR (

    
    ): 
    
    • 
       2.35 (t, 2H, 
      
      
      
      )
    • 
       0.8-0.9 (overlapping triplets/doublets, terminal methyls and branch methyl).
      
    • Diagnostic: The integration of the methyl region should correspond to 6H (terminal) + 3H (branch) = 9H total, but resolution requires high field (500 MHz+).

Troubleshooting & Critical Control Points

  • Issue: Homocoupling of Grignard (Tetradecane formation).

    • Cause: Addition of Grignard was too fast or catalyst was inactive.

    • Fix: Ensure slow addition. Verify

      
       color (should be orange/red, not green/blue).
      
  • Issue: Low Conversion.

    • Cause: Moisture in THF killing the Grignard.

    • Fix: Redistill THF over Na/Benzophenone. Increase Grignard equivalents to 1.5.

  • Issue: Isomerization.

    • Cause: Temperature too high during Grignard formation.

    • Fix: Keep Grignard prep below

      
       (gentle reflux).
      

References

  • Tamura, M., & Kochi, J. (1971). Coupling of Grignard Reagents with Organic Halides. Synthesis.[1][2][3][4][5][6] Link

  • Baer, E., & Carney, J. A. (1967).Synthesis of branched-chain fatty acids.
  • Sigma-Aldrich. Product Specification: 12-Methyltetradecanoic acid (Analogous properties).Link

  • Organic Syntheses. Preparation of Alkyl Grignard Reagents.Link

  • PubChem. 9-Methyltetradecanoic Acid Compound Summary.Link

Sources

Definitive Detection of 9-Methyltetradecanoic Acid: A Validated GC-MS Protocol for Branched-Chain Fatty Acid Analysis

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note provides a comprehensive, field-tested protocol for the reliable identification and quantification of 9-methyltetradecanoic acid, a branched-chain saturated fatty acid, using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology detailed herein is designed for researchers, scientists, and drug development professionals who require a robust and validated workflow. The protocol encompasses all critical stages, from lipid extraction and derivatization to Fatty Acid Methyl Esters (FAMEs), through to optimized GC-MS parameterization and data interpretation. The causality behind each experimental step is explained to ensure both methodological rigor and adaptability for various sample matrices.

Introduction and Scientific Principle

9-Methyltetradecanoic acid is a C15 iso-fatty acid whose presence and concentration can be of significant interest in microbiology, clinical diagnostics, and food science. Its branched structure distinguishes it from more common straight-chain fatty acids. Gas Chromatography-Mass Spectrometry (GC-MS) stands as the definitive analytical technique for this purpose, offering unparalleled separation efficiency and structural confirmation.

The core principle of this protocol rests on the chemical modification of the target analyte to make it amenable to GC analysis. Fatty acids in their native form are polar and have low volatility due to their carboxylic acid group, making them unsuitable for direct injection into a GC system. To overcome this, a derivatization step is employed to convert the fatty acid into its corresponding Fatty Acid Methyl Ester (FAME). This process, typically an acid-catalyzed transesterification or esterification, replaces the acidic proton with a methyl group, yielding a more volatile and less polar molecule (Methyl 9-methyltetradecanoate) that chromatographs effectively.[1][2]

The FAME mixture is then injected into the GC, where individual components are separated on a capillary column based on their boiling points and relative affinities for the stationary phase. As the separated Methyl 9-methyltetradecanoate elutes from the column, it enters the mass spectrometer. Here, it is ionized, typically by Electron Ionization (EI), which causes predictable fragmentation of the molecule. The resulting mass spectrum serves as a chemical "fingerprint," allowing for unambiguous identification by comparison to spectral libraries and a known standard.

Comprehensive Experimental Workflow

The entire analytical process can be visualized as a sequential workflow, ensuring that each stage is optimized for the subsequent step.

GCMS_Workflow cluster_prep Part A: Sample Preparation cluster_deriv Part B: Derivatization cluster_analysis Part C: Instrumental Analysis cluster_data Part D: Data Interpretation Sample 1. Biological Sample (e.g., Plasma, Cells, Tissue) Extraction 2. Lipid Extraction (Folch Method) Sample->Extraction DriedLipids 3. Dried Lipid Extract Extraction->DriedLipids Deriv 4. Transesterification to FAMEs (Acetyl Chloride/Methanol) DriedLipids->Deriv FAMEs 5. FAMEs in Hexane Deriv->FAMEs GCMS 6. GC-MS Injection & Analysis FAMEs->GCMS Data 7. Data Acquisition (TIC & Mass Spectra) GCMS->Data Identification 8. Peak Identification (Retention Time + MS Library Match) Data->Identification Quant 9. Quantification (Internal Standard Method) Identification->Quant

Caption: End-to-end workflow for 9-methyltetradecanoic acid analysis.

Detailed Protocols

PART A: Lipid Extraction from Biological Matrix (Folch Method)

This protocol is a robust method for extracting total lipids from a variety of sample types.[3]

Materials:

  • Chloroform (HPLC Grade)

  • Methanol (HPLC Grade)

  • 0.9% NaCl solution (aqueous)

  • Glass centrifuge tubes with PTFE-lined caps

  • Homogenizer (for tissue samples)

  • Centrifuge

  • Nitrogen gas evaporator

Procedure:

  • Sample Preparation:

    • Plasma/Serum: Use 100–200 µL of the sample directly in a glass tube.[4][5]

    • Cells/Tissue: Homogenize a pre-weighed amount (e.g., 50 mg) in methanol.

  • Internal Standard Spiking: Add an appropriate amount of an internal standard (IS), such as deuterated methyl tetradecanoate or methyl heptadecanoate, to the sample. This is critical for accurate quantification.[5][6]

  • Solvent Extraction: Add a 20-fold volume excess of Chloroform:Methanol (2:1, v/v) to the sample. For 200 µL of plasma, this would be 4 mL of the solvent mixture.

  • Vortexing: Cap the tube securely and vortex vigorously for 2 minutes to ensure thorough mixing and lipid solubilization.

  • Phase Separation: Add 0.2 volumes of the 0.9% NaCl solution (e.g., 0.8 mL for a 4 mL solvent mixture). Vortex again for 1 minute.

  • Centrifugation: Centrifuge the mixture at 2,000 x g for 10 minutes. This will result in two distinct layers.

  • Lipid Collection: The lipids will be in the lower chloroform layer. Carefully aspirate this bottom layer using a glass Pasteur pipette and transfer it to a new clean glass tube.

  • Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C. The resulting lipid film is now ready for derivatization.

Senior Scientist's Note: The Folch method is considered a gold standard for total lipid extraction.[3] The addition of the salt solution is crucial; it breaks the single-phase emulsion, forcing the lipids into the chloroform layer while water-soluble contaminants remain in the upper aqueous-methanol layer.

PART B: Transesterification to Fatty Acid Methyl Esters (FAMEs)

This step converts the extracted fatty acids into their volatile methyl esters. The use of acetyl chloride in methanol is a reliable and efficient method.[5]

Materials:

  • 2% (v/v) Acetyl Chloride in Methanol (prepare fresh)

  • Hexane (HPLC Grade)

  • Deionized Water

  • Anhydrous Sodium Sulfate

  • Heater block or water bath

Procedure:

  • Reagent Addition: To the dried lipid extract from Part A, add 1 mL of freshly prepared 2% acetyl chloride in methanol.

  • Reaction Incubation: Cap the tube tightly and heat at 75°C for 30 minutes in a heater block or water bath.[5][7] This drives the esterification reaction to completion.

  • Cooling: Allow the tube to cool completely to room temperature.

  • FAME Extraction: Add 1 mL of hexane followed by 1 mL of deionized water. Vortex for 1 minute.

  • Phase Separation: Centrifuge at 1,000 x g for 5 minutes. The FAMEs are now partitioned into the upper hexane layer.

  • Collection and Drying: Carefully transfer the upper hexane layer to a new tube containing a small amount of anhydrous sodium sulfate. This removes any residual water.

  • Final Sample: Transfer the dried hexane solution to a 2 mL GC vial with a micro-insert for analysis.

Senior Scientist's Note: Freshly preparing the acetyl chloride/methanol reagent is critical as its reactivity degrades over time. Heating is essential to provide the activation energy for the esterification reaction. Anhydrous sodium sulfate is an effective drying agent that prevents water from being injected into the GC system, which can damage the column.

GC-MS Instrumentation and Data Analysis

Optimized GC-MS Parameters

The following parameters have been optimized for the separation and detection of C15 FAMEs.

Parameter Setting Rationale
GC System Agilent 7890 or equivalentStandard, reliable platform.
Injector Split/SplitlessSplitless mode for trace analysis; 20:1 split for concentrated samples.
Injection Volume 1 µLStandard volume to avoid column overload.
Inlet Temperature 250°CEnsures rapid volatilization of FAMEs without thermal degradation.
Carrier Gas Helium (99.999% purity)Inert carrier gas providing good chromatographic efficiency.
Flow Rate 1.0 mL/min (Constant Flow)Optimal flow rate for a 0.25 mm ID column.
Column HP-5ms (30m x 0.25mm ID, 0.25µm film) or equivalentA non-polar 5% phenyl-methylpolysiloxane column provides excellent separation of FAMEs based on boiling point.[8]
Oven Program Initial: 80°C (hold 2 min), Ramp 1: 20°C/min to 150°C, Ramp 2: 10°C/min to 240°C (hold 5 min)The temperature program is designed to separate a wide range of FAMEs, ensuring the target analyte is well-resolved from other components.[9]
MS System Agilent 5977 or equivalentStandard single quadrupole or TOF mass spectrometer.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization energy that produces reproducible fragmentation patterns for library matching.
Ion Source Temp. 230°CStandard temperature to maintain ion optics cleanliness.
Mass Range m/z 40 - 550A wide scan range to capture the molecular ion and all significant fragment ions.
Data Interpretation
  • Identification: The primary identification of methyl 9-methyltetradecanoate is achieved by matching its mass spectrum with a reference spectrum from a database like the NIST Mass Spectral Library. The molecular weight of the methyl ester is 256.44 g/mol . Key expected ions in the EI mass spectrum include:

    • Molecular Ion (M+) : A peak at m/z 256.

    • McLafferty Rearrangement Ion : A prominent peak at m/z 74, characteristic of fatty acid methyl esters.

    • Fragments from Cleavage at the Branch Point : Ions resulting from the cleavage alpha to the methyl group, which helps in locating the branch position.

    • Alkyl Fragments : A series of ions separated by 14 Da (CH2 groups).

  • Confirmation: Confirmation is achieved by comparing the retention time of the peak in the sample to that of a pure analytical standard of Methyl 9-methyltetradecanoate run under the same conditions.

  • Quantification: For quantitative analysis, an internal standard method is recommended. A calibration curve is generated by analyzing a series of standards with known concentrations of the target analyte and a fixed concentration of the internal standard. The peak area ratio of the analyte to the IS is plotted against the concentration ratio.

Conclusion

This application note details a validated, end-to-end protocol for the analysis of 9-methyltetradecanoic acid. By combining a classic lipid extraction technique with a reliable derivatization method and optimized GC-MS parameters, this workflow provides the accuracy and specificity required for demanding research and development applications. The explanatory notes ground the protocol in established chemical principles, empowering the user to not only execute the method but also to troubleshoot and adapt it as necessary.

References

  • PubChem. (n.d.). 9-Methyltetradecanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrum of Z-8-Methyl-9-tetradecenoic acid. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 9-methyltetradecanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Gómez-Brandón, M., et al. (2020). Simple Derivatization–Gas Chromatography–Mass Spectrometry for Fatty Acids Profiling in Soil Dissolved Organic Matter. Molecules, 25(22), 5333. Retrieved from [Link]

  • LIPID MAPS. (n.d.). Fatty Acid Mass Spectrometry Protocol. Retrieved from [Link]

  • NIST. (n.d.). Z-8-Methyl-9-tetradecenoic acid. NIST Chemistry WebBook. Retrieved from [Link]

  • Agilent Technologies. (2009). Automated Sample Preparation for Profiling Fatty Acids in Blood and Plasma using the Agilent 7693 ALS. Retrieved from [Link]

  • LECO Corporation. (2013). Detection and Quantification of Fatty Acid Methyl Esters (FAMES) in Jet Fuel by GCxGC-TOFMS. Retrieved from [Link]

  • ICAR-Central Inland Fisheries Research Institute. (n.d.). Fatty acid analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). GC-MS analysis of methyl 9, 10-dihydroxyoctadecanoate. Retrieved from [Link]

  • LCGC International. (2023). Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2014). GC-MS Analysis of Phytochemicals, Fatty acid Profile, Antimicrobial Activity of Gossypium Seeds. Retrieved from [Link]

  • SCION Instruments. (n.d.). Determination of Fatty Acid Methyl Esters in olive oil using GC-SQMS. Retrieved from [Link]

  • ResearchGate. (2015). What is the best method for fatty acid derivatization into FAMES for GC-MS analysis? Retrieved from [Link]

  • Yeast Metabolome Database. (n.d.). Methyl tetradecanoate (YMDB16051). Retrieved from [Link]

  • Cao, W., et al. (2019). Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples. TrAC Trends in Analytical Chemistry, 120, 115638. Retrieved from [Link]

Sources

Advanced Solid-Phase Extraction Strategies for Fatty Acid Methyl Esters (FAMEs)

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The accurate quantification of fatty acids is critical in lipidomics, metabolomics, and the quality control of lipid-based drug delivery systems (e.g., LNPs). While Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical gold standard, the requisite derivatization into Fatty Acid Methyl Esters (FAMEs) often introduces reaction byproducts that degrade column performance. Furthermore, complex biological matrices frequently contain co-eluting isomers that standard GC columns cannot resolve. This guide details two distinct Solid-Phase Extraction (SPE) workflows: (1) Silica-based Cleanup for the removal of derivatization artifacts, and (2) Silver-Ion (Ag-Ion) Fractionation for the separation of FAMEs by degree of unsaturation and geometric configuration (cis/trans).

Introduction & Scientific Rationale

The conversion of fatty acids to FAMEs is a necessary step to increase volatility for GC analysis.[1] However, this process creates a "dirty" matrix containing excess methylation reagents (BF3, BCl3, H2SO4), water, and free fatty acids (FFAs) resulting from incomplete derivatization.

Why SPE for FAMEs?

Direct injection of crude FAME mixtures leads to:

  • Column Bleed & degradation: Acidic residues strip the stationary phase of capillary columns.

  • Source Contamination: Non-volatile impurities accumulate in the MS ion source.

  • Co-elution: Critical pairs (e.g., trans-18:1 vs. cis-18:1) often co-elute on standard non-polar columns (e.g., DB-5).

We employ two distinct mechanisms to solve these issues:

  • Adsorption Chromatography (Silica/Aminopropyl): Separates based on polar functional group interactions. Used for general cleanup.[2]

  • Argentation Chromatography (Ag-Ion): Separates based on

    
    -complexation .[1] Silver ions (
    
    
    
    ) form reversible charge-transfer complexes with the
    
    
    -electrons of double bonds.[1] Retention strength increases with the number of double bonds, allowing fractionation of Saturates < Monoenes < Dienes < Polyenes.

Decision Logic & Workflow

The following decision tree guides the selection of the appropriate SPE method based on analytical needs.

FAME_Workflow Start Crude FAME Mixture Decision Analytical Goal? Start->Decision Cleanup Protect GC Column & Remove Reagents Decision->Cleanup Routine Analysis Fract Isolate Isomers or Separate by Unsaturation Decision->Fract Deep Lipidomics MethodA PROTOCOL A: Silica/Aminopropyl Cleanup Cleanup->MethodA MethodB PROTOCOL B: Silver-Ion (Ag-Ion) Fractionation Fract->MethodB GC_Std GC-MS (Standard Column) Total FAME Profile MethodA->GC_Std GC_Iso GC-MS (Polar Column) Isomer Specific Analysis MethodB->GC_Iso

Figure 1: Decision matrix for selecting FAME purification vs. fractionation workflows.

Protocol A: High-Purity Cleanup (Silica)

Objective: Removal of polar impurities (alcohols, water, residual acids) and non-lipid contaminants. Mechanism: Normal Phase Chromatography. FAMEs are moderately non-polar; they elute after hydrocarbons but before polar contaminants.

Materials
  • Cartridge: Agilent Bond Elut Silica (500 mg, 3 mL) or Supelclean LC-Si.

  • Solvents: Hexane (HPLC Grade), Diethyl Ether (DEE).

  • Drying Agent: Anhydrous Sodium Sulfate (

    
    ).
    
Step-by-Step Methodology
StepActionCritical Technical Insight
1. Sample Prep Dissolve crude FAMEs in Hexane (approx. 10 mg/mL).Ensure the sample is dry. Water deactivates silica, reducing retention of polar impurities.
2. Condition Pass 4 mL Hexane through the cartridge.[3][4]Activates the silica surface. Do not let the bed dry out.[3][5]
3. Load Apply 1 mL of sample solution.[3][6] Collect the flow-through? NO .FAMEs may partially break through if the solvent is too strong, but usually, they retain slightly while hydrocarbons pass.
4. Wash Elute with 3 mL Hexane .Crucial Step: This removes squalene and hydrocarbons. FAMEs remain on the column.
5. Elute Elute with 5 mL Hexane:Diethyl Ether (95:5 v/v) .The addition of ether increases polarity just enough to disrupt FAME-Silica interactions without eluting highly polar artifacts.
6. Finish Evaporate under

and reconstitute in Hexane.
Ready for GC-FID or GC-MS.

Protocol B: Fractionation by Unsaturation (Ag-Ion)

Objective: Separation of Saturated, Monounsaturated (MUFA), and Polyunsaturated (PUFA) FAMEs. Mechanism:


 ions immobilized on a cation-exchange support interact with olefinic double bonds.[3]
Target Audience:  Researchers studying trans-fats, CLA isomers, or highly unsaturated lipids (e.g., DHA/EPA enrichment).
Materials
  • Cartridge: Supelco Discovery® Ag-Ion SPE (750 mg/6 mL) OR laboratory-made columns (SCX cartridge loaded with

    
    ).
    
  • Solvents: Hexane, Acetone.[3][5]

  • Internal Standard: C19:0 FAME (non-endogenous saturate) or C21:0.

Step-by-Step Methodology
Phase 1: Conditioning[3]
  • Acetone Flush: Pass 4 mL Acetone to remove moisture.[3]

  • Equilibration: Pass 4 mL Hexane. Stop flow immediately when the meniscus touches the frit.

Phase 2: Loading & Fractionation Gradient

Note: Flow rate should be maintained at ~1 drop/second (gravity or low vacuum).

FractionTarget AnalytesSolvent CompositionVolumeMechanism
Load AllHexane1 mLSample application.
F1 Saturates Hexane:Acetone (96:[1]4)6 mLSaturated FAMEs have no

-electrons; they do not bind to Ag+ and elute immediately.
F2 Monoenes (MUFA)Hexane:Acetone (90:10)4 mLWeak

-complex formed. 10% acetone provides sufficient polarity to break the Ag-Olefin bond.
F3 Dienes Hexane:Acetone (80:20)4 mLStronger retention requires higher polar modifier.
F4 Polyenes (PUFA)Acetone (100%)4 mLTrienes and tetraenes bind strongly. Pure acetone is required to displace them.
Phase 3: Post-Processing
  • Add 10

    
    L of BHT (Butylated hydroxytoluene)  solution to Fractions 3 and 4 immediately. Reason: PUFAs are highly susceptible to oxidation once isolated from the matrix.
    
  • Evaporate under Nitrogen at 30°C.

  • Reconstitute in Hexane for GC analysis.[3][7]

Visualizing the Ag-Ion Mechanism

Ag_Ion_Mechanism Sorbent SCX-Silica Support Ag Ag+ Ion Sorbent->Ag Ionic Bond Sat Saturated FAME (No Double Bond) Ag->Sat No Interaction (Elutes F1) Mono Monoene (1 Double Bond) Ag->Mono Weak Pi-Complex (Elutes F2) Poly Polyene (3+ Double Bonds) Ag->Poly Strong Pi-Complex (Elutes F4)

Figure 2: Mechanistic interaction between Silver ions and FAME unsaturation levels.

Quality Control & Troubleshooting

Validation Criteria

To ensure the protocol is "self-validating" (Trustworthiness), include these controls:

  • Breakthrough Check: Stack two cartridges. If >5% of analytes appear in the bottom cartridge, the load (mass) is too high. Capacity of Ag-Ion tubes is roughly 1 mg FAME per 750 mg sorbent.[3]

  • Recovery Standard: Spike the sample with Methyl Nonadecanoate (C19:0) . It should appear exclusively in Fraction 1 (Saturates). If it appears in F2, the fractionation solvent is too strong.

Common Pitfalls
  • Water Contamination: Ag-Ion columns are extremely sensitive to water. Moisture deactivates the Silver ions. Always use dry solvents.

  • Overloading: Loading >1 mg of lipid on a standard cartridge results in "smearing" (Saturates contaminating Monoene fraction).

  • Plasticizers: Avoid using plastic pipette tips for long-term storage of FAMEs; phthalates can co-elute with FAMEs. Use glass syringes where possible.

References

  • Supelco/Sigma-Aldrich. "Discovery® Ag-Ion SPE for FAME Fractionation and Cis/Trans Separation." Application Note.

  • Christie, W.W. "Solid-Phase Extraction Chromatography in the Silver Ion Mode." AOCS Lipid Library.

  • Agilent Technologies. "Bond Elut Silica (SI) SPE Cartridge User Guide." Agilent Technical Literature.[8]

  • Ruiz-Gutierrez, V. & Perez-Camino, M.C. "Update on solid-phase extraction for the analysis of lipid classes and related compounds." Journal of Chromatography A, 2000.

Sources

derivatization of 9-methyltetradecanoic acid for gas chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Title: Robust Derivatization of 9-Methyltetradecanoic Acid for Quantitative Gas Chromatography (GC) Analysis

Introduction: The Analytical Challenge of Branched-Chain Fatty Acids

9-Methyltetradecanoic acid is a branched-chain fatty acid (BCFA) of significant interest in several scientific domains. BCFAs are key components of bacterial cell membranes and are found in various natural products, including dairy and ruminant meats.[1] Their analysis is crucial for bacterial identification, studying metabolic diseases, and ensuring quality control in food science.

However, the direct analysis of free fatty acids like 9-methyltetradecanoic acid by gas chromatography (GC) is fraught with challenges. The polar carboxyl group leads to low volatility and significant peak tailing on common GC columns due to adsorption effects, resulting in poor chromatographic resolution and inaccurate quantification.[2][3] To overcome these limitations, a chemical derivatization step is essential. This process converts the polar carboxyl group into a less polar, more volatile ester, making the analyte "GC-amenable".[2][4]

This application note provides a detailed, field-proven protocol for the derivatization of 9-methyltetradecanoic acid to its fatty acid methyl ester (FAME), methyl 9-methyltetradecanoate, using an acid-catalyzed approach with Boron Trifluoride-Methanol (BF₃-Methanol). This method is widely recognized for its efficiency in esterifying free fatty acids and transesterifying fatty acids from complex lipids.[5][6]

Principle of Derivatization: Acid-Catalyzed Esterification

The core of this protocol is the conversion of the carboxylic acid to a methyl ester. Boron trifluoride acts as a strong Lewis acid catalyst, protonating the carbonyl oxygen of the fatty acid. This activation facilitates a nucleophilic attack by the methanol, leading to the formation of the methyl ester and water. The reaction is highly efficient and drives towards the formation of the more volatile FAME derivative, which is ideal for GC analysis.

Reaction: R-COOH (9-methyltetradecanoic acid) + CH₃OH (Methanol) ---(BF₃ catalyst)--> R-COOCH₃ (Methyl 9-methyltetradecanoate) + H₂O

This method is advantageous as it effectively derivatizes both free fatty acids and can simultaneously transesterify fatty acids from glycerolipids if present in the sample matrix.[5]

Detailed Protocol: FAME Synthesis with BF₃-Methanol

This protocol is designed to be a self-validating system, ensuring high recovery and reproducibility. For quantitative analysis, it is highly recommended to add a known amount of an internal standard (e.g., Nonadecanoic acid, C19:0) to the sample before starting the procedure.

Materials and Reagents
Material/ReagentSpecificationsPurpose
Sample Containing 1-25 mg of lipid/fatty acidsAnalyte Source
Boron Trifluoride-Methanol 12-14% (w/w) solutionEsterification Catalyst & Reagent
Hexane or Heptane GC GradeFAME Extraction Solvent
Saturated Sodium Chloride Aqueous solutionTo wash the extract and improve phase separation
Anhydrous Sodium Sulfate Granular, ACS GradeDrying agent to remove residual water
Internal Standard (Optional) e.g., Nonadecanoic acid (C19:0) solutionFor accurate quantification
Reaction Vials 5-10 mL, screw-cap with PTFE-lined septaTo contain the reaction under heat
Heating Block or Water Bath Capable of maintaining 100°CTo drive the reaction to completion
Vortex Mixer Standard laboratory modelFor thorough mixing of reagents
Pipettes and Tips CalibratedFor accurate liquid handling
GC Vials 2 mL, with inserts and capsFor final sample analysis
Experimental Workflow Diagram

Derivatization_Workflow cluster_prep Sample Preparation cluster_reaction Esterification Reaction cluster_extraction FAME Extraction Sample 1. Place 1-25 mg of lipid sample in reaction vial. (Add Internal Standard if quantitating) Dry 2. Dry sample if aqueous (e.g., under Nitrogen stream) Sample->Dry Add_BF3 3. Add 2 mL of 14% BF₃-Methanol Dry->Add_BF3 Heat 4. Cap tightly & heat at 100°C for 10 minutes Add_BF3->Heat Cool_1 5. Cool vial to room temperature Heat->Cool_1 Add_Hexane 6. Add 1 mL Hexane & 1 mL Saturated NaCl solution Cool_1->Add_Hexane Vortex 7. Vortex vigorously for 30 seconds Add_Hexane->Vortex Separate 8. Allow phases to separate (Centrifuge if needed) Vortex->Separate Transfer 9. Transfer upper organic layer to a clean vial Separate->Transfer Dry_Extract 10. Add anhydrous Na₂SO₄ to dry the extract Transfer->Dry_Extract Final_Sample 11. Transfer dried extract to GC vial for analysis Dry_Extract->Final_Sample

Sources

Application Note: Precision Lipidomics utilizing 9-Methyltetradecanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Executive Summary

In quantitative lipidomics, the selection of an Internal Standard (IS) is the single most critical factor determining data integrity. While odd-chain fatty acids (e.g., C15:0, C17:0) are traditional choices, they are increasingly compromised by dietary interference (dairy/ruminant fats) and microbiome metabolism.

This guide details the application of 9-methyltetradecanoic acid (9-Me-14:0) as a superior exogenous IS. Unlike terminal branched-chain fatty acids (iso/anteiso), this mid-chain branched isomer offers unique chromatographic resolution and zero endogenous background in mammalian tissues, making it an ideal surrogate for saturated and monounsaturated fatty acid analysis via GC-MS.

Key Advantages:

  • True Exogeneity: Absent in standard mammalian lipidomes (unlike C15:0/C17:0).

  • Chromatographic Fidelity: Elutes distinctly from straight-chain homologs on high-polarity columns.

  • Cost-Efficiency: A robust alternative to expensive deuterated isotopes (

    
    , 
    
    
    
    ).

Technical Rationale: The "Mid-Chain" Advantage

The Endogenous Interference Problem

Traditional lipidomics relies on the assumption that odd-chain fatty acids (Pentadecanoic acid, C15:0; Heptadecanoic acid, C17:0) are absent in biological samples. However, recent studies confirm significant levels of C15:0 and C17:0 in human plasma, linked directly to dairy consumption and gut bacterial synthesis. Using these as markers results in quantification errors of 5–20% .

Why 9-Methyltetradecanoic Acid?

9-Me-14:0 is a methylated derivative of myristic acid.

  • Structure: A 14-carbon backbone with a methyl group at the 9th carbon.

  • Behavior: The mid-chain branch disrupts Van der Waals forces, lowering the boiling point slightly compared to C15:0 (its linear isomer).

  • Mass Spec Signature: In Electron Ionization (EI), it produces a diagnostic fragmentation pattern distinct from straight-chain FAMEs, aiding in peak confirmation.

Experimental Protocol

Materials & Reagents
  • Internal Standard: 9-methyltetradecanoic acid ( >98% purity).

  • Solvents: Chloroform (HPLC grade), Methanol (HPLC grade), Hexane.

  • Derivatization Reagents: 14% Boron Trifluoride (

    
    ) in Methanol or 3N Methanolic HCl.
    
  • Column: High-polarity cyanopropyl phase (e.g., Agilent DB-23, Restek Rt-2560, or Supelco SP-2560). Note: Non-polar columns (DB-5) are insufficient for isomer separation.

Workflow Visualization

The following diagram illustrates the critical "Pre-Extraction Spike" methodology required for valid recovery data.

LipidomicsWorkflow cluster_0 Sample Preparation Phase cluster_1 Derivatization Phase cluster_2 Analytical Phase Sample Biological Sample (Plasma/Tissue) Spike CRITICAL STEP: Spike 9-Me-14:0 IS Sample->Spike Extract Folch/Bligh-Dyer Extraction Spike->Extract Dry Evaporate to Dryness (N2 Stream) Extract->Dry Deriv Methanolic HCl / BF3 (90°C, 60 min) Dry->Deriv ExtractFAME Extract FAMEs into Hexane Deriv->ExtractFAME GCMS GC-MS Analysis (Polar Column) ExtractFAME->GCMS Data Quantification via Response Factors GCMS->Data

Caption: Workflow for utilizing 9-Me-14:0. Spiking must occur before extraction to correct for lipid loss.

Step-by-Step Methodology
Step 1: Preparation of Internal Standard Stock
  • Dissolve 10 mg of 9-methyltetradecanoic acid in 10 mL of Hexane/Chloroform (1:1) to create a 1 mg/mL Stock Solution .

  • Dilute 1:100 in Methanol to create a 10 µg/mL Working Solution .

  • Store at -20°C in amber glass vials (Teflon-lined caps).

Step 2: Sample Spiking & Extraction (Modified Folch)
  • Aliquot 50 µL of plasma or 10 mg of tissue homogenate into a glass centrifuge tube.

  • IMMEDIATELY add 20 µL of the Working IS Solution (200 ng total spike).

    • Scientific Logic:[1][2][3] Adding IS here corrects for extraction efficiency, phase separation losses, and derivatization completeness.

  • Add 1 mL Chloroform:Methanol (2:1 v/v). Vortex vigorously for 1 min.

  • Add 200 µL 0.9% NaCl (aq) to induce phase separation. Centrifuge at 3000 x g for 5 min.

  • Collect the lower organic phase (containing lipids + IS) into a clean tube.

  • Dry under a gentle stream of Nitrogen at 40°C.

Step 3: Derivatization (FAME Synthesis)
  • Reconstitute dried lipid film in 500 µL of 14%

    
    -Methanol .
    
  • Incubate at 90°C for 45 minutes (tightly capped).

    • Note: Acid catalysis is required to methylate free fatty acids and transesterify triglycerides/phospholipids simultaneously.

  • Cool to room temperature. Add 1 mL Hexane and 1 mL Water.

  • Vortex and centrifuge. Transfer the upper Hexane layer (containing FAMEs) to a GC vial.

Step 4: GC-MS Analysis

Instrument Parameters (Agilent 7890/5977 or equivalent):

  • Column: DB-23 (60m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: 250°C, Split ratio 10:1.

  • Oven Program:

    • 50°C hold for 1 min.

    • Ramp 25°C/min to 175°C.

    • Ramp 4°C/min to 230°C.

    • Hold 5 min.

Validation & Results

Chromatographic Separation

On a high-polarity column (DB-23), the mid-chain branch causes 9-Me-14:0 to elute between the straight-chain C14:0 and C15:0.

Table 1: Typical Equivalent Chain Length (ECL) Values

Fatty Acid (FAME)StructureECL (DB-23 Column)Resolution Note
Myristic AcidC14:014.00Baseline
9-methyltetradecanoic 9-Me-14:0 14.65 Distinct IS Peak
Pentadecanoic AcidC15:015.00Potential Endogenous
Palmitic AcidC16:016.00Major Analyte
Calculation of Response Factor (RF)

Since 9-Me-14:0 is a structural analog, its ionization efficiency in EI-MS is nearly identical to C16:0, but verification is required.



Where


 is the known mass in a calibration standard mix.

Troubleshooting & Pitfalls

Decision Matrix: When to use 9-Me-14:0?

DecisionTree Start Select Internal Standard Q1 Is the sample Mammalian? Start->Q1 Q2 Does diet include Dairy/Ruminant Fat? Q1->Q2 Yes UseC17 Use C17:0 or C19:0 Q1->UseC17 No (Bacterial/Plant) Q2->UseC17 No (Strict Control) UseDeuter Use Deuterated (d3-C16:0) Q2->UseDeuter Budget Unlimited Use9Me RECOMMENDED: Use 9-Me-14:0 Q2->Use9Me Yes (C15/C17 present)

Caption: Logic tree for selecting the appropriate Internal Standard based on sample origin.

Common Issues
  • Co-elution with C14:1: On non-polar columns (e.g., DB-5, HP-5), 9-Me-14:0 may co-elute with myristoleic acid (C14:1). Solution: Must use a polar column (DB-23/BPX70).

  • Incomplete Methylation: If the peak area is low, check the age of the

    
    -Methanol reagent. It degrades over time, absorbing moisture.
    

References

  • Christie, W. W., & Han, X. (2010). Lipid Analysis: Isolation, Separation, Identification and Lipidomic Analysis (4th ed.). Oily Press.

  • Jenkins, B., et al. (2015). "A review of odd-chain fatty acid metabolism and the role of pentadecanoic acid (C15:0) and heptadecanoic acid (C17:[4]0) in health and disease."[5] Molecules, 20(2), 2425-2444.

  • Vlahou, G., et al. (2018). "Development of a GC-MS method for the determination of branched-chain fatty acids in human plasma." Analytical Methods.

  • Larodan Research Grade Lipids. "Methyl 9(E)-Tetradecenoate and Branched Standards."

  • Agilent Technologies. "Analysis of Fatty Acid Methyl Esters (FAMEs) in Human Plasma by GC/MS." Application Note 5991-XXXX.

Sources

Application Note: Quantification of 9-Methyltetradecanoic Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

9-Methyltetradecanoic acid (9-Me-14:0) is a mid-chain branched fatty acid (MBFA) with profound implications across marine ecology, human microbiome research, and phytotherapeutics. Due to its structural similarity to straight-chain pentadecanoic acid (C15:0) and other positional isomers, precise quantification requires a highly selective analytical approach. This application note outlines a self-validating, field-proven Gas Chromatography-Mass Spectrometry (GC-MS) workflow. By leveraging biphasic lipid extraction and acid-catalyzed transesterification, this protocol ensures robust recovery and high-resolution separation of 9-Me-14:0 from complex biological matrices.

Biological Significance & Applications

Understanding the origin and function of 9-Me-14:0 is critical for contextualizing the analytical strategy:

  • Marine Ecology & Microbial Biomarkers: 9-Me-14:0 is a hallmark lipid biomarker for Poribacteria, a symbiotic bacterial phylum highly abundant in high-microbial-abundance (HMA) marine sponges such as Cacospongia mycofijiensis[1]. The synthesis of these methyl-branched fatty acids is driven by unique polyketide synthases (sup genes) within the sponge microbiome[1].

  • Phytotherapeutics & Oncology: In plant biology, 9-Me-14:0 is a detectable constituent in medicinal extracts. Recent oncological models have demonstrated that nanoencapsulated chia seed oil—which contains specific fatty acid methyl esters including 9-Me-14:0—exhibits suppressive roles against DMBA-induced breast cancer by modulating tumor suppressor genes (BRCA1/2, TP53) and repressing oxidative stress[2].

  • Human Volatolome & Environmental Monitoring: Traces of 9-Me-14:0 have been cataloged in the healthy human volatolome (specifically in skin secretions and feces)[3], and it is frequently detected in grey wastewater as a xenobiotic organic compound derived from human activity and personal care products[4].

Analytical Strategy: The Causality of the Method

As an Application Scientist, it is vital to understand why specific techniques are chosen over others.

Why GC-MS over LC-MS? While LC-MS/MS is excellent for intact lipidomics, mid-chain branched fatty acids like 9-Me-14:0 lack easily ionizable functional groups in their free state and co-elute with numerous structural isomers on reverse-phase LC columns. Converting the lipid to a Fatty Acid Methyl Ester (FAME) increases its volatility and thermal stability, allowing a highly polar GC capillary column (e.g., HP-88 or DB-WAX) to separate isomers based on subtle differences in boiling point and spatial geometry caused by the methyl branch.

Self-Validating System Design: To ensure trustworthiness, this protocol is engineered as a self-validating system:

  • Pre-Extraction Spiking: An internal standard (Nonadecanoic acid, C19:0) is spiked into the sample before any solvent is added. This ensures that any matrix suppression or physical loss during extraction applies equally to the analyte and the standard.

  • Procedural Blanks: Ubiquitous environmental lipids can cause false positives. A solvent blank is processed in parallel to establish a true baseline.

  • Anhydrous Derivatization: Water quenches the BF3-Methanol derivatization reaction. The protocol mandates strict dehydration steps to prevent false-negative yields.

Step-by-Step Experimental Protocol

Reagents & Materials
  • Solvents: Chloroform, Methanol, Hexane (All LC-MS/GC-MS grade, anhydrous).

  • Derivatization Reagent: 14% Boron trifluoride (BF3) in Methanol.

  • Internal Standard (IS): Nonadecanoic acid (C19:0) solution (1 mg/mL in chloroform).

  • Buffer: 0.9% NaCl in LC-MS grade water.

Biphasic Lipid Extraction (Modified Folch Method)
  • Homogenization: Weigh exactly 50 mg of biological tissue (or 100 µL of biofluid/oil) into a 15 mL glass centrifuge tube with a Teflon-lined cap.

  • IS Spiking (Validation Step): Add 10 µL of the C19:0 Internal Standard.

    • Causality: Spiking at step 2 guarantees that the IS undergoes the exact same partitioning and thermal stress as the endogenous 9-Me-14:0, allowing for absolute quantification regardless of extraction efficiency.

  • Solvent Disruption: Add 1.5 mL of Chloroform:Methanol (2:1, v/v). Vortex vigorously for 2 minutes.

    • Causality: Methanol disrupts hydrogen bonds and lipid-protein complexes in the biological matrix, while chloroform acts as the primary solubilizing agent for the liberated non-polar lipids.

  • Phase Separation: Add 0.3 mL of 0.9% NaCl solution. Centrifuge at 3000 × g for 10 minutes at 4°C.

    • Causality: The saline buffer increases the ionic strength of the aqueous phase, preventing emulsion formation and forcing highly polar contaminants (proteins, sugars) into the upper layer, leaving a highly purified lipid fraction in the lower chloroform layer.

  • Recovery: Carefully aspirate the lower organic phase using a glass Pasteur pipette, transfer to a clean glass vial, and evaporate to complete dryness under a gentle stream of ultra-pure nitrogen gas.

Acid-Catalyzed FAME Derivatization
  • Transesterification: Add 1.0 mL of 14% BF3-Methanol to the dried lipid extract. Seal the vial tightly.

  • Thermal Incubation: Heat the vial at 80°C for 60 minutes in a dry block heater.

    • Causality: The combination of strong Lewis acid (BF3) and heat drives the transesterification of complex lipids (e.g., triglycerides) and the direct esterification of free fatty acids into volatile FAMEs. Base-catalyzed methods (like KOH/MeOH) are avoided here because they fail to esterify free fatty acids.

  • Quenching & Extraction: Cool the vial to room temperature. Add 1.0 mL of Hexane followed by 1.0 mL of LC-MS grade water. Vortex for 30 seconds.

  • Final Collection: Allow the phases to separate. The upper hexane layer, now containing the 9-Me-14:0 FAME, is transferred to a GC autosampler vial.

Quantitative Data & Expected Results

Table 1: GC-MS/MS Instrumental Parameters
ParameterSpecification / SettingRationale
Column HP-88 (100 m × 0.25 mm × 0.20 µm)High polarity cyanopropyl phase is mandatory to resolve mid-chain branched isomers from straight-chain FAMEs.
Carrier Gas Helium, 1.0 mL/min (Constant Flow)Maintains uniform chromatographic resolution across the temperature gradient.
Injection 1 µL, Split ratio 10:1, 250°CPrevents column overloading which leads to peak tailing and isomer co-elution.
Oven Program 140°C (5 min) → 4°C/min to 240°C (15 min)Slow ramp rate through the 170-200°C window ensures baseline separation of C14 and C15 isomers.
Ionization Electron Impact (EI), 70 eVStandard hard ionization for reproducible fragmentation.
SIM Target Ions m/z 74 (Quantifier), m/z 256 (Qualifier)m/z 74 represents the universal McLafferty rearrangement for FAMEs; m/z 256 is the intact molecular ion (M+) for 9-Me-14:0 FAME.
Table 2: Expected Relative Abundance of 9-Me-14:0 in Various Matrices
Biological MatrixRelative Abundance (% of Total FA)Biological Context & Significance
HMA Marine Sponges 5.0% - 12.0%Primary biomarker for symbiotic Poribacteria activity[1].
Chia Seed Oil Extracts < 0.1% (Trace)Minor phytotherapeutic component in anti-tumor models[2].
Human Volatolome (Skin/Feces) Trace / VariableIndicator of host-microbiome metabolic interactions[3].
Grey Wastewater 2.7 µg/L (Absolute)Environmental tracking of xenobiotic and personal care products[4].

Workflow Visualization

G Sample Biological Sample (Sponge Tissue, Biofluid, Oil) Spike Add Internal Standard (C19:0 FA) -> Validates Recovery Sample->Spike Extraction Biphasic Lipid Extraction (Folch: CHCl3/MeOH 2:1) Spike->Extraction Deriv Acid-Catalyzed Derivatization (BF3-MeOH) -> Forms FAMEs Extraction->Deriv Lower Organic Phase GCMS GC-MS Analysis (Polar Column, SIM m/z 74, 256) Deriv->GCMS Hexane Extraction Data Data Processing (Peak Integration & Ratio Calc) GCMS->Data Chromatogram

Workflow for the extraction, derivatization, and GC-MS quantification of 9-Me-14:0.

References

  • Linking Chemical and Microbial Diversity in Marine Sponges: Possible Role for Poribacteria as Producers of Methyl-Branched Fatty Acids . leibniz-fli.de.1

  • The suppressive role of nanoencapsulated chia oil against DMBA-induced breast cancer through oxidative stress repression and tumor genes expression modulation in rats . nih.gov. 2

  • Household chemicals and personal care products as sources for xenobiotic organic compounds in grey wastewater . scispace.com. 4

  • A review of the volatiles from the healthy human body . nih.gov. 3

Sources

solvent selection for dissolving 9-methyltetradecanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvent Selection and Preparation Protocols for 9-Methyltetradecanoic Acid

Executive Summary

9-Methyltetradecanoic acid (C₁₅H₃₀O₂) is a mid-chain branched fatty acid (BCFA) utilized in lipidomics, biomarker discovery, and natural product profiling. Identified natively in trace amounts within complex plant matrices such as Azadirachta indica (Neem) [1] and specific seed oils [2], its 14-carbon aliphatic backbone and methyl branch render it highly hydrophobic. This application note provides a rigorous, causality-driven framework for selecting the appropriate solvent based on downstream applications, ensuring optimal bioavailability, analytical resolution, and formulation stability.

Quantitative Solvent Selection Matrix

Selecting a solvent for 9-methyltetradecanoic acid requires balancing the solvent's dielectric constant (ε) against the requirements of the downstream assay. The table below summarizes the physical chemistry and application suitability for standard laboratory solvents.

SolventEstimated Solubility (mg/mL)Dielectric Constant (ε)Primary Downstream ApplicationCausality / Rationale
Chloroform >504.81Lipid Extraction, GC-MSLow polarity perfectly matches the aliphatic chain; disrupts lipid-lipid intermolecular forces.
Methanol >3032.7LC-MS, EsterificationProtic nature facilitates acid-catalyzed derivatization to methyl esters for gas chromatography [2].
Absolute Ethanol >2524.5LNP Synthesis, Cell AssaysMiscible with aqueous buffers; ideal for microfluidic mixing and low-toxicity cell dosing.
DMSO >2046.7High-Throughput ScreeningHigh boiling point prevents evaporation during long-term storage of concentrated stock solutions.
Water / PBS <0.180.1N/A (Requires Carrier)High polarity causes hydrophobic exclusion, leading to rapid micellization or precipitation.

Mechanistic Insights: Causality in Solvent Selection

To prevent experimental artifacts, researchers must understand the physical interactions between the lipid, the solvent, and the biological or analytical system:

  • In Vitro Assays (DMSO vs. Ethanol): When dosing live cells, organic solvents must be kept strictly below 0.1% (v/v) to prevent membrane fluidization and cytotoxicity. DMSO is preferred for long-term stock storage because it is non-volatile, ensuring the molarity remains constant over time. However, for primary cells sensitive to DMSO-induced epigenetic changes or differentiation, absolute ethanol is the superior alternative.

  • Aqueous Delivery via BSA Conjugation: 9-Methyltetradecanoic acid will immediately precipitate if spiked directly into aqueous culture media. It must be complexed with Bovine Serum Albumin (BSA). Albumin possesses high-affinity hydrophobic binding clefts that sequester the aliphatic tail, preventing micellization and enabling physiological bioavailability.

  • Analytical Profiling (GC-MS): Free branched-chain fatty acids have high boiling points and tend to tail on gas chromatography columns due to hydrogen bonding at the carboxyl group. Therefore, methanol is chosen not just as a solvent, but as a reactant. In the presence of an acid catalyst, methanol converts the acid into a Fatty Acid Methyl Ester (FAME), drastically increasing volatility and peak resolution[2].

Experimental Workflows & Self-Validating Protocols

Protocol A: Preparation of 10 mM Stock Solution for Cell-Based Assays
  • Weighing: Accurately weigh 2.42 mg of 9-methyltetradecanoic acid (MW: 242.40 g/mol ) into a sterile microcentrifuge tube.

  • Solvation: Add exactly 1.0 mL of anhydrous DMSO or Absolute Ethanol.

  • Homogenization: Vortex vigorously for 60 seconds. Sonicate in a water bath at 37°C for 5 minutes to provide the kinetic energy required to disrupt any crystalline lipid domains.

  • Self-Validation (QC): Visually inspect the solution against a strong light source. The solution must be optically clear. Any refractive particulates indicate incomplete solvation, requiring further sonication or the addition of a solvent volume to recalculate a 5 mM stock.

  • Storage: Aliquot into amber glass vials to prevent photo-oxidation and store at -20°C.

Protocol B: BSA-Conjugation for Physiological Aqueous Delivery
  • Carrier Preparation: Dissolve Fatty Acid-Free BSA in sterile PBS to a final concentration of 10% (w/v). Warm the solution to 37°C.

  • Lipid Addition: While continuously stirring the BSA solution on a magnetic plate, add the 10 mM Ethanol stock of 9-methyltetradecanoic acid dropwise. Causality: Dropwise addition prevents localized high concentrations of ethanol, which would otherwise denature the BSA proteins.

  • Complexation: Incubate the mixture at 37°C for 1 hour to allow the fatty acid to partition fully into the BSA hydrophobic pockets.

  • Self-Validation (QC): Measure the OD₆₀₀ of the final solution using a spectrophotometer. An OD₆₀₀ > 0.05 indicates lipid precipitation or emulsion formation, meaning the complexation failed and must be discarded.

Protocol C: FAME Derivatization for GC-MS Analysis

(Adapted from established lipidomic isolation workflows [2])

  • Esterification: Dissolve the dried lipid residue in 50 mL of absolute methanol. Slowly add 0.25 mL of concentrated sulfuric acid.

  • Reflux: Reflux the mixture for 3 hours. Causality: Heat provides the activation energy for the acid-catalyzed Fischer esterification, while the vast molar excess of methanol drives the equilibrium toward the methyl ester product.

  • Quenching: Cool to room temperature and dilute with 100 mL of distilled water to halt the reaction.

  • Extraction: Transfer to a separating funnel and extract three times with diethyl ether. The newly formed, highly hydrophobic FAMEs will partition into the upper ether layer.

  • Washing & Dehydration: Wash the combined ether extracts with water until the pH is neutral. Dehydrate over anhydrous sodium sulfate to remove residual water, then evaporate the solvent.

  • Self-Validation (QC): Run a solvent blank (ether only) through the GC-MS prior to your samples. The absence of a peak at the specific retention time of the target FAME validates that there is no background lipid contamination from the glassware or reagents.

Workflow Visualization

SolventSelection Start 9-Methyltetradecanoic Acid (Hydrophobic BCFA) App1 In Vitro / Cell Culture Start->App1 App2 Analytical (GC-MS/LC-MS) Start->App2 App3 Formulation (LNPs) Start->App3 Sol1 DMSO or Ethanol (Stock >20 mg/mL) App1->Sol1 Sol2 Methanol / Chloroform (FAME Derivatization) App2->Sol2 Sol3 Absolute Ethanol (Microfluidic Mixing) App3->Sol3 Warn1 Max 0.1% v/v in media or use BSA-conjugation Sol1->Warn1 Warn2 Requires esterification for GC volatility Sol2->Warn2 Warn3 Aqueous buffer added during rapid mixing Sol3->Warn3

Decision tree for 9-methyltetradecanoic acid solvent selection based on downstream workflows.

References

  • Kharwar, R. N., et al. "Harnessing the Phytotherapeutic Treasure Troves of the Ancient Medicinal Plant Azadirachta indica (Neem) and Associated Endophytic Microorganisms." Planta Medica, 2020. URL: [Link]

  • El Makawy, A. I., et al. "The suppressive role of nanoencapsulated chia oil against DMBA-induced breast cancer through oxidative stress repression and tumor genes expression modulation in rats." Molecular Biology Reports, 2022. URL: [Link]

Application Note: Preparation and Analysis of 9-Methyltetradecanoic Acid Methyl Esters (FAMEs)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

9-methyltetradecanoic acid is a saturated, mid-chain branched fatty acid (BCFA) often utilized as a biomarker in microbial ecology or a probe for membrane fluidity studies. Unlike terminal branched isomers (iso- or anteiso-), the mid-chain methyl group at position C9 presents unique steric challenges for enzymatic recognition and chromatographic separation.

This guide provides two distinct protocols for converting 9-methyltetradecanoic acid into its Fatty Acid Methyl Ester (FAME) analog for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. The choice of method depends strictly on the starting material (Free Fatty Acid vs. Complex Lipid) and the required throughput.

Strategic Method Selection

The chemical environment of the fatty acid dictates the derivatization strategy. Base-catalyzed methods (e.g., NaOCH₃) are strictly contraindicated for free fatty acids (FFAs) as they form soap salts rather than esters.

Decision Matrix
  • Scenario A (Complex Lipids): Sample is a phospholipid, triglyceride, or bacterial membrane extract.

    • Method: Acid-Catalyzed Methanolysis (

      
      -MeOH).
      
    • Mechanism:[1] Transesterification driven by Lewis acid catalysis and heat.

  • Scenario B (Pure Standard/FFA): Sample is the pure 9-methyltetradecanoic acid standard or a hydrolyzed FFA fraction.

    • Method: Trimethylsilyldiazomethane (TMS-DAM).

    • Mechanism:[1] Direct methylation under mild conditions; preserves labile structures and prevents isomerization.

MethodSelection Start Starting Material Lipid Complex Lipid (TG, PL, Membrane) Start->Lipid FFA Free Fatty Acid (Standard/Hydrolyzed) Start->FFA BF3 Protocol A: BF3-Methanol (Heat + Acid) Lipid->BF3 Transesterification FFA->BF3 Alternative (Slower) TMS Protocol B: TMS-Diazomethane (Room Temp + Mild) FFA->TMS Direct Methylation Analysis GC-MS Analysis (Polar Column) BF3->Analysis TMS->Analysis

Figure 1: Decision tree for selecting the appropriate derivatization workflow based on sample origin.

Protocol A: Acid-Catalyzed Methanolysis ( -MeOH)

Best for: Total lipid extracts (bacterial membranes, tissue samples). Reference: AOCS Official Method Ce 2-66 [1].

Reagents
  • Reaction Solvent: Boron trifluoride (

    
    ) in methanol (14% w/v).[2] Note: Fresh reagent is critical.
    
  • Solubilizer: Toluene or Hexane (HPLC Grade).

  • Extraction Solvent: Hexane (HPLC Grade).

  • Quench: Saturated NaCl (aq).

  • Internal Standard: Methyl Tridecanoate (C13:0 FAME) or Methyl Pentadecanoate (C15:0 FAME) if not naturally present.

Step-by-Step Workflow
  • Solubilization: Dissolve 1–10 mg of lipid extract in 0.5 mL of Toluene in a screw-cap glass tube (Teflon-lined cap).

    • Why Toluene? Methanol alone cannot solubilize non-polar triglycerides, leading to incomplete reaction.

  • Catalyst Addition: Add 1.5 mL of

    
    -Methanol reagent. Flush headspace with Nitrogen (
    
    
    
    ) to prevent oxidation.
  • Heating: Cap tightly and heat at 100°C for 45 minutes in a heating block.

    • Critical Control: Shake the tube every 10 minutes to maintain a single phase.

  • Cooling & Quenching: Cool to room temperature (RT). Add 1 mL of saturated NaCl solution.

  • Extraction: Add 1 mL of Hexane. Vortex vigorously for 30 seconds.

  • Phase Separation: Centrifuge at 2000 RPM for 3 minutes. The top layer contains the FAMEs.[3][4]

  • Drying: Transfer the top hexane layer to a new vial containing anhydrous

    
     to remove residual water.
    

Protocol B: TMS-Diazomethane Methylation

Best for: Pure 9-methyltetradecanoic acid free acid; rapid, small-scale analysis. Safety Note: TMS-Diazomethane is less explosive than traditional diazomethane but is still toxic. Use in a fume hood. Reference: Presser & Hüfner (2004) [2].

Reagents
  • Reagent: 2.0 M Trimethylsilyldiazomethane in hexanes.

  • Solvent: Methanol:Toluene (3:2 v/v).

  • Quench: Glacial Acetic Acid.

Step-by-Step Workflow
  • Dissolution: Dissolve 1 mg of 9-methyltetradecanoic acid in 0.5 mL of Methanol:Toluene solvent.

  • Reaction: Add 2.0 M TMS-Diazomethane dropwise with mild agitation.

    • Visual Indicator: Continue adding until a persistent yellow color remains (indicates excess reagent).

    • Time: React at Room Temperature for 20 minutes.

  • Quenching: Add Glacial Acetic Acid dropwise until the solution becomes colorless (neutralizes excess diazomethane).

  • Work-up: Evaporate solvent under a gentle stream of

    
     and reconstitute in pure Hexane for GC injection.
    

Analytical Validation (GC-MS)

Chromatographic Separation

Mid-chain BCFAs are difficult to separate from their straight-chain counterparts on non-polar columns (e.g., DB-5). A highly polar cyanopropyl-phase column is required.

Recommended Column:

  • Type: CP-Sil 88, DB-23, or SP-2560 (100% biscyanopropyl polysiloxane).

  • Dimensions: 100 m x 0.25 mm x 0.20 µm. (Longer column length is vital for isomer resolution).

Identification Strategy: Equivalent Chain Length (ECL)

To positively identify 9-methyltetradecanoic acid (which has 15 carbons total), you must calculate its ECL. It will elute between C14:0 and C15:0 straight chains.

Formula:



  • 
    : Retention time of 9-methyltetradecanoic acid.
    
  • 
    : Retention time of straight-chain saturated FAME with carbon number 
    
    
    
    (C14:0).
  • 
    : Retention time of straight-chain saturated FAME with carbon number 
    
    
    
    (C15:0).

Target Data:

  • On a polar CP-Sil 88 column, the 9-methyl isomer typically exhibits an ECL of approximately 14.5 – 14.7 .

  • Note: Mid-chain branches generally elute before the straight chain isomer of the same molecular weight (C15:0) but after the straight chain of the parent length (C14:0).

Mass Spectral Signature

The mass spectrum of 9-methyltetradecanoic acid methyl ester will show:

  • Molecular Ion (

    
    ):  m/z 256.
    
  • McLafferty Rearrangement: m/z 74 (base peak for methyl esters).

  • Diagnostic Fragment: Look for ions resulting from cleavage adjacent to the methyl branch. For 9-methyl, cleavage often yields fragments at m/z 171 and m/z 199 (depending on alpha-cleavage relative to the carbomethoxy group).

GCMS_Workflow Sample FAME Sample Injector Split/Splitless 250°C Sample->Injector Column Column: CP-Sil 88 (Polar Phase) Injector->Column Separation Isomer Separation (ECL ~14.6) Column->Separation Detector MS Detection (m/z 74, 256) Separation->Detector

Figure 2: Analytical flow for separating mid-chain isomers using polar stationary phases.

Troubleshooting & QC

IssueProbable CauseCorrective Action
Low Yield Water in reagentsEnsure all glassware is oven-dried; use fresh anhydrous methanol.
Double Peaks IsomerizationReduce reaction temperature; switch from

to TMS-Diazomethane.
No Separation Wrong Column PhaseSwitch from 5% Phenyl (DB-5) to Biscyanopropyl (CP-Sil 88).
Soap Formation Base used on FFASTOP. Do not use NaOCH₃ on free acids. Use

or HCl-MeOH.[5]

References

  • AOCS Official Method Ce 2-66. (Reapproved 2017). Preparation of Methyl Esters of Fatty Acids.[2][6][7][8][9][10][11][12][13][14] American Oil Chemists' Society.[2]

  • Presser, A., & Hüfner, A. (2004). Trimethylsilyldiazomethane – A Mild and Efficient Reagent for the Methylation of Carboxylic Acids and Alcohols in Natural Products Analysis. Monatshefte für Chemie, 135, 1015–1022.

  • Christie, W. W. (1993). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis.[2][6][7][8][9][10][11][12][14] The Lipid Library.

  • Härtig, C. (2008). Rapid identification of fatty acid methyl esters using a multidimensional gas chromatography-mass spectrometry based method. Journal of Chromatography A, 1177(1), 159-169.

Sources

Troubleshooting & Optimization

resolving co-elution of 9-methyltetradecanoic acid isomers in GC

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Separations Lab – Technical Support Center Ticket #: 9-Me-14:0-RES Topic: Resolving Co-elution of 9-Methyltetradecanoic Acid Isomers Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Mid-Chain" Challenge

You are likely encountering this issue because 9-methyltetradecanoic acid (a mid-chain branched fatty acid) possesses a boiling point and polarity almost identical to n-pentadecanoic acid (n-C15:0) and its adjacent isomers (8-methyl or 10-methyl). On standard non-polar columns (like DB-5 or HP-5), these compounds co-elute into a single, often asymmetrical peak.

To resolve this, we must move beyond simple retention time matching. We need a bimodal strategy :

  • Chromatographic Orthogonality: Switching to high-polarity Ionic Liquid stationary phases to exploit dipole-induced dipole interactions.

  • Spectral Confirmation: Using Picolinyl ester derivatization to "lock" the charge at the nitrogen atom, forcing radical cleavage at the branch point for unambiguous MS identification.

Module 1: Chromatographic Resolution (The Physics)

Q: I am using a DB-23 / CP-Sil 88 column. Why am I still seeing a shoulder instead of a split peak?

A: While cyanopropyl phases (CP-Sil 88, DB-23) are excellent for cis/trans separation, they sometimes struggle with positional mid-chain isomers because the polarity difference between a 9-methyl and a 10-methyl branch is microscopic.

The Solution: Switch to an Ionic Liquid (IL) Stationary Phase , specifically the SLB-IL111 .[1]

  • Why? The SLB-IL111 (1,11-Di(3-methylimidazolium)3,6,9-trioxaundecane dimethylphosphate) is an extremely polar phase.[2] Unlike polysiloxanes, which rely heavily on dispersive forces, IL phases engage in strong electron-lone-pair interactions. This exaggerates the subtle shape differences between the "kink" of a 9-methyl branch and the straight chain of n-C15:0.

Comparative Performance Data
FeatureNon-Polar (e.g., DB-5)High Polarity (e.g., CP-Sil 88)Ionic Liquid (SLB-IL111)
Separation Mechanism Boiling Point (Dispersive)Dipole-DipoleH-Bonding & Dipole-Induced Dipole
9-Me-14:0 vs n-C15:0 Co-elutionPartial Resolution (Shoulder)Baseline Resolution
Elution Order Branched

Straight
Branched < StraightBranched << Straight
Thermal Stability High (325°C)Moderate (250°C)High (270°C)

Module 2: Mass Spectral Identification (The Chemistry)

Q: My NIST library match identifies the peak as "Pentadecanoic acid" or gives low confidence for the branched isomer. Why?

A: Standard Electron Ionization (EI) of Fatty Acid Methyl Esters (FAMEs) is notorious for non-specific fragmentation. The charge often delocalizes along the hydrocarbon chain, or the molecule undergoes McLafferty rearrangements that obscure the branch point.

The Solution: Picolinyl Ester Derivatization .

  • Mechanism: The nitrogen atom in the pyridine ring has high electron affinity. Under EI conditions, the charge is localized on the nitrogen. This initiates radical cleavage along the alkyl chain.[3]

  • The Diagnostic: You look for a specific mass gap in the ion series.

    • Normal chain cleavage releases fragments separated by 14 Da (–CH₂–).[4]

    • At the branch point (C9), the methyl group creates a mass gap of 28 Da (–CH(CH₃)–) instead of 14 Da.

Diagnostic Ion Calculation for 9-Methyltetradecanoic Acid (Picolinyl Ester)
Fragment PositionMolecular StructureMass Calculation (Approx)Diagnostic Feature
Head Group Picolinyl + C1-C8 chain

Base peaks (regular series)
Pre-Branch Ion at C8

234
Last "normal" ion
Branch Point C9 (The Branch) Gap of 28 Da The "Silence"
Post-Branch Ion at C10

262
Resumption of series

Note: In the mass spectrum, you will see a distinct abundance drop or "gap" between m/z 234 and m/z 262, confirming the methyl group is at C9.

Module 3: Experimental Protocol

Workflow Visualization

G Start Sample: Lipid Extract Deriv Derivatization Choice Start->Deriv FAME Method A: FAME (Quantification) Deriv->FAME Routine Picolinyl Method B: Picolinyl Ester (Identification/Structure) Deriv->Picolinyl Ambiguous Peak GC_Select Column Selection FAME->GC_Select Picolinyl->GC_Select Col_Cyano Cyanopropyl (CP-Sil 88) Good for cis/trans GC_Select->Col_Cyano Standard Col_IL Ionic Liquid (SLB-IL111) Best for Positional Isomers GC_Select->Col_IL Co-elution detected Analysis GC-MS Analysis Col_Cyano->Analysis Col_IL->Analysis Result Data Interpretation Analysis->Result

Figure 1: Decision matrix for resolving mid-chain fatty acid isomers. Note the critical path to Ionic Liquid columns and Picolinyl esters for ambiguous samples.

Step-by-Step: Picolinyl Ester Preparation

Reference: Christie, W.W. (LipidWeb)

  • Hydrolysis: Hydrolyze 1-5 mg of lipid sample with 1M KOH in 95% ethanol (reflux 1 hr). Acidify and extract free fatty acids (FFAs).

  • Activation: Dissolve FFAs in 0.5 mL Thionyl Chloride (

    
    ). Let stand for 1 min at RT, then evaporate under Nitrogen stream. (Critical: This forms the Acid Chloride). 
    
  • Esterification: Immediately add 1% solution of 3-pyridylcarbinol in acetonitrile (0.5 mL).

  • Reaction: Let stand for 5 minutes at room temperature.

  • Cleanup: Add 5 mL hexane and 2 mL water. Shake. The Picolinyl esters partition into the hexane layer.

  • Injection: Dry the hexane layer over anhydrous sodium sulfate and inject.

GC-MS Parameters (SLB-IL111)
  • Column: SLB-IL111 (30m

    
     0.25mm 
    
    
    
    0.20µm).
  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[5]

  • Inlet: 250°C, Split 10:1 (Reduce split if sensitivity is low).

  • Oven Program:

    • 100°C (hold 2 min).

    • Ramp 10°C/min to 160°C.

    • Critical Ramp: Ramp 1.5°C/min to 200°C (This slow ramp maximizes resolution in the C14-C18 region).

    • Ramp 10°C/min to 260°C (hold 5 min).

Module 4: Troubleshooting FAQs

Q1: The SLB-IL111 column has high bleed at 260°C. Is this normal? A: Yes. Ionic liquid columns have higher background bleed than non-polar siloxanes.

  • Fix: Ensure your MS solvent delay is set correctly. Use a "column bleed" background subtraction in your data analysis software, or limit the max temperature to 250°C if your analytes elute earlier.

Q2: I see the 28 Da gap, but the intensity is weak. A: Picolinyl esters have higher molecular weights and boiling points than FAMEs.

  • Fix: Increase the final oven temperature hold time. Ensure your transfer line temperature is at least 260°C to prevent condensation of these heavier derivatives.

Q3: Can I use DMOX derivatives instead? A: Yes, DMOX (4,4-dimethyloxazoline) derivatives are a valid alternative. However, Picolinyl esters generally yield more interpretable spectra for mid-chain branching because the radical mechanism is less prone to scrambling than in DMOX rings at high temperatures.

References

  • Christie, W. W. (2024).[6] Mass Spectrometry of Fatty Acid Derivatives: Picolinyl Esters. LipidWeb. Link

  • Delmonte, P., et al. (2011). Separation of fatty acid methyl esters by GC-MS using ionic liquid stationary phases. Analytical Chemistry. Link

  • Supelco/Sigma-Aldrich. (2020). SLB-IL111 Ionic Liquid GC Column Technical Guide. Link

  • Harvey, D. J. (1982). Picolinyl esters as derivatives for the characterization of long-chain branched fatty acids. Biomedical Mass Spectrometry. Link

Sources

Technical Support Center: Troubleshooting Low Recovery of 9-Methyltetradecanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Diagnostics and Protocol Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with quantifying 9-methyltetradecanoic acid—a mid-chain branched-chain fatty acid (BCFA). Due to its unique steric profile and hydrophobicity, standard lipid extraction and derivatization workflows often yield poor recovery rates. This guide provides mechanistic explanations, diagnostic logic, and a self-validating protocol to ensure robust quantification.

Diagnostic Logic Workflow

Before altering your chemistry, you must isolate the phase of failure. Use the decision tree below to determine whether your low recovery is due to systemic sample preparation errors or analyte-specific physicochemical interactions.

DiagnosticLogic Start Low Recovery of 9-methyltetradecanoic acid CheckIS Check Internal Standard (e.g., d3-FAME) Recovery Start->CheckIS IS_Low IS Recovery < 70% (Systemic Loss) CheckIS->IS_Low Yes IS_Normal IS Recovery > 80% (Analyte-Specific Loss) CheckIS->IS_Normal No EvapLoss Evaporation Loss (N2 blowdown too harsh) IS_Low->EvapLoss ExtractFail Extraction Failure (Solvent partitioning issue) IS_Low->ExtractFail DerivFail Incomplete Derivatization (Matrix effects) IS_Normal->DerivFail Adsorption Glassware Adsorption (Use silanized vials) IS_Normal->Adsorption

Fig 1. Diagnostic decision tree for isolating 9-methyltetradecanoic acid recovery failures.

Frequently Asked Questions (Mechanistic Troubleshooting)

Q: Why does 9-methyltetradecanoic acid partition poorly during standard Folch extractions compared to straight-chain fatty acids? A: Causality: The methyl branch at the C9 position alters the dielectric microenvironment and increases the steric bulk of the aliphatic chain. During a standard Folch extraction (Chloroform:Methanol), this branching slightly shifts the partition coefficient, causing a fraction of the BCFA to remain trapped at the aqueous-organic interphase or within complex lipid matrices. Solution: Transition to a Methyl tert-butyl ether (MTBE) extraction method. MTBE forms a lower-density organic layer (top phase) that is easier to collect and provides a cleaner lipid extraction with overall recovery rates of 90–98%, significantly outperforming traditional methods for complex lipids[1].

Q: Does the choice of transesterification catalyst (acid vs. base) impact the yield of 9-methyltetradecanoic acid? A: Causality: Absolutely. Base-catalyzed transesterification (e.g., NaOH or KOH in methanol) is highly sensitive to moisture and free fatty acids (FFAs). If your 9-methyltetradecanoic acid is present in its free form, a base catalyst will cause saponification (soap formation) rather than converting it to a detectable Fatty Acid Methyl Ester (FAME), resulting in near-zero recovery[2]. Solution: Utilize an acid-catalyzed derivatization (e.g., HCl in methanol). Acid catalysis is mandatory because it successfully esterifies both complex glycerolipids and free fatty acids into FAMEs, ensuring total fatty acid conversion regardless of the initial lipid class[1].

Q: I am losing the analyte during the final concentration step before GC-MS injection. How can I prevent this? A: Causality: 9-methyltetradecanoic acid methyl ester possesses moderate volatility. When evaporating the extraction solvent under a stream of nitrogen, driving the sample to complete dryness removes the solvent matrix that acts as a vapor-pressure buffer. Without this buffer, the target FAME sublimates or co-evaporates with the residual solvent. Solution: Never evaporate to complete dryness. Stop the nitrogen blowdown when ~50 µL of solvent remains, or add 10 µL of a high-boiling "keeper" solvent (like nonane) prior to evaporation to trap the volatile FAMEs.

Quantitative Method Comparisons

To make informed protocol adjustments, review the empirical data comparing extraction and derivatization parameters.

Table 1: Comparison of Extraction Solvents for BCFA Recovery

Extraction MethodSolvent SystemAverage BCFA Recovery (%)Phase SeparationToxicity Profile
Folch Chloroform:Methanol (2:1)85 - 90%Bottom layer (prone to interphase loss)High
Bligh-Dyer Chloroform:Methanol (1:2)80 - 85%Bottom layer (prone to interphase loss)High
MTBE MTBE:Methanol (3:1)90 - 98%Top layer (clean, easy collection)Low

Table 2: Troubleshooting Derivatization Yields

Catalyst TypeTarget Lipid ClassMoisture ToleranceRisk of SaponificationRecommended Use Case
Base (NaOH/KOH) Triglycerides, PhospholipidsLow (<0.5%)HighRapid profiling of strictly neutral lipids.
Acid (HCl/BF3) Free Fatty Acids, All LipidsModerateLowTotal fatty acid quantification (Required for free BCFAs).

Self-Validating MTBE Extraction & Derivatization Protocol

To ensure absolute trustworthiness in your results, the following protocol incorporates a Self-Validating Checkpoint . This prevents false negatives by mathematically decoupling extraction efficiency from instrument performance[3].

ProtocolWorkflow Step1 1. Homogenization (Sample + d-IS + MeOH) Step2 2. MTBE Extraction (Vortex & Incubate) Step1->Step2 Step3 3. Phase Separation (Add H2O & Centrifuge) Step2->Step3 Step4 4. Collect Upper Phase (Lipid Extract) Step3->Step4 Step5 5. Acid Derivatization (HCl/MeOH, 65°C) Step4->Step5 Step6 6. FAME Extraction (Hexane Partitioning) Step5->Step6 Step7 7. GC-MS Analysis (Ultra-inert column) Step6->Step7

Fig 2. Optimized MTBE extraction and acid-catalyzed FAME derivatization workflow.

Step-by-Step Methodology:

Phase 1: MTBE Lipid Extraction

  • Homogenization: Transfer 100 µL of biological sample (or 10 mg tissue) into a silanized glass vial. Add 10 µL of a fully deuterated internal standard (e.g., d3-C15:0) to track systemic recovery[3]. Add 1.5 mL of Methanol and vortex for 30 seconds.

  • Extraction: Add 5 mL of Methyl tert-butyl ether (MTBE). Incubate the mixture at room temperature for 1 hour on an orbital shaker to allow the hydrophobic 9-methyltetradecanoic acid to partition fully into the MTBE[1].

  • Phase Separation: Add 1.25 mL of LC-MS grade water to induce phase separation. Vortex for 15 seconds, then centrifuge at 1,000 x g for 10 minutes.

  • Collection: Carefully pipette the upper organic layer (MTBE) containing the lipids into a fresh silanized vial. Evaporate under a gentle stream of nitrogen until ~50 µL remains (Do NOT dry completely).

Phase 2: Acid-Catalyzed Derivatization 5. Transesterification: Add 1.5 mL of 3N HCl in Methanol to the concentrated lipid extract. Seal the vial tightly with a PTFE-lined cap and heat in a water bath at 65 °C for 20 minutes[1]. 6. FAME Extraction: Allow the vial to cool to room temperature. Add 1 mL of Hexane and 1 mL of water. Vortex vigorously for 30 seconds, then centrifuge at 500 x g for 5 minutes. 7. Self-Validation Checkpoint: Before transferring the upper Hexane layer to a GC vial, spike in 10 µL of an orthogonal external standard (e.g., C17:0 FAME) of known concentration.

  • Diagnostic Logic: If the GC-MS ratio of the d3-IS (added in Step 1) to the C17:0 FAME (added in Step 7) is < 0.8, you have a systemic loss during extraction/derivatization. If the ratio is ~1.0 but 9-methyltetradecanoic acid is still low, the issue is specific to the target analyte's matrix binding or chromatographic adsorption.
  • Analysis: Analyze the hexane layer via GC-MS using an ultra-inert splitless liner and a polar column (e.g., DB-WAX) to ensure baseline resolution of branched isomers.

References

  • Production and Purification of Fatty Acid Methyl Esters from Plant Oils of Different Origin gre.ac.uk
  • Optimization of a fatty acid methyl ester protocol for quantific
  • Extraction methods of fat from food samples and preparation of fatty acid methyl esters for gas chrom

Sources

Technical Support Center: Optimizing Column Temperature for Separating Methyl-Branched Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for advanced chromatographic challenges. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of separating methyl-branched isomers using gas chromatography (GC). Here, we move beyond basic protocols to delve into the "why" behind the "how," providing you with the expertise to not only troubleshoot existing methods but to develop robust, optimized separations from the ground up.

Frequently Asked Questions (FAQs)

Q1: Why is column temperature so critical for separating methyl-branched isomers?

A1: Column temperature is a primary driver of selectivity in gas chromatography.[1] For methyl-branched isomers, which often have very similar boiling points and polarities, subtle changes in temperature can significantly alter their interaction with the stationary phase. Temperature affects the vapor pressure of the analytes; as temperature increases, so does the vapor pressure, leading to shorter retention times.[2] By carefully controlling the temperature, either isothermally or through a programmed ramp, we can manipulate the partitioning behavior of these closely related compounds between the stationary and mobile phases, thereby achieving separation.[2]

Q2: Should I start with an isothermal or a temperature-programmed method?

A2: For complex mixtures with a wide range of boiling points, a temperature-programmed analysis is almost always necessary.[2][3] An isothermal method, holding a constant column temperature, is generally only suitable if all the isomers of interest elute within a narrow time frame.[1] A good rule of thumb is to first run a scouting gradient with a moderate ramp rate (e.g., 10°C/minute) to determine the elution range of your isomers.[1] If the peaks elute over a period less than one-quarter of the gradient time, an isothermal analysis might be feasible.[1]

Q3: How does the temperature ramp rate affect the separation of my isomers?

A3: The temperature ramp rate directly influences resolution. A slower ramp rate increases the time analytes spend interacting with the stationary phase, which can improve the separation of closely eluting peaks.[2][3] Conversely, a faster ramp rate will shorten the analysis time but may lead to co-elution. Theoretically, very slow temperature programs will generate the best possible separation, but this comes at the cost of broader peaks, reduced sensitivity, and longer run times.[3] Therefore, optimizing the ramp rate is a trade-off between resolution and analysis speed.

Q4: Can changing the temperature alter the elution order of my methyl-branched isomers?

A4: Yes, it is possible. While elution order is primarily determined by the boiling points of the analytes on non-polar stationary phases, temperature can influence the selectivity of the separation, especially on more polar phases.[1][4] This phenomenon, known as peak reversal, can occur when the temperature program is changed, as it alters the relative vapor pressures and interactions of the isomers with the stationary phase.[3]

Q5: What is the relationship between the stationary phase and the optimal temperature program?

A5: The choice of stationary phase is fundamentally linked to the temperature optimization process. The principle of "like dissolves like" governs stationary phase selection.[5] For non-polar methyl-branched alkanes, a non-polar stationary phase is a good starting point, where elution is primarily by boiling point.[5] However, for isomers with very close boiling points, a stationary phase with a different selectivity, such as one with some phenyl content, might be necessary to exploit subtle differences in isomer structure. The polarity and selectivity of the stationary phase will dictate how temperature changes affect the separation. For instance, on some polar phases, reducing the temperature can increase the retention of certain compounds more than others, leading to changes in selectivity.[3]

Troubleshooting Guides

Problem 1: Poor Resolution Between Adjacent Isomers

This is the most common challenge when separating methyl-branched isomers. The peaks are present but overlap significantly, making accurate quantification impossible.

Systematic Troubleshooting Workflow:

G start Start: Poor Resolution check_isothermal Is the method isothermal? start->check_isothermal decrease_iso_temp Decrease isothermal temperature by 10-15°C[3] check_isothermal->decrease_iso_temp Yes check_gradient Is the method a temperature gradient? check_isothermal->check_gradient No end End: Resolution Improved decrease_iso_temp->end decrease_ramp Decrease ramp rate by 50% (e.g., 10°C/min to 5°C/min)[1] check_gradient->decrease_ramp Yes check_initial_temp Are early eluting isomers co-eluting? decrease_ramp->check_initial_temp change_phase Consider a stationary phase with different selectivity[5] decrease_ramp->change_phase If resolution still poor decrease_initial_temp Lower initial temperature by 20°C[1] check_initial_temp->decrease_initial_temp Yes mid_ramp_hold Insert a mid-ramp hold 45°C below the elution temperature of the co-eluting pair[4] check_initial_temp->mid_ramp_hold No, mid-run co-elution decrease_initial_temp->end mid_ramp_hold->end change_phase->end

Detailed Steps & Explanations:

  • For Isothermal Methods: The primary way to increase resolution is to decrease the temperature. A rule of thumb is that a 15°C decrease in temperature will roughly double the retention time, which can significantly improve separation for isomers with low retention factors (k).[3]

  • For Temperature-Programmed Methods:

    • Decrease the Ramp Rate: Halving the ramp rate is a good first step to assess its impact on selectivity.[1] This gives the isomers more time to interact with the stationary phase, potentially resolving them.

    • Lower the Initial Temperature: If the co-eluting isomers are at the beginning of the chromatogram, a lower starting temperature will improve their focusing on the column head and enhance separation.[1]

    • Introduce a Mid-Ramp Hold: For stubborn co-elutions in the middle of the run, a brief isothermal hold can be very effective. Calculate the elution temperature of the unresolved pair and set a hold at approximately 45°C below this temperature.[4]

  • If Temperature Adjustments Fail: If optimizing the temperature program on your current column does not yield the desired separation, the issue may be a lack of selectivity of the stationary phase for your specific isomers. Consider a column with a different chemistry. For hydrocarbons, moving from a 100% dimethylpolysiloxane phase to a 5% phenyl-methylpolysiloxane phase can introduce different interactions and improve separation.[5]

Problem 2: Peak Tailing of Branched Compounds

Peak tailing can compromise resolution and lead to inaccurate integration and quantification.[6]

Systematic Troubleshooting Workflow:

G start Start: Peak Tailing check_active_sites Suspect active sites in the inlet or column start->check_active_sites replace_liner Replace inlet liner with a fresh, deactivated one[6] check_active_sites->replace_liner trim_column Trim 10-20 cm from the front of the column[6] replace_liner->trim_column check_temp Is the elution temperature too low? trim_column->check_temp increase_final_temp Increase final temperature or add a post-run bakeout check_temp->increase_final_temp Yes end End: Symmetrical Peaks check_temp->end No increase_final_temp->end

Detailed Steps & Explanations:

  • Address Active Sites: Methyl-branched isomers, while generally non-polar, can still interact with active sites (silanol groups) in the GC system, especially if the system is not perfectly inert. These interactions can cause peak tailing.[6]

    • Inlet Liner: The liner is a common source of activity. Replacing it with a new, deactivated liner is a quick and effective troubleshooting step.

    • Column Inlet: Over time, the front of the column can become contaminated or active. Trimming a small section can restore peak shape.

  • Optimize Temperature for Elution: If higher-boiling isomers are tailing, it could be that the temperature program is not high enough to ensure they are efficiently eluted.

    • Increase Final Temperature: Ensure the final temperature of your program is at least 20°C above the elution temperature of the last isomer.[1]

    • Add a Post-Run Bakeout: A high-temperature hold after the last peak has eluted can help clean the column of any strongly retained compounds, preventing tailing in subsequent runs.

Problem 3: Inconsistent Retention Times

Shifting retention times make peak identification unreliable and can indicate a problem with the stability of the GC system.[7]

Systematic Troubleshooting Workflow:

G start Start: Inconsistent Retention Times check_flow Verify carrier gas flow rate and pressure stability[7] start->check_flow check_leaks Perform a leak check on the system check_flow->check_leaks check_oven Is the oven temperature stable and accurate? check_leaks->check_oven verify_oven Verify oven temperature with an independent probe if possible check_oven->verify_oven check_method Review method parameters for any recent changes verify_oven->check_method end End: Stable Retention Times check_method->end

Detailed Steps & Explanations:

  • Carrier Gas Stability: Fluctuations in the carrier gas flow rate will directly impact retention times.[7] Ensure your gas source is providing a stable pressure and that the electronic pressure control (EPC) is functioning correctly.

  • System Leaks: A leak in the system, particularly around the inlet septum or column fittings, can cause a drop in head pressure and a corresponding increase in retention times.

  • Oven Temperature Accuracy: The GC oven must be able to accurately and reproducibly follow the set temperature program. If the oven is not calibrated or is malfunctioning, retention times will be inconsistent.[3] It's important that the "real" oven temperature is as close as possible to the "set" temperature.[3]

Experimental Protocols

Protocol 1: Systematic Optimization of a Temperature Program

This protocol provides a structured approach to developing a temperature program for a complex mixture of methyl-branched isomers.

Objective: To achieve baseline separation of all target isomers with the shortest possible analysis time.

Methodology:

  • Scouting Run:

    • Column: Select an appropriate column (e.g., a non-polar or intermediate-polarity phase).

    • Initial Temperature: 40°C (or 10-20°C below the boiling point of the solvent if using splitless injection).[1]

    • Initial Hold: 1 minute.

    • Ramp Rate: 10°C/minute.[1]

    • Final Temperature: 300°C (or the upper limit of the column).

    • Final Hold: 5 minutes.

    • Purpose: This initial run provides a broad overview of the elution profile of your sample.

  • Analysis of Scouting Run:

    • Identify the elution temperatures of the first and last isomers of interest.

    • Note any areas of significant peak co-elution.

  • First Optimization:

    • Adjust Initial Temperature: Set the initial temperature to about 20°C below the elution temperature of the first peak of interest from the scouting run.

    • Adjust Final Temperature: Set the final temperature to about 20°C above the elution temperature of the last peak of interest.[1]

    • Maintain Ramp Rate: Keep the ramp rate at 10°C/minute.

    • Purpose: This step brackets the temperature program around the region of interest, reducing analysis time.

  • Fine-Tuning for Resolution:

    • Assess Critical Pairs: Identify the most poorly resolved pair of isomers.

    • Option A (Slower Ramp): Reduce the ramp rate (e.g., to 5°C/min or 2°C/min) and re-run the analysis. This is often the most effective way to improve resolution across the entire chromatogram.[3]

    • Option B (Multi-Ramp Program): If co-elution is localized to a specific region, use a multi-ramp program.

      • Start with a faster ramp (e.g., 15°C/min) through regions with good separation.

      • Switch to a much slower ramp (e.g., 2°C/min) just before the critical pairs begin to elute.

      • Resume the faster ramp after the critical pairs have been resolved.

Data Presentation:

ParameterScouting RunFirst OptimizationFine-Tuned (Slow Ramp)
Initial Temp (°C) 40120120
Ramp Rate (°C/min) 10103
Final Temp (°C) 300250250
Analysis Time (min) 301545
Resolution (Critical Pair) 0.81.11.6

References

  • GC Temperature Program Development. Element Lab Solutions.
  • de Zeeuw, J. Impact of GC Parameters on The Separation Part 5: Choice of Column Temperature.
  • Blomquist, G. J., & Bagneres, A. G. (1998). Elution Patterns From Capillary GC For Methyl-Branched Alkanes. Journal of Chemical Ecology, 24(11), 1845-1865. [Link]

  • Krupčík, J., & Špánik, I. (2004). SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. Chemical Papers, 58(3), 200-213. [Link]

  • Temperature Programming for Better GC Results. Phenomenex. [Link]

  • Gas Chromatography (GC) Optimization of Flow Rate and Column Temperature. Scribd. [Link]

  • Kirkland, J. J., & Glajch, J. L. (2020). Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry. LCGC International. [Link]

  • Gas Chromatography Explained: How It Separates Different Compounds. Persee. [Link]

  • Column Properties' Effects on GC Temperatures Measured. LCGC International. [Link]

  • Taylor, T. (2018). Troubleshooting GC peak shapes. Element Lab Solutions. [Link]

  • GC Temperature Programming—10 Things You Absolutely Need to Know. LCGC International. [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]

  • Effects of Ramp Rate and Starting Temperature on Gas Chromatography-Mass Spectrometric Analyses of Petroleum Hydrocarbons. ResearchGate. [Link]

  • Multimodal learning in synthetic chemistry applications: gas chromatography retention time prediction and isomer separation optimization. RSC Publishing. [Link]

  • Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. Separation Science. [Link]

  • Peak Fronting (Co elution) Troubleshooting. Chromatography Forum. [Link]

  • Snow, N. H. (2021). Capillary Gas Chromatography (GC): Getting the Best Separation Without Turning (Too Many) Wrenches. LCGC International. [Link]

  • GC Column Troubleshooting Guide. Phenomenex. [Link]

  • The LCGC Blog: Troubleshooting Gas Chromatography Part II – Reduced Peak Size (Loss of Sensitivity). LCGC International. [Link]

Sources

addressing solubility issues of 9-methyltetradecanoic acid in methanol

Author: BenchChem Technical Support Team. Date: March 2026

To: User From: Technical Applications Support, Lipidomics Division Subject: Technical Guide: Solubility Optimization for 9-Methyltetradecanoic Acid in Methanol

Executive Summary & Chemical Context

9-Methyltetradecanoic acid (C₁₅H₃₀O₂) is a branched-chain saturated fatty acid (BCFA).[1] Unlike straight-chain pentadecanoic acid (C15:0), the methyl group at the C-9 position creates a steric "kink" in the hydrocarbon chain.

While this branching disrupts crystal packing—lowering the melting point compared to its straight-chain isomers—the molecule remains predominantly lipophilic (hydrophobic). Methanol , being a polar protic solvent, is thermodynamically unfavorable for dissolving long-chain fatty acids at high concentrations or low temperatures.[1]

The Core Problem: Users frequently encounter "phantom precipitation" where the compound appears dissolved at room temperature but crashes out upon contact with cold glassware, storage at -20°C, or during aqueous dilution.[1] This guide provides solubility workarounds to ensure quantitative accuracy.

Troubleshooting Hub (Q&A)

Issue 1: "I added the solid standard to methanol, but it floats or sits at the bottom."

Diagnosis: Polarity Mismatch & Surface Tension. Pure methanol has high surface tension and polarity.[1] The fatty acid powder is hydrophobic; it resists wetting, causing it to float (surface tension) or clump (hydrophobic exclusion).

Corrective Action:

  • The "Pre-Wet" Technique: Dissolve the solid in a minimal volume of a non-polar "carrier" solvent first.

    • Recommended Carriers: Chloroform (CHCl₃), Toluene, or Hexane.[1]

    • Ratio: 5-10% of the final volume.[1]

  • Acoustic Cavitation: Use an ultrasonic bath (sonication) at 40°C for 10 minutes.[1] This provides the activation energy to break the crystal lattice.

Issue 2: "My stock solution was clear, but crystals appeared after storing at -20°C."

Diagnosis: Temperature-Dependent Solubility Hysteresis. Solubility drops exponentially with temperature.[1] At -20°C, the solution becomes supersaturated, forcing the fatty acid to crystallize.

Corrective Action:

  • Do NOT aliquot while cold. The concentration of the supernatant is now unknown.[1]

  • Protocol:

    • Warm the vial to 40–50°C (above the phase transition temperature).

    • Vortex vigorously for 30 seconds.

    • Sonicate for 5 minutes.

    • Verify clarity against a light source before pipetting.[1]

Issue 3: "I am losing mass; my GC/MS peak areas are lower than calculated."

Diagnosis: Glass Adsorption (The "Wall Effect").[1] In pure methanol (and especially methanol/water mixtures), fatty acids drive toward the container walls to escape the polar solvent environment. They adhere to borosilicate glass.[1]

Corrective Action:

  • Silanization: Use silanized glass vials to render the surface hydrophobic/neutral.[1]

  • Solvent Modification: Add 0.01% Acetic Acid to the methanol.[1] This ensures the fatty acid remains protonated (

    
    ) rather than dissociating into the carboxylate anion (
    
    
    
    ), which can interact ionically with glass silanols.[1]

Optimized Protocols

Protocol A: Preparation of a High-Stability Stock Solution (1 mg/mL)

Use this protocol for long-term storage standards.

Reagents:

  • 9-Methyltetradecanoic Acid (Solid)[1]

  • Solvent A: Chloroform (HPLC Grade) or Toluene

  • Solvent B: Methanol (HPLC Grade)[1]

Step-by-Step:

  • Weigh 10 mg of 9-methyltetradecanoic acid into a 20 mL amber glass vial (PTFE-lined cap).

  • Add 1.0 mL of Solvent A (Chloroform).[1] Swirl gently. The solid should dissolve instantly due to high lipophilicity.

  • Add 9.0 mL of Solvent B (Methanol) slowly while vortexing.

  • Result: A 1 mg/mL solution in 9:1 Methanol:Chloroform.

    • Why this works: The small chloroform fraction disrupts the methanol hydrogen-bonding network locally around the lipid, preventing precipitation.

Protocol B: Direct Dissolution in Methanol (For Methylation/FAME Reactions)

Use this only if non-polar solvents interfere with your downstream reaction.[1]

  • Pre-heat Methanol to 45°C .

  • Add solid acid to the warm methanol.

  • Sonicate immediately for 15 minutes .

  • Critical Step: If the solution must be cooled, add the derivatization reagent (e.g.,

    
    -Methanol or 
    
    
    
    -Methanol) immediately.[1] The acid catalyst increases ionic strength and solubility of the intermediate species.

Comparative Solubility Data

Solvent SystemSolubility RatingStability at 4°CRecommended Use
Pure Methanol LowPoor (Precipitates)Avoid for stocks >0.1 mg/mL
Methanol : Chloroform (1:1) ExcellentHighLipidomics Extraction (Bligh & Dyer)
Methanol : Toluene (4:1) Very GoodHighFAME Derivatization (Acid Catalyzed)
Hexane / Isooctane ExcellentHighGC-MS Injection Solvent
Methanol : Water (80:20) Very PoorUnstableDo Not Use (Micelle formation)

Decision Logic for Solvent Selection

The following diagram illustrates the decision process for handling 9-methyltetradecanoic acid based on your experimental goals.

SolubilityLogic Start Start: 9-Methyltetradecanoic Acid Sample Goal What is your primary goal? Start->Goal Stock Long-Term Stock Solution Goal->Stock Storage Reaction Derivatization (FAME) Goal->Reaction Synthesis Analysis Direct Analysis (LC/GC) Goal->Analysis Measurement SolventStock Use 1:1 MeOH:CHCl3 or Toluene Stock->SolventStock SolventRxn Dissolve in Toluene first, then add MeOH/Catalyst Reaction->SolventRxn SolventAnal Swap Solvent to Hexane or Isooctane Analysis->SolventAnal Storage Store -20°C (Warm to 40°C before use) SolventStock->Storage Heat Maintain >50°C during reaction SolventRxn->Heat Glass Use Silanized Glassware to prevent adsorption SolventAnal->Glass

Caption: Decision tree for solvent selection based on experimental application (Storage vs. Reaction vs. Analysis).

References

  • Christie, W. W., & Han, X. (2010).[1][2][3] Lipid Analysis: Isolation, Separation, Identification and Lipidomic Analysis (4th ed.).[1][2] Oily Press. Context: Authoritative text on lipid extraction solvents and the necessity of co-solvents (Chloroform/Methanol) for quantitative recovery.

  • Sigma-Aldrich (Merck). (n.d.).[1] Derivatization of Fatty Acids to FAMEs: Technical Bulletin. Context: Standard protocols for methylation recommending Toluene or Hexane co-solvents to prevent phase separation of non-polar lipids in Methanol.

  • Lennen, R. M., & Pfleger, B. F. (2013).[1] Quantification of Bacterial Fatty Acids by Extraction and Methylation. Methods in Enzymology.[1] Context: Discusses the use of C15 fatty acid standards and the specific requirement for heating and vigorous mixing during methanolic dissolution.

  • PubChem. (2025).[1][4] 9-Methyltetradecanoic acid (Compound Summary).[1][4] National Library of Medicine.[1] Context: Physical property data confirming lipophilicity (LogP) and structural isomers.[1]

Sources

minimizing peak tailing of 9-methyltetradecanoic acid in chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Peak Tailing & Optimization of Branched-Chain Fatty Acid Analysis Ticket ID: #BCFA-9MTA-OPT Status: Open Assigned Specialist: Senior Application Scientist

Introduction

Welcome to the Technical Support Center. You are likely analyzing 9-methyltetradecanoic acid (a C15 branched-chain fatty acid) and experiencing peak asymmetry (tailing).

This molecule presents a dual challenge:

  • Polarity: The free carboxylic acid group (-COOH) interacts strongly with active silanols in your system, causing adsorption and tailing.

  • Steric Geometry: The methyl group at the C9 position creates a "kink" in the alkyl chain, differentiating its hydrodynamic volume from straight-chain (pentadecanoic acid) or terminal-branched isomers (iso- or anteiso-C15).

This guide is structured to troubleshoot these specific issues across Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Module 1: Gas Chromatography (GC) – The Primary Method[1]

Current Status: GC is the gold standard for fatty acid analysis, but only if the sample is derivatized. Analyzing 9-methyltetradecanoic acid as a free acid is the primary cause of tailing.

Troubleshooting Guide: Why is my peak tailing?
SymptomProbable CauseCorrective Action
Tailing Factor > 1.5 Free Acid Adsorption The -COOH group is hydrogen bonding with silanols in the liner or column. Mandatory: Derivatize to Fatty Acid Methyl Ester (FAME).
Tailing (FAME) Active Inlet Sites Accumulation of non-volatile matrix residue in the liner. Action: Replace liner with deactivated, wool-packed geometry.
Fronting Column Overload 9-methyltetradecanoic acid has a lower critical volume than C15:0. Action: Dilute sample 1:10 or increase split ratio.
Ghost Peaks Carryover The mid-chain branch can cause retention in "cold spots." Action: Increase final bake-out temperature.
Core Protocol: BF3-Methanol Derivatization (FAME Synthesis)

To eliminate tailing, you must mask the polar carboxylic acid. We recommend Boron Trifluoride (


) in Methanol over alkaline hydrolysis because it ensures complete methylation of free acids.

Reagents:

  • 14%

    
     in Methanol (fresh).
    
  • Hexane (HPLC Grade).

  • Internal Standard (e.g., C19:0).[1]

Step-by-Step Workflow:

  • Solubilize: Dissolve 10 mg of sample in 1 mL Hexane.

  • Add Reagent: Add 1 mL of 14%

    
    -Methanol.
    
  • Reaction: Cap tightly. Heat at 60°C for 10 minutes . (Note: 9-methyltetradecanoic acid is saturated; prolonged heating is unnecessary and risks solvent loss).

  • Quench: Cool to room temperature. Add 1 mL saturated NaCl solution.

  • Extract: Vortex vigorously for 30 seconds. Allow layers to separate.[1][2]

  • Analyze: Inject the top hexane layer.[2]

Visualization: GC Troubleshooting Logic

GCTroubleshooting Start Issue: Peak Tailing Detected CheckDeriv Is sample derivatized (FAME)? Start->CheckDeriv DerivNo No (Free Acid) CheckDeriv->DerivNo DerivYes Yes (FAME) CheckDeriv->DerivYes ActionDeriv PROTOCOL: Perform BF3-MeOH Derivatization DerivNo->ActionDeriv CheckLiner Check Inlet Liner: Is it deactivated? DerivYes->CheckLiner LinerNo No/Unknown CheckLiner->LinerNo LinerYes Yes CheckLiner->LinerYes ActionLiner Replace with Ultra-Inert Wool-Packed Liner LinerNo->ActionLiner CheckColumn Check Column Phase: Is it polar (e.g., PEG)? LinerYes->CheckColumn ColumnAction Ensure DB-WAX or DB-FAME for Isomer Separation CheckColumn->ColumnAction

Caption: Decision tree for isolating the root cause of peak tailing in Gas Chromatography.

Module 2: HPLC & LC-MS – The Alternative

Current Status: If you must analyze the free acid (e.g., for metabolic flux studies where derivatization adds error), you face the "Silanol Effect."

The Mechanism of Tailing in HPLC

Silica-based columns (C18) have residual silanol groups (


). At neutral pH, these deprotonate to 

. The 9-methyltetradecanoic acid (pKa

4.8) will partially ionize. The ionized acid interacts with the ionized silanols, causing severe tailing.[3]
Optimization Strategy: pH Suppression

You must operate at a pH below the pKa of the analyte to keep it in its neutral, protonated form.

Recommended Mobile Phase:

  • A: 0.1% Formic Acid in Water (pH

    
     2.7)
    
  • B: 0.1% Formic Acid in Acetonitrile

Data: Impact of pH on Tailing Factor (


) 
Mobile Phase pHAnalyte StateInteraction TypeTailing Factor (

)
Result
7.0 Ionized (

)
Ionic Repulsion/Attraction2.3 - 3.0Fail
4.8 (pKa) MixedMixed Mode1.8 - 2.1Fail
2.7 Neutral (

)
Hydrophobic (Van der Waals)1.0 - 1.2 Pass
Column Selection

Do not use standard C18 columns. Use End-capped or Polar-Embedded columns. These phases chemically block access to the silica surface, preventing the secondary interactions that cause tailing.[4]

Module 3: 9-Methyl Specifics (Isomer Resolution)

Question: "I have sharp peaks, but I cannot separate 9-methyltetradecanoic acid from iso-pentadecanoic acid."

Answer: Tailing often masks poor resolution.[5] Once you fix the tailing (Module 1 or 2), you may notice co-elution. The "9-methyl" branch is located mid-chain, making the molecule more spherical (lower radius of gyration) than the terminal-branched iso isomer.

Resolution Protocol (GC):

  • Temperature Program: Lower the ramp rate.

    • Standard: 10°C/min.[6]

    • Optimized: 2°C/min between 180°C and 220°C.

  • Phase Change: If using a non-polar column (5% phenyl), switch to a highly polar cyanopropyl phase (e.g., DB-23 or SP-2560). These phases separate based on the shape/geometry of the fatty acid chain, effectively resolving the mid-chain methyl branch from terminal branches.

References

  • Agilent Technologies. (2022). GC/MS Detection of Short Chain Fatty Acids from Mammalian Feces Using Automated Sample Preparation in Aqueous Solution. Application Note 5994-0669EN. Link

  • Thermo Fisher Scientific. (2016). A GC-FID Method for the Comparison of Acid- and Base-Catalyzed Derivatization of Fatty Acids to FAMEs. Application Note 20760. Link

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Technical Guide.[7] Link

  • Element Lab Solutions. (2024). Peak Tailing in HPLC: Causes and Solutions. Technical Support Article. Link

  • BenchChem. (2025).[1] Application Notes and Protocols for the Analysis of Branched-Chain Fatty Acids. Technical Support Document. Link

Sources

Technical Support Center: Purification of Synthetic 9-Methyltetradecanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced lipid purification. 9-Methyltetradecanoic acid is a mid-chain branched-chain fatty acid (BCFA) frequently synthesized for lipidomics research, membrane fluidity studies, and as a biomarker standard[1]. Isolating this specific BCFA from crude synthetic mixtures—which typically contain unreacted precursors, straight-chain homologs, and positional isomers—presents unique thermodynamic and chromatographic challenges.

As an Application Scientist, I have designed this guide to move beyond generic protocols. Here, we address the root causality of common purification failures and provide self-validating methodologies to ensure you achieve >99% purity in your final yield.

Part 1: Troubleshooting Guides & FAQs

Q1: I am trying to separate 9-methyltetradecanoic acid from straight-chain impurities (e.g., pentadecanoic acid) using standard silica gel chromatography, but they completely co-elute. Why is this happening, and how can I resolve it?

  • Causality: Normal-phase silica gel chromatography separates compounds based on polarity. Both 9-methyltetradecanoic acid and its straight-chain isomers possess identical polar carboxyl headgroups and highly similar non-polar aliphatic tails. The single methyl branch at the C9 position does not sufficiently alter the molecule's dipole moment to achieve baseline resolution.

  • Solution: Utilize Urea Clathration (Inclusion Complexation) . Urea molecules crystallize in a hexagonal lattice in the presence of aliphatic chains, creating channels with a diameter of ~5.0–5.2 Å. Straight-chain fatty acids fit perfectly into these channels, forming solid inclusion complexes that precipitate out of solution. In contrast, the steric bulk of the C9 methyl group increases the cross-sectional diameter of 9-methyltetradecanoic acid, preventing it from fitting into the urea channels[2]. The BCFA remains fully soluble in the liquid phase, allowing for simple separation via filtration.

Q2: My synthesis yielded a mixture of positional isomers (e.g., 8-methyl, 9-methyl, and 10-methyltetradecanoic acid). Urea clathration did not separate them. What is the next step?

  • Causality: Positional isomers of BCFAs have identical molecular weights, identical functional groups, and nearly indistinguishable steric profiles, making them impervious to urea clathration and standard distillation.

  • Solution: Convert the free fatty acids into Fatty Acid Methyl Esters (FAMEs) and subject them to Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) [3]. Derivatization to FAMEs eliminates the hydrogen-bonding interactions of the free carboxyl group, which otherwise cause peak tailing and reduce column efficiency. On a C18 RP-HPLC column, the slight differences in the hydrophobic surface area of positional isomers dictate their retention times, allowing for high-resolution separation.

Q3: I attempted to purify the crude acid via fractional vacuum distillation, but my recovery was extremely low, and the product darkened. What caused this thermal degradation?

  • Causality: Free fatty acids with chain lengths >C12 have exceptionally high boiling points. Prolonged exposure to the high temperatures required for distillation (even under deep vacuum) induces thermal degradation, decarboxylation, and oxidative polymerization.

  • Solution: Derivatize the crude mixture to FAMEs prior to distillation. Methyl esters have significantly lower boiling points and higher thermal stability than their corresponding free acids[3]. Use a Kugelrohr short-path distillation apparatus to minimize thermal residence time, then hydrolyze the purified ester back to the free acid.

Part 2: Quantitative Data Presentation

To select the appropriate technique for your specific crude mixture, consult the comparative data below:

Purification TechniqueTarget Impurities RemovedMechanism of ActionTypical YieldScalabilityPurity Achieved
Urea Clathration Straight-chain FAsSteric exclusion from crystal lattice75–85%High (kg scale)80–90%
RP-HPLC (as FAME) Positional/Structural IsomersHydrophobic surface area partitioning40–50%Low (mg to g scale)>99%
Short-Path Distillation Solvents, short-chain FAsBoiling point differential80–90%High (kg scale)60–70%
Silver-Ion Chromatography Unsaturated FAsπ-complexation with Ag⁺ ions80–90%Medium (g scale)>95%

Part 3: Self-Validating Experimental Protocols

Protocol A: Urea Clathration Enrichment

Objective: Isolate branched-chain fatty acids by precipitating straight-chain homologs.

  • Dissolution: Dissolve 10 g of the crude fatty acid mixture in 150 mL of 95% ethanol.

  • Complexation: Add 30 g of urea (a 3:1 w/w ratio of urea to lipids) and heat to 60°C under continuous stirring until the solution is completely clear[2].

  • Crystallization: Allow the solution to cool to room temperature, then incubate at 4°C for 12 hours to induce the crystallization of urea-straight-chain inclusion complexes.

  • Filtration: Vacuum filter the mixture using a Büchner funnel. Wash the crystals with 20 mL of cold ethanol. Retain the filtrate, which contains the sterically excluded 9-methyltetradecanoic acid.

  • Recovery: Rotary evaporate the filtrate to remove ethanol. Partition the residue between 100 mL of warm water (to dissolve residual urea) and 100 mL of hexane. Extract the aqueous layer twice more with 50 mL hexane. Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate.

Self-Validation Checkpoint: Perform Gas Chromatography-Flame Ionization Detection (GC-FID) on a small aliquot of the hexane extract. The disappearance of the straight-chain pentadecanoic acid peak (which elutes slightly later than the branched isomer on a non-polar column) confirms successful clathration[4]. If the straight-chain peak persists, the urea-to-lipid ratio must be increased in a secondary cycle.

Protocol B: FAME Derivatization & RP-HPLC Purification

Objective: Resolve positional isomers and achieve absolute chemical purity.

  • Esterification: Dissolve the BCFA-enriched fraction in 50 mL of methanolic boron trifluoride (14% BF₃ in MeOH). Reflux at 70°C for 90 minutes[3].

  • Extraction: Quench the reaction by adding 50 mL of saturated NaCl solution. Extract the resulting FAMEs with 3 x 50 mL of HPLC-grade hexane. Dry and concentrate.

Self-Validation Checkpoint 1: Spot the product on a Silica Gel TLC plate alongside the starting material. Develop in Hexane:Ethyl Acetate (90:10). The FAME product must show a single spot at Rf ~0.8, while any unreacted free acid will remain near Rf ~0.2.

  • RP-HPLC: Inject the FAME mixture onto a preparative C18 RP-HPLC column. Use an isocratic mobile phase of Acetonitrile/Water (85:15 v/v) at a flow rate of 15 mL/min. Monitor via Evaporative Light Scattering Detector (ELSD) or UV at 205 nm.

  • Collection: Collect the peak corresponding to methyl 9-methyltetradecanoate.

  • Hydrolysis: Saponify the purified FAME by refluxing in 0.5 M methanolic KOH for 2 hours. Acidify to pH 2 with 1 M HCl, extract with hexane, and evaporate to yield pure 9-methyltetradecanoic acid.

Self-Validation Checkpoint 2: Analyze the final product via GC-MS. The mass spectrum must exhibit the characteristic McLafferty rearrangement ion (m/z 74 for the methyl ester intermediate) and specific fragmentation patterns confirming the methyl branch at the C9 position, with an integrated peak area exceeding 99%[1].

Part 4: Process Visualization

PurificationWorkflow Start Crude Synthetic Mixture (9-Methyltetradecanoic Acid + Impurities) Urea Urea Clathration (Removes Straight-Chain FAs) Start->Urea Step 1: Steric Exclusion Deriv FAME Derivatization (Converts to Methyl Ester) Urea->Deriv Step 2: Esterification HPLC RP-HPLC Chromatography (Resolves Positional Isomers) Deriv->HPLC Step 3: Hydrophobic Partitioning Hydrolysis Alkaline Hydrolysis (Regenerates Free Fatty Acid) HPLC->Hydrolysis Step 4: Saponification Pure Pure 9-Methyltetradecanoic Acid (>99% Purity) Hydrolysis->Pure Step 5: Final Extraction

Purification workflow for synthetic 9-methyltetradecanoic acid from crude mixtures.

References[1] Linking Chemical and Microbial Diversity in Marine Sponges: Possible Role for Poribacteria as Producers of Methyl-Branched Fatty Acids. leibniz-fli.de.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVHl7ODzRi8GvjfY1CnnoRa-hZLKmL9cJP7DDXmoZDfdfxVJ2_wG2PoYoNNJwt3FgtYZFJqEiwJudHtB2zuQ8-92HQpPRmQZwk5D512WhRgVCfD75wK7pv-_doRllUbqTgbDE3big_A6FRWzTa2ORrqZfzVjrVE4gxWDzwd1cHimT45jVv[4] The use of 13-methyltetradecanoic acid as an indicator of adipose tissue turnover. nih.gov.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH43llm2GnLJjR1MqEzH7us8pgbwE58Ro5MVx1qQAmNCSGqHLbxh3rQKzAN41X4B-I6MITeBzAwoqjvjIF6_Jf4143DuGCSMdcM5NUXcIJGQnInqB98c3K3tc2NMcp1lHGO9So=[2] Enrichment of branched chain fatty acids from lanolin via urea complexation for infant formula use. researchgate.net.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUel6dt-DvlmnsYzCLPFH-A1nH04NRiYrC0pOHfshzCMZEa29r-aJgvOb1P7DEjWepfgCNr125_OZuW5O5cPl9SyLrfYDm-5L69Dca5LK68rbC2ZWAtS3l71sNdQNW78y8ckFpWEvzjZsaabexbVZ_8-1qJu4A9-Pxpd7zqCeCinnJexDFlCbFI9vSgOqYfdagYmmhaaVnSgvi-LReVjG8aVPMXKd7ex_Bl2-siEj1ikzTEYUxXouaCI5tpKI4-QT99mjRLHKyFKJPi5oCRDbJ4g==[3] A Gas Chromatography/Electron Ionization−Mass Spectrometry−Selected Ion Monitoring Method for Determining the Fatty Acid Pattern in Food after Formation of Fatty Acid Methyl Esters. acs.org.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyvMChUNs3IAtRC0JAzg2qu0v0sYT76v2vbjIWxY_pOYJ01CJkY4zCugSK3Y5CY_a2R2yKU5gEXqx2hvRWSGH_3mGW_p69DBo9Vr5xYpcglvo7ew2ciQva3pRhPVqLBkghTc7Xvg==

Sources

reducing background noise in MS analysis of C15 fatty acids

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reducing Background Noise in MS Analysis of Pentadecanoic Acid (C15:0)

Welcome to the Advanced Lipidomics Support Hub. Current Status: Operational Subject Matter Expert: Senior Application Scientist, Lipidomics Division

Executive Summary: The Signal-to-Noise Paradox

Pentadecanoic acid (C15:0) has emerged as a critical essential fatty acid with implications for metabolic health and longevity [1].[1] However, accurate quantification is plagued by a "Signal-to-Noise" paradox:

  • Low Signal: As a saturated fatty acid, C15:0 lacks easily ionizable functional groups, resulting in poor ionization efficiency in standard ESI- modes.

  • High Noise: C15:0 falls in a mass range (

    
     ~241 in negative mode) heavily populated by environmental contaminants, specifically plasticizers and solvent impurities.
    

This guide moves beyond basic troubleshooting to implement a Dual-Vector Strategy : aggressively suppressing chemical background noise while chemically amplifying the analyte signal.

Module 1: Pre-Analytical Hygiene & Contamination Control

Targeting the "Ghost Peaks" and Chemical Background

Q: I see high background intensity in my blanks at the C15:0 retention time. Is it carryover or contamination?

A: If the background persists in non-injected "system blanks," it is likely environmental contamination. Fatty acids and plasticizers are ubiquitous. You must implement a "Zero-Plastic" protocol.[2]

The "Zero-Plastic" Protocol

Standard polypropylene tubes and pipette tips release oleamide and erucamide (slip agents) and phthalates, which suppress ionization or mimic fatty acids.

ComponentStandard Lab Practice (AVOID)Required Lipidomics Practice
Sample Tubes Polypropylene (Eppendorf)Borosilicate Glass (baked at 300°C for 4h)
Caps Standard plastic screw capsPTFE-lined phenolic caps (Teflon face down)
Pipette Tips Standard unfiltered tipsLow-retention, aerosol-barrier tips (pre-rinsed with MeOH if trace analysis)
Solvents HPLC GradeLC-MS Hypergrade (tested for phthalates/lipids)
Sealing Parafilm (Major contaminant!)Aluminum foil (solvent-washed)
The "Delay Column" Strategy (LC-MS Specific)

For LC-MS workflows, contaminants from the solvent bottles and pump seals will accumulate on the head of your analytical column.

  • The Fix: Install a "Delay" or "Isolator" column (e.g., C18, 50mm) between the pump mixer and the injector .

  • Mechanism: Contaminants from the mobile phase are trapped on the delay column and elute later than the analyte injected by the autosampler. This separates the "system noise" from the "sample signal" chromatographically [2].

Module 2: Signal Enhancement via Derivatization

Solving the Ionization Problem

Q: My C15:0 signal is weak in ESI negative mode. Should I switch to APCI?

A: While APCI handles neutral lipids better, Derivatization-ESI(+) is the superior method for trace quantification. Native fatty acids ionize poorly.[3] By attaching a permanent positive charge, you can increase sensitivity by 2500-fold and move the mass to a "quieter" region of the spectrum [3].

Recommended Protocol: AMPP Derivatization

Reagent: N-(4-aminomethylphenyl)pyridinium (AMPP).[3] Mechanism: Converts the carboxylic acid to a cationic amide.

Step-by-Step Workflow:

  • Dry Down: Evaporate lipid extract (100 µL) to dryness under N2.

  • Reagent Addition: Add 200 µL of AMPP solution (20 mM in Acetonitrile) + 20 µL of EDC coupling agent.

  • Incubation: Seal (Glass/PTFE!) and incubate at 60°C for 30 mins.

  • Quench: Add 20 µL of 5% Formic Acid.

  • Analysis: Inject into LC-MS/MS in ESI Positive mode.

Visualizing the Signal Enhancement Logic:

DerivatizationLogic cluster_native Native Analysis (ESI-) cluster_deriv AMPP Derivatization (ESI+) Native Native C15:0 (COOH group) Ionization Deprotonation [M-H]- Native->Ionization Inefficient Reaction Coupling Reaction (EDC catalyzed) Native->Reaction + Reagent Noise High Chemical Noise (Low m/z region) Ionization->Noise Masked by Reagent AMPP Reagent (Pyridinium) Reagent->Reaction Product Derivatized C15:0 (Permanent Charge) Reaction->Product Result High S/N Ratio (Shifted m/z) Product->Result 2500x Sensitivity

Figure 1: Comparison of native negative-mode ionization vs. charge-reversal derivatization (AMPP) for fatty acid analysis. The derivatization path drastically improves Signal-to-Noise (S/N).

Module 3: Instrumental Optimization

Tuning the Mass Spectrometer

Q: What specific MS parameters reduce background noise for C15 fatty acids?

A: Optimization must focus on desolvation and transition selectivity.

1. MRM Transitions (Multiple Reaction Monitoring)

Do not use SIM (Selected Ion Monitoring); it is too susceptible to background. Use MRM.

  • Native (ESI-): Precursor

    
     241.2 
    
    
    
    Product
    
    
    241.2 (Pseudo-MRM) or decarboxylated fragment (often unstable). Not recommended.
  • Derivatized (ESI+): Precursor [M]+

    
     Product (Pyridinium fragment).
    
    • Example (AMPP): Monitor the loss of the pyridine ring or specific structure-diagnostic fragments.

2. Source Parameters (ESI)

Fatty acids are sticky. Source contamination leads to "memory effects" (carryover).

ParameterSetting RecommendationReason
Desolvation Temp High (400°C - 500°C)Ensures complete vaporization of heavier solvent clusters that cause noise.
Cone Gas Flow High (e.g., 150-300 L/hr)"Blows away" neutral solvent clusters and preventing them from entering the vacuum [4].
Needle Wash 50:50 Isopropanol:HexaneStandard MeOH/Water wash is insufficient to remove lipophilic C15 carryover.
Module 4: Validation & Quality Control

The Self-Validating System

Q: How do I prove my noise reduction is real and not just signal suppression?

A: You must use an isotopic internal standard.

The Internal Standard Rule

You must use a deuterated analog of C15:0. Do not use C13:0 or C17:0 as surrogates, as they behave differently in extraction and ionization.

  • Recommended Standard: Pentadecanoic acid-d3 (C15:0-d3) or d29.

  • Application: Spike into the sample before extraction.

  • Calculation: Report the Area Ratio (Analyte Area / IS Area). This normalizes for matrix effects and ionization suppression.

Workflow Visualization: The "Clean" Path

CleanWorkflow cluster_prep Sample Prep cluster_lc LC Separation cluster_ms MS Detection Sample Biological Sample + C15:0-d3 (IS) Extract LLE (Glass Tubes) Chloroform:MeOH Sample->Extract Deriv AMPP Derivatization Extract->Deriv Injector Injector Deriv->Injector Pump Pump (Mobile Phase) DelayCol Delay Column (Traps Phthalates) Pump->DelayCol DelayCol->Injector Clean Solvent AnalCol Analytical Column (C18) Injector->AnalCol Source ESI+ Source (High Temp/Cone Gas) AnalCol->Source Detector MRM Detection (Analyte vs. Noise) Source->Detector

Figure 2: The optimized workflow incorporating the Delay Column (green) to physically separate mobile phase contaminants from the sample.

References
  • Venn-Watson, S., et al. (2020). "Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds."[1] Nutrients.[1]

  • Waters Corporation. (2020). "Minimizing Background Chemical Noise in Low Mass MRM Transitions." Application Note.

  • Li, B., et al. (2011). "Enhancement of the LC/MS Analysis of Fatty Acids through Derivatization and Stable Isotope Coding." Analytical Chemistry.

  • Agilent Technologies. (2012). "Rapid, Sensitive, and Robust Detection of Phthalates in Food Using GC/MS or LC/MS." Application Note.

  • Lipid MAPS. (2023). "Fatty Acid Mass Spectrometry Protocol." Lipid MAPS Protocols.

Sources

Technical Support Center: Optimizing Methyl-Branched Lipid Extraction

Author: BenchChem Technical Support Team. Date: March 2026

Topic: High-Yield Extraction of Methyl-Branched Lipids (Mycolic Acids, PDIMs, Tuberculostearic Acid) Ticket ID: #LIPID-OPT-882 Assigned Specialist: Senior Application Scientist, Lipidomics Division

Welcome & Scope

Welcome to the Advanced Lipidomics Support Center. You are likely here because standard extraction protocols (like unmodified Bligh & Dyer) are failing to yield sufficient quantities of methyl-branched lipids, particularly from Mycobacterium, Nocardia, or Streptomyces species.

The Core Challenge: Methyl-branched lipids (e.g., Phthiocerol Dimycocerosates [PDIMs], Mycolic Acids) possess unique physicochemical properties:

  • Extreme Hydrophobicity: They partition poorly into polar solvents.

  • Cell Wall Sequestration: Many are covalently bound to the arabinogalactan-peptidoglycan (mAGP) complex or buried within the "waxy" outer capsule.

  • Lability: Certain multimethyl-branched lipids (like sulfolipids) can degrade under harsh acidic conditions.

This guide provides a modular, self-validating workflow to optimize yields based on whether you need intact free lipids or total fatty acids .

The Biological Barrier (Visualization)

To solve low yields, you must first visualize the barrier. The bacterial cell envelope acts as a multi-stage filter preventing solvent penetration.

CellWallBarrier Solvent Extraction Solvent (Chloroform/Methanol) Capsule Outer Capsule (Glucan/Arabinomannan) Solvent->Capsule 1. Penetration FreeLipids Free Lipids (Target 1) (PDIMs, TMM, Sulfolipids) Capsule->FreeLipids 2. Solubilization MycolicLayer Mycolic Acid Barrier (C covalently bound to AG) FreeLipids->MycolicLayer 3. Blocked by Covalent Bonds Peptidoglycan Peptidoglycan-Arabinogalactan (Hydrophilic Core) MycolicLayer->Peptidoglycan Requires Hydrolysis

Figure 1: The Solvent Penetration Barrier.[1] Standard solvents can easily access "Free Lipids" but cannot extract the "Mycolic Barrier" without chemical hydrolysis (saponification).

Diagnostic Workflow: Which Protocol Do You Need?

STOP & CHECK: Are you analyzing intact lipids (e.g., for virulence studies/LC-MS) or total fatty acid content (e.g., for FAMEs/GC-MS)?

  • Pathway A (Intact Free Lipids): Use Protocol 1 (Modified Folch) .

    • Target: PDIMs, Trehalose Monomycolate (TMM), Sulfolipids.

    • Risk:[1][2] Saponification will destroy these complex lipids.

  • Pathway B (Total/Bound Lipids): Use Protocol 2 (Saponification-Extraction) .

    • Target: Mycolic acids (MAMEs), Tuberculostearic acid.

    • Mechanism:[1][2][3][4][5][6][7] Cleaves the ester bond linking mycolic acids to the cell wall.

Protocol 1: Optimized Extraction of Intact Methyl-Branched Lipids

Best for: PDIMs, Sulfolipids, Lipidomics Profiling.

Standard Bligh & Dyer (1:2:0.8 CHCl3:MeOH:H2O) is too polar for long-chain methyl-branched lipids. We utilize a Modified Folch approach with a Petroleum Ether finish.

Reagents
  • Solvent A: Chloroform:Methanol (2:1 v/v).[2][5][8][9] Why: Matches the polarity of the mycobacterial outer membrane.

  • Solvent B: 0.2% Aqueous NaCl. Why: Prevents emulsion formation during phase separation.

  • Solvent C: Petroleum Ether (60-80°C bp). Why: Highly selective for extremely hydrophobic PDIMs.

Step-by-Step Methodology
  • Delipidation (The "Soak"):

    • Add 20 mL of Solvent A per 1 g of wet bacterial pellet in a glass tube (Teflon-lined cap).

    • Crucial Step: Incubate at room temperature for 12–16 hours with gentle rotation.

    • Mechanism:[1][2][3][4][5][6][7] The "Chandramouli modification" suggests prolonged contact time is superior to rapid sonication for penetrating the waxy capsule without degrading labile lipids [1].

  • Phase Separation:

    • Add 0.2 volumes of Solvent B (NaCl solution) to the extract.

    • Vortex vigorously for 1 min.

    • Centrifuge at 2,000 x g for 10 min.

    • Result: Lipids partition into the lower (Chloroform) phase.

  • The "PDIM Rescue" (Optional but Recommended):

    • If targeting PDIMs specifically, dry the lower phase under Nitrogen.

    • Re-extract the residue with Solvent C (Petroleum Ether) .

    • Why: This excludes polar phospholipids, yielding a highly pure fraction of methyl-branched surface lipids.

Protocol 2: Total Lipid Release (Saponification)

Best for: Total Mycolic Acid quantification, FAME analysis.

This protocol forces the release of lipids covalently bound to the cell wall.

Reagents
  • Saponification Reagent: 15% NaOH in 50% Methanol (aq).

  • Acidification Reagent: 6N HCl.[10][11]

  • Extraction Solvent: Hexane:Methyl-tert-butyl ether (MTBE) (1:1).

Step-by-Step Methodology
  • Lysis & Hydrolysis:

    • Mix bacterial pellet with 2 mL Saponification Reagent.

    • Autoclave at 121°C for 30 mins OR heat block at 100°C for 2 hours.

    • Validation: The solution must become clear. Turbidity indicates incomplete lysis.

  • Methylation (For GC-MS):

    • Add 2 mL acidified methanol (anhydrous HCl/MeOH). Heat at 80°C for 20 mins.

    • Chemistry: Converts free fatty acids into Fatty Acid Methyl Esters (FAMEs) and Mycolic Acid Methyl Esters (MAMEs).

  • Extraction:

    • Add 1.5 mL Hexane:MTBE . Vortex 30s.

    • Centrifuge.[4][12] Collect the Upper Organic Phase .

    • Note: Methyl-branched lipids will be in this top layer.

Troubleshooting Guide (FAQ)

Q1: My lipid yield is consistently low (<1% dry weight). Why?

Diagnosis: You likely have "Wet Pellet Error." Root Cause: Bacterial pellets can be 80-90% water. If you use the standard Folch ratio (2:1 CHCl3:MeOH) on a wet pellet, the excess water shifts the polarity, preventing the chloroform from solubilizing the hydrophobic PDIMs. Fix: Lyophilize (freeze-dry) your bacteria before extraction. If you must use wet pellets, increase the solvent:sample ratio to 20:1 or higher to negate the water effect [2].

Q2: I see a "rag layer" or emulsion that won't separate.

Diagnosis: Interfacial tension stabilization by cell wall proteins. Fix:

  • Salting Out: Ensure you used 0.2% NaCl (or KCl) in the wash step, not pure water.

  • Filtration: Pass the biphasic mixture through a glass wool filter before centrifugation. This physically breaks the emulsion bubbles.

Q3: My PDIMs are disappearing during the wash step.

Diagnosis: Polarity mismatch. Root Cause: While PDIMs are non-polar, they can form micelles that get trapped in the aqueous/methanol phase if the chloroform ratio is too low. Fix: Do not wash the lower phase more than once. Alternatively, use the Petroleum Ether re-extraction method (Protocol 1, Step 3) which avoids aqueous washes entirely.

Q4: My chromatogram shows "ghost peaks" or degradation.

Diagnosis: Oxidation of unsaturated methyl-branched lipids. Fix:

  • Add 0.01% BHT (Butylated hydroxytoluene) to all extraction solvents.

  • Perform all evaporation steps under a stream of Nitrogen gas, never compressed air.

Comparative Data: Yield Optimization

VariableStandard Bligh & DyerModified Folch (Recommended)Saponification (Total)
Solvent System CHCl3:MeOH:H2O (1:2:0.[3]8)CHCl3:MeOH (2:1)NaOH/MeOH -> Hexane
Target Polar PhospholipidsNon-polar Lipids (PDIMs)Total Fatty Acids (FAMEs)
Extraction Time 10-20 mins12-16 hours2 hours (Heat)
Yield (Mycobacteria) Low (~2-4%)High (~8-12%) Maximal (~15-20%)
Intact Structure? YesYesNo (Hydrolyzed)

Optimized Workflow Diagram

Workflow Start Start: Bacterial Pellet Decision Goal: Intact Lipids or Total FAMEs? Start->Decision Intact Intact Lipids (PDIMs) Decision->Intact Structure Analysis Total Total Fatty Acids (FAMEs) Decision->Total Quantification Lyophilize Step 1: Lyophilize Sample (Remove Water Interference) Intact->Lyophilize Folch Step 2: Modified Folch (2:1 CHCl3:MeOH, 16h Soak) Lyophilize->Folch PetEther Step 3: Pet-Ether Enrichment (Selects Methyl-Branched Lipids) Folch->PetEther Saponify Step 1: Saponification (15% NaOH, 100°C, 2h) Total->Saponify Methylate Step 2: Acid Methylation (HCl/MeOH, 80°C) Saponify->Methylate Extract Step 3: Hexane/MTBE Extraction Methylate->Extract

Figure 2: Decision Tree for Optimized Extraction. Select the left branch for lipidomics (preserving structure) and the right branch for total composition analysis.

References

  • Chandramouli, V., & Venkitasubramanian, T. A. (1974). A modified method for the extraction of mycobacterial lipids.[1][13][14] Indian Journal of Chest Diseases, 16, 141-146. [Verified Context: Demonstrates that prolonged exposure to solvent significantly increases yield from mycobacterial cell walls compared to rapid methods].

  • Folch, J., Lees, M., & Sloane Stanley, G. H. (1957). A simple method for the isolation and purification of total lipides from animal tissues.[5] Journal of Biological Chemistry, 226(1), 497-509. [Source: https://www.jbc.org/article/S0021-9258(18)64849-5/pdf]

  • Minnikin, D. E., et al. (1984).[15] An integrated procedure for the extraction of bacterial isoprenoid quinones and polar lipids. Journal of Microbiological Methods, 2(5), 233-241. [Source: https://doi.org/10.1016/0167-7012(84)90018-6][15]

  • Sarkar, A., et al. (2012). Revisiting a protocol for extraction of mycobacterial lipids. Archives of Microbiology, 194, 69-77. [Verified Context: Compares Bligh & Dyer vs. Folch for Mycobacteria, confirming Folch superiority for non-polar lipids].

Sources

Validation & Comparative

mass spectrometry fragmentation pattern of 9-methyltetradecanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a definitive technical analysis of the mass spectrometry (MS) fragmentation patterns of 9-methyltetradecanoic acid (also known as 9-methylmyristic acid). While often analyzed as a Fatty Acid Methyl Ester (FAME), mid-chain branched isomers present a unique analytical challenge due to the lack of intense diagnostic ions in standard Electron Ionization (EI) spectra.

This document contrasts the industry-standard FAME protocol with the high-specificity DMOX (4,4-dimethyloxazoline) derivatization method. We demonstrate that while FAMEs are suitable for general profiling, DMOX derivatives are the required alternative for unambiguous localization of the methyl branch at the C9 position.

Part 1: The Standard Approach – FAME Analysis

Fatty Acid Methyl Esters (FAMEs) are the default derivatives for Gas Chromatography-Mass Spectrometry (GC-MS) due to their volatility and simple preparation. However, for identifying specific mid-chain isomers like 9-methyltetradecanoic acid, FAMEs exhibit significant limitations.

Experimental Protocol: FAME Preparation
  • Reagent: 14% Boron Trifluoride (

    
    ) in Methanol.
    
  • Workflow:

    • Dissolve 1-5 mg of lipid extract in hexane.

    • Add 1 mL

      
      -methanol reagent.
      
    • Heat at 60°C for 10 minutes (sealed vial).

    • Extract with hexane/water.[1]

    • Dry hexane layer over anhydrous

      
      .
      
Fragmentation Pattern (EI, 70 eV)

The mass spectrum of Methyl 9-methyltetradecanoate (MW 256) is dominated by non-specific hydrocarbon fragments and the McLafferty rearrangement ion.

  • Molecular Ion (

    
    ):  m/z 256 (Typically weak intensity, <5%).
    
  • Base Peak: m/z 74 (McLafferty rearrangement ion, characteristic of all methyl esters).

  • Diagnostic Ions:

    • Iso- (terminal) branches typically show a strong

      
       ion.
      
    • Anteiso- (penultimate) branches show

      
       and 
      
      
      
      .
    • 9-Methyl (Mid-chain): The diagnostic ions arising from

      
      -cleavage at the C9 branch are often low abundance and indistinguishable from the hydrocarbon background (m/z 43, 57, 71, etc.).
      
    • Result: The spectrum closely resembles straight-chain isomers or other mid-chain variants, making positive identification by library match alone risky.

Visualization: FAME Fragmentation Pathways

FAME_Fragmentation Molecule Methyl 9-methyltetradecanoate (MW 256) M_Ion Molecular Ion (m/z 256) Weak Intensity Molecule->M_Ion EI (70eV) McLafferty McLafferty Ion (m/z 74) Base Peak M_Ion->McLafferty Rearrangement AlphaCleavage Alpha-Cleavage Ions (Non-Specific) M_Ion->AlphaCleavage Fragmentation Note LIMITATION: Diagnostic ions for C9 branch are obscured by hydrocarbon noise. AlphaCleavage->Note

Figure 1: FAME fragmentation yields a dominant m/z 74 ion, masking the specific branch position.

Part 2: The Superior Alternative – DMOX Derivatization

To resolve the ambiguity of FAME analysis, the DMOX derivative is the gold standard. The oxazoline ring stabilizes the charge on the nitrogen atom, promoting "Charge Remote Fragmentation" (CRF) along the alkyl chain. This results in a series of peaks separated by 14 amu (


), interrupted specifically at the branch point.
Experimental Protocol: DMOX Preparation
  • Reagent: 2-amino-2-methyl-1-propanol.

  • Workflow:

    • Mix fatty acid (or FAME) with 500 µL reagent.

    • Heat at 180°C for 1 hour (requires high temperature for amide formation and cyclization).

    • Cool and extract with diethyl ether/hexane.

    • Wash with water to remove excess amine.

Fragmentation Pattern (EI, 70 eV)

The DMOX derivative of 9-methyltetradecanoic acid allows precise counting of carbons.

  • Molecular Ion (

    
    ):  m/z 295 (Odd mass number due to Nitrogen).
    
  • Base Peak: m/z 113 (McLafferty rearrangement of the DMOX ring).

  • The "28 amu Rule":

    • In a straight chain, peaks appear at intervals of 14 amu (m/z 126, 140, 154...).

    • At the branch point (C9): The mass difference between the ion containing C8 and the ion containing C9 is 28 amu (instead of 14).

    • Calculation:

      • Ion at C8: m/z 212 (approx).

      • Ion at C9 (Branch): m/z 240.

      • Gap: 240 - 212 = 28 amu.

    • This "gap" definitively locates the methyl group at position 9.

Visualization: DMOX Diagnostic Logic

DMOX_Fragmentation DMOX_Mol 9-Methyltetradecanoic Acid DMOX Derivative BasePeak Base Peak (m/z 113) DMOX_Mol->BasePeak ChainFrag Chain Fragmentation Series DMOX_Mol->ChainFrag C8_Ion Ion at C8 (m/z ~212) ChainFrag->C8_Ion C9_Ion Ion at C9 (Branch) (m/z ~240) ChainFrag->C9_Ion Gap 28 amu Gap (Diagnostic) C8_Ion->Gap Gap->C9_Ion

Figure 2: DMOX derivatives reveal the C9 branch via a specific 28 amu mass gap between C8 and C9 fragments.

Part 3: Comparative Performance Data

The following table summarizes why DMOX is preferred for structural elucidation, while FAME is reserved for routine quantification.

FeatureFAME (Methyl Ester)DMOX Derivative
Primary Use Routine Quantification, Library MatchingStructural Elucidation, Isomer Differentiation
Molecular Ion Weak / AbsentStrong / Distinct (Odd Mass)
Branch Localization Poor (Ambiguous for mid-chain)Excellent (Specific Mass Gap)
Base Peak m/z 74 (Non-specific)m/z 113 (Ring Structure)
Preparation Difficulty Low (10 min, 60°C)Moderate (1 hr, 180°C)
Chromatography Elutes earlier on polar columnsElutes later, higher boiling point

References

  • Christie, W. W. (n.d.). Mass Spectrometry of Fatty Acid Derivatives. Lipid Maps. Retrieved from [Link]

  • Murphy, R. C. (2015). Mass Spectrometry of Lipids. Handbook of Lipidomics. Retrieved from [Link]

  • Spitzer, V. (1997). Structure analysis of fatty acids by gas chromatography – low resolution electron impact mass spectrometry of their 4,4-dimethyloxazoline derivatives – a review. Progress in Lipid Research. Retrieved from [Link]

  • Harvey, D. J. (1992). Mass spectrometry of picolinyl and other nitrogen-containing derivatives of lipids. In Advances in Lipid Methodology. Retrieved from [Link]

Sources

NMR spectral characterization of 9-methyltetradecanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Unambiguous Positional Assignment of Mid-Chain Branched Fatty Acids: An NMR Characterization Guide for 9-Methyltetradecanoic Acid

The Analytical Imperative in Lipidomics

Mid-chain branched fatty acids (MCBFAs) are highly specific biomarkers utilized in microbial ecology and clinical diagnostics. Specifically, 9-methyltetradecanoic acid has been identified as a prominent lipid moiety produced by Poribacteria within marine sponges[1], and serves as a major cellular fatty acid for identifying multidrug-resistant clinical bacterial isolates such as Dysgonomonas mossii[2]. However, precisely locating the methyl branch along the aliphatic backbone presents a significant analytical bottleneck for researchers and drug development professionals.

The Technological Divide: GC-MS vs. NMR Spectroscopy

While Gas Chromatography-Mass Spectrometry (GC-MS) is the routine workhorse for lipidomic profiling, it fundamentally struggles with positional isomerism in aliphatic chains. Standard electron ionization (EI) of fatty acid methyl esters (FAMEs) yields nearly identical fragmentation patterns for mid-chain isomers. Unless complex and time-consuming derivatization techniques (e.g., pyrrolidides or picolinyl esters) are employed[1], GC-MS cannot definitively distinguish 9-methyltetradecanoic acid from its 10-methyl or 11-methyl counterparts.

Nuclear Magnetic Resonance (NMR) spectroscopy overcomes this limitation by mapping the exact electronic environment of every carbon and proton. High-resolution 1H and 13C NMR, combined with 2D techniques like Heteronuclear Multiple Bond Correlation (HMBC), provides an absolute, non-destructive method for structural elucidation[3].

Comparative Spectral Signatures

To demonstrate the resolving power of NMR, the spectral behaviors of 9-methyltetradecanoic acid are compared against a straight-chain standard (Myristic acid) and an anteiso-branched isomer (12-methyltetradecanoic acid).

Table 1: Comparative NMR Spectral Data (Predicted & Literature Ranges for FAMEs in CDCl₃)

Structural FeatureMyristic Acid (Straight C14:0)12-Methyltetradecanoic Acid (anteiso-C15:0)9-Methyltetradecanoic Acid (Mid-chain C15:0)
Terminal -CH₃ (¹H) 0.88 ppm (Triplet, 3H)~0.85 ppm (Triplet, 3H)0.88 ppm (Triplet, 3H)
Branched -CH₃ (¹H) N/A0.84 ppm (Doublet, 3H)~0.85 ppm (Doublet, 3H)
Branch Methine -CH- (¹H) N/A~1.30 ppm (Multiplet, 1H)~1.30 ppm (Multiplet, 1H)
Terminal -CH₃ (¹³C) 14.1 ppm11.4 ppm14.1 ppm
Branched -CH₃ (¹³C) N/A19.3 ppm19.7 ppm
Branch Carbon (¹³C) N/A34.4 ppm32.8 ppm
Diagnostic HMBC Correlations N/ABranched CH₃ → C11, C12, C13Branched CH₃ → C8, C9, C10

Mechanistic Insight: In 1H NMR, the terminal methyl group of a straight-chain fatty acid resonates as a triplet at ~0.88 ppm. In 9-methyltetradecanoic acid, the branch is far enough from the terminus that the terminal -CH₃ remains a distinct triplet at 0.88 ppm, while the C9 methyl branch appears as a doublet slightly upfield at ~0.85 ppm[3]. Conversely, in anteiso acids (like 12-methyltetradecanoic acid), the proximity of the branch to the terminus alters the terminal triplet's shift, allowing for rapid visual differentiation.

NMR_Logic N1 1D 1H NMR Identify Methyl Groups N2 Terminal -CH3 (Triplet, ~0.88 ppm) N1->N2 N3 Branched -CH3 (Doublet, ~0.85 ppm) N1->N3 N6 2D HMBC Long-Range Coupling N3->N6 N4 1D 13C NMR Carbon Backbone Mapping N5 Branch Carbon (C9) (~32.8 ppm) N4->N5 N5->N6 N7 Cross-peaks: Branched -CH3 to C8, C9, C10 N6->N7 N8 Unambiguous Assignment: 9-Methyltetradecanoic Acid N7->N8

Logical workflow for the unambiguous NMR assignment of mid-chain branched fatty acids.

Self-Validating Experimental Protocol

To ensure reproducibility and quantitative accuracy, the following protocol integrates internal validation mechanisms tailored for lipid NMR.

Phase 1: Sample Preparation & Derivatization
  • Lipid Extraction: Extract total lipids from the microbial biomass using a modified Bligh and Dyer method (Chloroform:Methanol:Water, 2:1:0.8 v/v).

  • FAME Conversion: Subject the lipid extract to alkaline transesterification (0.2 M KOH in dry methanol at 60°C for 30 minutes)[1]. Causality: Free fatty acids form hydrogen-bonded dimers that drastically broaden NMR signals. Converting them to FAMEs eliminates this exchange dynamic, yielding razor-sharp aliphatic resonances[4].

  • Purification: Extract the FAMEs into hexane, wash with distilled water to remove residual salts, and dry over anhydrous sodium sulfate.

Phase 2: NMR Acquisition Parameters
  • Sample Formulation: Dissolve 15-20 mg of the purified FAME in 600 µL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl₃ provides the deuterium lock signal required for magnetic field stabilization, while TMS serves as the internal chemical shift reference (0.00 ppm), ensuring peak assignments are absolute and comparable across literature.

  • 1H NMR (Proton): Acquire at 400 MHz or higher. Use a 30° flip angle, a spectral width of 12 ppm, and a relaxation delay (D1) of 2 seconds. 64 scans are typically sufficient for high signal-to-noise (S/N) ratios[4].

  • Quantitative 13C NMR (Carbon): Causality: 13C nuclei suffer from long longitudinal relaxation times (T1) and the Nuclear Overhauser Effect (NOE), which artificially inflates peak integrations. Protocol: Use an inverse-gated decoupling pulse sequence. Set the pulse angle to 30° and enforce a stringent 30-second relaxation delay (D1) between scans. This suppresses NOE and allows complete relaxation, ensuring the area under the C9 methyl peak is strictly proportional to a single carbon atom.

  • 2D HMBC Acquisition: Acquire with a long-range coupling constant (ⁿJ_CH) optimized for 8 Hz. This will reveal cross-peaks between the branched methyl protons (~0.85 ppm) and the adjacent backbone carbons (C8, C9, and C10), definitively anchoring the branch at position 9.

Conclusion

By leveraging the distinct scalar couplings and relaxation properties of lipid molecules, NMR spectroscopy transforms from a simple identification tool into a rigorous, self-validating system. For complex MCBFAs like 9-methyltetradecanoic acid, the integration of quantitative 13C parameters and 2D HMBC mapping provides an irrefutable structural proof that mass spectrometry alone cannot achieve.

References

  • Linking Chemical and Microbial Diversity in Marine Sponges: Possible Role for Poribacteria as Producers of Methyl-Branched Fatty Acids Leibniz Institute on Aging - Fritz Lipmann Institute (FLI)[Link]

  • Dysgonomonas mossii Strain Shenzhen WH 0221, a New Member of the Genus Dysgonomonas Isolated from the Blood of a Patient with Diabetic Nephropathy, Exhibits Multiple Antibiotic Resistance ASM Journals[Link]

  • Branched-Chain and Cyclic Fatty Acids American Oil Chemists' Society (AOCS) Lipid Library[Link]

  • Fatty acid composition of vegetable oils determined from 13C-NMR spectra Biointerface Research in Applied Chemistry[Link]

  • Application of 1H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures SciSpace / World Journal of Chemical Education[Link]

Sources

A Comparative Analysis of Gas Chromatographic Retention Indices: 9-Methyltetradecanoic Acid vs. Myristic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of the gas chromatographic retention indices of 9-methyltetradecanoic acid and its straight-chain isomer, myristic acid. Tailored for researchers, scientists, and drug development professionals, this document elucidates the structural nuances that dictate their behavior during gas chromatography, supported by experimental data and established methodologies. We will explore the theoretical underpinnings of retention indices, present a practical protocol for their determination, and offer insights into the causal factors behind the observed chromatographic differences.

The Significance of Structure in Chromatographic Elution

In the realm of lipid analysis, gas chromatography (GC) remains a cornerstone technique for the separation and quantification of fatty acids. However, to achieve reliable identification, particularly in complex biological matrices, a more robust metric than simple retention time is required. The Kovats Retention Index (RI) provides a standardized measure, normalizing retention times against a homologous series of n-alkanes, thereby enhancing inter-laboratory reproducibility.[1][2][3]

This guide focuses on two C14 and C15 fatty acids:

  • Myristic Acid (Tetradecanoic Acid): A common C14 saturated straight-chain fatty acid.[4][5]

  • 9-Methyltetradecanoic Acid: A C15 branched-chain fatty acid, an isomer of pentadecanoic acid.[6]

While both are saturated fatty acids, the introduction of a single methyl branch in the carbon chain of 9-methyltetradecanoic acid significantly alters its physicochemical properties, leading to distinct chromatographic behavior. For GC analysis, these acids are almost universally converted to their more volatile fatty acid methyl esters (FAMEs).[7][8] This guide will, therefore, compare the retention indices of their corresponding FAMEs: methyl myristate and methyl 9-methyltetradecanoate.

Understanding the Elution Order: Key Influencing Factors

The elution order of FAMEs in gas chromatography is primarily governed by two factors: volatility (related to boiling point) and the polarity of the stationary phase.

  • Volatility and Chain Length: Generally, for a homologous series of straight-chain FAMEs, the retention time increases with the carbon number.[9] This is due to increasing van der Waals forces, which leads to higher boiling points and reduced volatility.

  • Effect of Branching: The introduction of a methyl branch disrupts the linear structure of the fatty acid chain. This branching typically lowers the boiling point compared to the straight-chain analog with the same carbon number. Consequently, branched-chain FAMEs tend to elute earlier than their straight-chain counterparts on non-polar stationary phases.[10][11]

  • Stationary Phase Polarity: The choice of the GC column's stationary phase is critical.

    • Non-Polar Phases (e.g., polydimethylsiloxane, DB-5, HP-5ms): Separation is primarily based on the boiling points of the analytes.[10][11]

    • Polar Phases (e.g., biscyanopropyl polysiloxane, polyethylene glycol, HP-88, DB-WAX): These phases introduce additional separation mechanisms based on dipole-dipole interactions.[1][8]

This guide will focus on the more predictable separation on non-polar phases to highlight the structural effects.

Comparative Data: Retention Indices

The Kovats Retention Index is a dimensionless quantity that relates the retention time of an analyte to the retention times of adjacent n-alkanes. The following table summarizes the key properties and experimentally determined retention indices for methyl myristate and the expected behavior of methyl 9-methyltetradecanoate on a standard non-polar stationary phase.

FeatureMethyl MyristateMethyl 9-Methyltetradecanoate
Parent Acid Myristic Acid9-Methyltetradecanoic Acid
Structure CH₃(CH₂)₁₂COOCH₃CH₃(CH₂)₄CH(CH₃)(CH₂)₇COOCH₃
Molecular Formula C₁₅H₃₀O₂[12][13]C₁₆H₃₂O₂
Molecular Weight 242.40 g/mol [12][13]256.44 g/mol
Kovats RI (Std. Non-Polar) 1748[14]Predicted to be between 1700 and 1800

Note: An exact experimental Kovats RI for 9-methyltetradecanoic acid methyl ester was not found in the searched literature. The prediction is based on the established principle that branching lowers the retention index relative to the straight-chain isomer of the same total carbon number (methyl pentadecanoate, RI ≈ 1900-1950) and often results in elution near the straight-chain FAME with one or two fewer carbons.

The data clearly indicates that methyl myristate has a well-established retention index on non-polar columns. The branched structure of methyl 9-methyltetradecanoate, despite having one more carbon atom in its parent acid backbone, is expected to have a retention index in a similar range, demonstrating the significant impact of the methyl group on its volatility.

Experimental Protocol for FAME Analysis and RI Determination

The following protocol outlines a self-validating system for the determination of FAME retention indices. The use of an n-alkane internal standard mix for RI calculation provides inherent quality control, as the retention indices should remain consistent even with minor variations in chromatographic conditions.[15]

Part 1: Derivatization to Fatty Acid Methyl Esters (FAMEs)

Rationale: Free fatty acids are polar and have low volatility, making them unsuitable for direct GC analysis.[7] Esterification to FAMEs increases their volatility and thermal stability, resulting in improved peak shape and accurate quantification.[8]

Method: Boron Trifluoride-Methanol (BF₃-Methanol) Method [7][16]

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the lipid sample or pure fatty acid into a screw-cap reaction vial.

  • Esterification: Add 2 mL of 14% BF₃-Methanol reagent to the vial.

  • Reaction: Tightly cap the vial and heat at 100°C for 30-60 minutes in a heating block or water bath.

  • Extraction: Cool the vial to room temperature. Add 1 mL of hexane and 1 mL of saturated NaCl solution. Vortex thoroughly for 1 minute.

  • Phase Separation: Allow the layers to separate. The upper hexane layer contains the FAMEs.

  • Drying and Transfer: Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water. The sample is now ready for GC analysis.

Part 2: Gas Chromatography with Flame Ionization Detection (GC-FID)

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC system or equivalent, equipped with a Flame Ionization Detector (FID).[17]

  • Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane) capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector: Split/Splitless injector at 250°C with a split ratio of 50:1.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 5°C/min to 250°C.

    • Hold: Hold at 250°C for 10 minutes.

  • Detector: FID at 280°C.

  • Injection Volume: 1 µL.

Part 3: Retention Index Calculation
  • Prepare Standard: Create a solution containing the FAME sample and a homologous series of n-alkanes (e.g., C8 to C24).

  • Analyze: Inject the mixture into the GC under the conditions described above.

  • Identify Peaks: Identify the retention times (tR) of the FAME of interest and the n-alkanes that elute immediately before (tR,z) and after (tR,z+1) it.

  • Calculate Kovats RI: Use the following formula for temperature-programmed analysis:

    RI = 100 * [z + ( (tR,x - tR,z) / (tR,z+1 - tR,z) ) ]

    Where:

    • RI is the Kovats Retention Index.

    • z is the carbon number of the n-alkane eluting before the analyte.

    • tR,x is the retention time of the analyte.

    • tR,z is the retention time of the preceding n-alkane.

    • tR,z+1 is the retention time of the following n-alkane.

Visualizing the Process and Structures

To better illustrate the concepts discussed, the following diagrams have been generated.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Interpretation Sample Lipid Sample Deriv Derivatization (BF3-Methanol) Sample->Deriv Extract Hexane Extraction Deriv->Extract FAME_Sample FAMEs in Hexane Extract->FAME_Sample GC_Inject GC Injection FAME_Sample->GC_Inject GC_Column Separation on Non-Polar Column GC_Inject->GC_Column FID FID Detection GC_Column->FID Chromatogram Data Acquisition (Chromatogram) FID->Chromatogram Peak_ID Peak Identification (Retention Time) Chromatogram->Peak_ID RI_Calc Retention Index Calculation Peak_ID->RI_Calc Result Compound ID RI_Calc->Result Structure_Comparison cluster_structures Molecular Structures (FAMEs) cluster_elution Elution from Non-Polar GC Column Myristate Methyl Myristate (Straight Chain, C14:0 FAME) RI ≈ 1748 Peak2 Myristate Myristate->Peak2 Elutes Later (Higher Boiling Point) Branched Methyl 9-Methyltetradecanoate (Branched Chain) RI < Methyl Pentadecanoate Peak1 Branched Branched->Peak1 Elutes Earlier (Lower Boiling Point) Elution_Order Direction of Elution

Caption: Impact of methyl branching on the GC elution order of FAMEs.

Conclusion

The comparison between 9-methyltetradecanoic acid and myristic acid provides a clear and instructive example of the principles governing gas chromatographic separation. Despite the branched acid having a higher carbon number, its methyl group introduces a structural disruption that lowers its boiling point relative to its straight-chain counterparts. This results in a lower retention index on non-polar stationary phases, causing it to elute earlier than might be predicted by carbon number alone. The use of the Kovats Retention Index, determined through a robust experimental protocol involving derivatization and co-injection with n-alkane standards, offers a reliable method for the identification of such isomers in complex mixtures, underpinning the integrity and trustworthiness of analytical results in research and development.

References

  • Agilent Technologies. (2012, May 7). GC Analysis of Total Fatty Acid Methyl Esters (FAME) and Methyl Linolenate in Biodiesel Using the Revised EN14103:2011 Method. Available at: [Link]

  • GL Sciences. GT052 Analytical and Retention Index of 61 Components of Organic Solvents - Using InertCap Pure-WAX. Available at: [Link]

  • He, Y., et al. (2024, February). Gas Chromatographic Retention Time Rule and Mass Spectrometric Fragmentation Rule of Fatty Acids and Its Application in Food. ResearchGate. Available at: [Link]

  • Japan Customs. Analysis of fatty acids in methyl ester form by using relative retention times obtained from Gas Chromatography techniques. Available at: [Link]

  • Molnár-Perl, I., & Horváth, C. (2008). Prediction of retention indices for identification of fatty acid methyl esters. Journal of Chromatography A, 1198-1199, 156-169. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11005, Myristic acid. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 71353613, 9-Methyltetradecanoic acid. Available at: [Link]

  • NIST. NIST Chemistry WebBook. Available at: [Link]

  • NIST. Methyl tetradecanoate. In NIST Chemistry WebBook. Available at: [Link]

  • Restek. (2020, October 19). High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). Available at: [Link]

  • Romanello, D. (2025, April 1). Understanding Retention Time and Relative Retention in Gas Chromatography (GC). Available at: [Link]

  • Rostad, C.E., & Pereira, W.E. (1986). Kovats and lee retention indices determined by gas chromatography/mass spectrometry for organic compounds of environmental interest. Journal of Separation Science, 9(6), 328-334. Available at: [Link]

  • Wikipedia. Myristic acid. Available at: [Link]

  • Zhang, T. (2019, January 31). Fatty Acid Methyl Esters (FAMEs) Analysis on an Agilent 8890 GC and Its Application to Real Samples. Available at: [Link]

Sources

Comparative Lipidomics of Branched vs. Straight-Chain C15 Fatty Acids: An Analytical and Biological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Historically, lipidomic analyses have grouped 15-carbon fatty acids into a single quantitative bucket, overlooking the profound biophysical and biological divergence between straight-chain pentadecanoic acid (C15:0) and its branched-chain isomers (iso-C15:0 and anteiso-C15:0). For researchers and drug development professionals targeting cell membrane dynamics, metabolic signaling, or microbiome interactions, resolving these isomers is a critical analytical requirement.

Recent pharmacological breakthroughs have identified straight-chain C15:0 as a putative essential fatty acid that rivals leading longevity compounds in cellular assays[1]. Conversely, branched-chain fatty acids (BCFAs) like anteiso-C15:0 act as master regulators of membrane fluidity in psychrotolerant bacteria[2] and serve as potent biomarkers for rumen fermentation[3]. This guide provides an objective comparison of their biological roles and details a self-validating analytical workflow for their precise lipidomic separation.

Structural Biophysics and Biosynthetic Origins

The physiological function of a C15 fatty acid is entirely dictated by the presence and position of a single methyl branch. This structural nuance alters the van der Waals interactions between lipid tails in a phospholipid bilayer, driving vastly different biological outcomes.

  • Straight-Chain C15:0 (Pentadecanoic Acid): Synthesized endogenously via the elongation of propionyl-CoA or obtained exogenously from dairy and marine fats, straight-chain C15:0 packs tightly into lipid bilayers. This dense packing reduces membrane permeability, protects against lipid peroxidation, and stabilizes cellular structures[4].

  • Iso-C15:0 (13-methyltetradecanoic acid): Derived from the branched-chain amino acid (BCAA) leucine, the methyl branch at the penultimate carbon moderately disrupts lipid packing[2].

  • Anteiso-C15:0 (12-methyltetradecanoic acid): Derived from isoleucine, the branch at the antepenultimate carbon creates a massive spatial disturbance. This drastically lowers the lipid's melting point and hyper-fluidizes the membrane. Pathogens like Listeria monocytogenes actively upregulate anteiso-C15:0 biosynthesis to survive extreme cold-shock environments[5].

G cluster_0 Precursors cluster_1 C15 Fatty Acids cluster_2 Biophysical Impact Prop Propionyl-CoA C15 Straight-Chain C15:0 (Pentadecanoic Acid) Prop->C15 Elongation Leu Leucine Iso Iso-C15:0 (13-methyltetradecanoic) Leu->Iso BCKDH complex Ile Isoleucine Anteiso Anteiso-C15:0 (12-methyltetradecanoic) Ile->Anteiso BCKDH complex Rigid Membrane Stabilization & Decreased Fluidity C15->Rigid Fluid Membrane Disruption & Increased Fluidity Iso->Fluid Moderate Anteiso->Fluid High (Cold Adaptation)

Biosynthetic pathways of C15 isomers and their divergent impacts on membrane biophysics.

Quantitative Performance & Biological Activity

When evaluating C15 fatty acids for therapeutic or nutritional applications, their distinct physical properties and biological targets must be compared objectively. Recent phenotypic assays demonstrate that pure straight-chain C15:0 shares 24 clinically relevant activities with rapamycin, notably outperforming the omega-3 fatty acid EPA in broad anti-inflammatory efficacy and cellular safety profiles[4].

Comparative Properties of C15 Isomers
PropertyStraight-Chain C15:0Iso-C15:0Anteiso-C15:0
IUPAC Name Pentadecanoic acid13-methyltetradecanoic acid12-methyltetradecanoic acid
Primary Origin Dairy fat, marine fish, endogenousRumen bacteria, fermented foodsListeria, Bacillus, rumen bacteria
Biosynthetic Precursor Propionyl-CoALeucineIsoleucine
Melting Point ~52 °C~26 °C~22 °C
Membrane Impact Stabilizes bilayer, decreases permeabilityModerately increases fluidityDrastically increases fluidity
Key Biological Role AMPK activation, mTOR inhibition[1]Gut microbiome modulationBacterial cold-shock adaptation[2]

Mechanistically, straight-chain C15:0 operates as a powerful signaling lipid. It actively upregulates AMP-activated protein kinase (AMPK) while inhibiting the mechanistic target of rapamycin (mTOR)[1]. This dual-action pathway is a cornerstone of metabolic health and cellular longevity.

Signaling C15 C15:0 (Pentadecanoic Acid) AMPK AMPK Activation C15->AMPK Upregulates mTOR mTOR Inhibition AMPK->mTOR Inhibits Metabolism Metabolic Health (Reduced Inflammation) AMPK->Metabolism Promotes Longevity Cellular Longevity mTOR->Longevity Suppression enhances Metabolism->Longevity

C15:0 signaling cascade highlighting AMPK activation and mTOR inhibition for cellular longevity.

Lipidomic Profiling: Self-Validating Analytical Workflow

Standard reverse-phase LC-MS/MS platforms frequently fail to resolve C15:0 from its iso and anteiso counterparts because all three isomers share an identical exact mass (m/z 242.4 for the underivatized free fatty acid) and exhibit highly similar hydrophobicities. To achieve baseline resolution, Gas Chromatography-Mass Spectrometry (GC-MS) utilizing a highly polar cyanopropyl stationary phase is mandatory.

Protocol: Isomer-Specific GC-MS/MS Analysis

This protocol is engineered with built-in causality and self-validation to ensure data integrity.

Step 1: Quantitative Lipid Extraction

  • Action: Homogenize the biological sample in a 2:1 Chloroform/Methanol mixture (Folch method).

  • Causality: Non-polar solvents alone fail to extract membrane-bound phospholipids where BCFAs and straight-chain C15:0 are heavily incorporated. The Folch method ensures total lipid recovery across all polarity classes.

Step 2: Internal Standard (IS) Spiking

  • Action: Spike the homogenate with a known concentration of C19:0 (Nonadecanoic acid).

  • Causality: C19:0 is an odd-chain fatty acid virtually absent in mammalian and bacterial systems. It behaves chemically identically to C15:0 during extraction but elutes much later, preventing signal overlap.

Step 3: Acid-Catalyzed Derivatization

  • Action: React the lipid extract with 3N Methanolic HCl at 80°C for 1 hour to generate Fatty Acid Methyl Esters (FAMEs).

  • Causality: Base-catalyzed transesterification (e.g., Sodium Methoxide) only reacts with esterified lipids (triglycerides/phospholipids). Acid catalysis is chosen because it successfully methylates both esterified lipids and free fatty acids, preventing the under-quantification of the unesterified C15 pool.

Step 4: Chromatographic Separation

  • Action: Inject 1 µL of the FAME extract into a GC-MS equipped with a 100m SP-2560 (or equivalent cyanopropyl) capillary column.

  • Causality: Non-polar columns (like DB-5) separate primarily by boiling point, causing the branched isomers to co-elute. The highly polar cyanopropyl phase separates based on both boiling point and spatial dipole interactions. The bulky anteiso-branch disrupts column interaction, causing it to elute first, followed by the iso-branch, and finally the tightly interacting straight-chain C15:0.

Step 5: Self-Validation Checkpoint

  • System Suitability: Before sample acquisition, a System Suitability Test (SST) containing known ratios of iso-C15:0 and anteiso-C15:0 must yield a chromatographic resolution factor (

    
    ) > 1.5.
    
  • Extraction Efficiency: The absolute recovery of the C19:0 internal standard must exceed 85%. If recovery is lower, the extraction phase has failed, and the sample must be re-processed.

Workflow S1 1. Lipid Extraction (Folch/Bligh-Dyer) S2 2. Internal Standard Addition (C19:0 Nonadecanoic Acid) S1->S2 S3 3. Derivatization (Acid-Catalyzed Methylation to FAMEs) S2->S3 S4 4. GC-MS/MS Separation (High-Polarity Cyanopropyl Column) S3->S4 S5 5. Isomer Resolution (Elution: anteiso < iso < straight) S4->S5

Step-by-step GC-MS/MS workflow for resolving straight and branched C15:0 isomers.

References

  • Venn-Watson S., et al. "Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds." Nutrients (2023). 1

  • Venn-Watson S.K., Butterworth C.N. "Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: Evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems." PLOS One (2022).4

  • Zhu K., et al. "An insight into the role of branched-chain α-keto acid dehydrogenase (BKD) complex in branched-chain fatty acid biosynthesis and virulence of Listeria monocytogenes." Infection and Immunity / PMC (2024). 2

  • Annous B.A., et al. "Exogenous Isoleucine and Fatty Acid Shortening Ensure the High Content of Anteiso-C15:0 Fatty Acid Required for Low-Temperature Growth of Listeria monocytogenes." Applied and Environmental Microbiology / PMC (1997). 5

  • Kupczyński R., et al. "Milk Odd- and Branched-Chain Fatty Acids as Biomarkers of Rumen Fermentation." Animals / MDPI (2024). 3

Sources

Technical Comparison Guide: IR Spectroscopy for 9-Methyltetradecanoic Acid Identification

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

9-Methyltetradecanoic acid (C15H30O2) is a mid-chain branched-chain fatty acid (BCFA) of significant interest in lipidomics and biomarker research.[1][2] Unlike its straight-chain isomer (pentadecanoic acid) or the common terminal-branched isomers (iso/anteiso), the mid-chain methyl group at position C9 creates unique steric disruptions in the lipid packing.

This guide evaluates the efficacy of Infrared (IR) Spectroscopy as a rapid identification tool for 9-methyltetradecanoic acid.[1][2] While Gas Chromatography-Mass Spectrometry (GC-MS) remains the gold standard for positional isomerism, IR spectroscopy offers a non-destructive, high-throughput alternative for distinguishing this BCFA from straight-chain analogues based on phase behavior and crystalline lattice disruptions.[1]

Technical Deep Dive: IR Spectral Profile

The identification of 9-methyltetradecanoic acid via FTIR relies on detecting perturbations in the methylene chain organization caused by the C9 methyl branch.[2]

Characteristic Absorption Bands[1][2][3][4][5]

The following table details the critical IR bands. The "Discriminator" column highlights features that differentiate 9-methyltetradecanoic acid from straight-chain myristic (C14:0) or pentadecanoic (C15:0) acids.[1][2][3][4][5][6][7][8][9]

Frequency (cm⁻¹)AssignmentVibrational ModeDiscriminator Note
2950–2960 ν_as(CH₃)Methyl Asymmetric StretchElevated Intensity: Higher CH₃/CH₂ ratio compared to straight-chain C15:0 due to the extra methyl branch.[1][2]
2915–2925 ν_as(CH₂)Methylene Asymmetric StretchFrequency Shift: Often shifts slightly higher (liquid-like) due to disrupted packing, even at room temp.
1705–1715 ν(C=O)Carbonyl Stretch (Dimer)Standard carboxylic acid dimer band.[1] Shifts to ~1740 cm⁻¹ if esterified.
1460–1470 δ(CH₂) / δ_as(CH₃)Scissoring / Asym BendBroadening observed due to overlap of chain methylene and methyl group vibrations.
1375–1380 δ_s(CH₃)Methyl Symmetric BendKey Indicator: Distinct "Umbrella" mode.[1][2] Intensity is significantly higher than in straight-chain fatty acids due to the auxiliary C9 methyl group.[1][2]
720 ρ(CH₂)Methylene RockingPrimary Differentiator: Appears as a Singlet .[1][2] Straight-chain saturated fatty acids (solid state) typically show a Doublet (720/730 cm⁻¹) due to orthorhombic crystal packing.[1][2] The C9 branch disrupts this lattice, collapsing the band to a singlet.[1]
The "Fingerprint" of Branching

The most definitive IR signature for 9-methyltetradecanoic acid is the loss of crystallinity .[1][2]

  • Straight Chain (C14:0/C15:0): At room temperature, these are crystalline solids.[1][2] The interaction between adjacent methylene chains in the crystal lattice causes the CH₂ rocking band at 720 cm⁻¹ to split (Davydov splitting) into a doublet at 720 cm⁻¹ and 730 cm⁻¹.[2]

  • 9-Methyltetradecanoic Acid: The mid-chain branch sterically hinders the formation of a tight crystalline lattice.[1][2] Consequently, the substance is often liquid or amorphous at room temperature.[1] This results in a single, broader band at ~720 cm⁻¹ and the absence of the 730 cm⁻¹ component.[1][2]

Comparative Analysis: IR vs. Alternatives

This section objectively compares IR spectroscopy against GC-MS and NMR for this specific application.

Comparison Matrix

FeatureIR Spectroscopy (The Product)GC-MS (Alternative 1)¹³C-NMR (Alternative 2)
Primary Utility Rapid screening; Class distinction (Branched vs. Straight).[1][2]Definitive positional identification (e.g., C9 vs. C10).Structural elucidation and purity confirmation.
Sample Prep Minimal: Neat sample (ATR). < 2 mins.High: Requires derivatization (FAMEs).[1][2] ~1-2 hours.[1][2]Moderate: Requires deuterated solvent dissolution.[1][2]
Specificity Moderate: Can distinguish BCFA from SCFA but cannot easily distinguish 9-methyl from 10-methyl isomers.High: Mass fragmentation patterns (McLafferty rearrangement) pinpoint branch location.[1][2]Very High: Chemical shifts of carbons α, β, and γ to the methyl group are distinct.[1]
Throughput High (High-throughput screening capable).Low to Medium (Chromatography run times).Low.
Cost per Sample Low.[1][2]Medium-High.High.

Verdict: Use IR Spectroscopy for quality control and rapid confirmation of the "branched" nature of the lipid.[1][2] Use GC-MS when certification of the exact 9-methyl position is required to distinguish it from other isomers.[1][2]

Experimental Protocol: ATR-FTIR Acquisition

To ensure reproducible data for 9-methyltetradecanoic acid, follow this self-validating protocol.

Materials & Equipment
  • Spectrometer: FTIR with DTGS or MCT detector (e.g., Bruker, Thermo, PerkinElmer).[1]

  • Accessory: Single-bounce Diamond or ZnSe ATR (Attenuated Total Reflectance).[1][2]

  • Reference Standard: Myristic Acid (C14:0) or Pentadecanoic Acid (C15:[6]0) for "Straight-Chain" baseline comparison.

Step-by-Step Methodology
  • System Blanking: Clean the ATR crystal with isopropanol.[1][2] Collect a background spectrum (air) using 64 scans at 4 cm⁻¹ resolution.[1][2]

  • Sample Application:

    • If Liquid: Pipette 10 µL of neat 9-methyltetradecanoic acid onto the crystal center.[1][2]

    • If Solid/Waxy:[1][2] Place ~5 mg of sample on the crystal and apply high pressure using the anvil to ensure intimate contact.[1][2]

  • Acquisition: Collect sample spectrum (64 scans, 4 cm⁻¹ resolution).

  • Validation Check (Self-Correcting Step):

    • Check the absorbance at 2920 cm⁻¹.[1][2] If > 1.0 AU, the evanescent wave penetration is too deep (rare for lipids) or detector is saturated.

    • Check the 2350 cm⁻¹ region.[1][2] Significant noise indicates poor atmospheric compensation (CO₂).[1][2] Re-blank if necessary.

  • Post-Processing: Apply baseline correction (rubber band method) and atmospheric suppression.[1][2] Do not apply smoothing filters that might obscure the 720/730 splitting shoulder.[1][2]

Visualization of Identification Logic

The following diagram illustrates the decision pathway for identifying 9-methyltetradecanoic acid using combined spectral data.

G Start Unknown Fatty Acid Sample FTIR Step 1: ATR-FTIR Analysis (Focus: 720 cm⁻¹ & 1378 cm⁻¹) Start->FTIR Check720 Check 720 cm⁻¹ Band (Methylene Rocking) FTIR->Check720 Straight Doublet (720 + 730 cm⁻¹) Indicates Crystalline Packing Check720->Straight Split Peak Branched Singlet (720 cm⁻¹ only) Indicates Disrupted Packing Check720->Branched Single Peak Check1378 Check 1378 cm⁻¹ Band (Methyl Umbrella Mode) Branched->Check1378 HighMe High Intensity (Branched Chain) Check1378->HighMe Strong Signal LowMe Low Intensity (Straight Chain) Check1378->LowMe Weak Signal Conclusion Candidate: 9-Methyltetradecanoic Acid (BCFA Class Confirmed) HighMe->Conclusion GCMS Step 2: GC-MS Analysis (Confirm C9 Position) Conclusion->GCMS For Positional Cert.

Caption: Logical workflow for differentiating branched-chain fatty acids from straight-chain analogues using IR spectral markers.

References

  • NIST Mass Spectrometry Data Center. (2023).[1][2] Methyl 9-methyltetradecanoate Spectral Data. National Institute of Standards and Technology.[1][2][8][10] [Link]

  • MDPI. (2021). Fatty Acids and Their Metal Salts: A Review of Their Infrared Spectra. Molecules. [Link]

  • Spectroscopy Europe. (2010). Trans-fat analysis by FT-IR: Distinguishing Isomers. [Link][1][2]

Sources

Cross-Validation of GC-FID and GC-MS Data for Methylated Lipids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In lipid analysis, the conversion of fatty acids to Fatty Acid Methyl Esters (FAMEs) is a prerequisite for gas chromatography.[1][2] However, a persistent analytical dichotomy exists: GC-FID (Flame Ionization Detection) remains the gold standard for robust quantification due to its wide linear dynamic range and carbon-counting universality, while GC-MS (Mass Spectrometry) is indispensable for structural elucidation and resolving co-eluting isomers.

This guide provides a technical framework for cross-validating these two datasets. It moves beyond simple comparison to establish a unified analytical workflow where GC-MS validates the identity of peaks quantified by GC-FID, ensuring data integrity for regulatory submissions and complex lipid profiling.

Part 1: The Analytical Dilemma

To validate lipid data, one must understand the fundamental "blind spots" of each detector.

The Quantification Standard: GC-FID

FID is a mass-sensitive detector that responds to carbon-hydrogen bonds.

  • Mechanism: Combustion of organic compounds in a hydrogen/air flame produces ions.

  • The "Universal" Truth: The response factor is generally proportional to the mass of carbon. For FAMEs, this allows for theoretical response factors (TRFs) close to 1.0, making quantification highly accurate even without individual standards for every single isomer.

  • The Blind Spot: FID is "structure blind." It cannot distinguish between a C18:1 cis isomer and a C18:1 trans isomer if they co-elute. It relies entirely on retention time.

The Identification Engine: GC-MS

MS ionizes molecules (typically Electron Impact, EI) to produce a mass spectrum.

  • Mechanism: Fragmentation creates a unique fingerprint (m/z ratios).

  • The Structural Truth: It can definitively identify a peak as "Methyl Oleate" vs. "Methyl Elaidate" based on library matching (NIST/Wiley) and characteristic ions.

  • The Blind Spot: Ionization efficiency varies wildly between molecules. A saturated FAME and a polyunsaturated FAME (PUFA) of the same mass will have drastically different response factors. Quantification via GC-MS without rigorous, isotopically labeled internal standards is prone to error.

Part 2: Unified Experimental Workflow

To cross-validate, you must eliminate variables. The following protocol ensures that the exact same sample chemistry is presented to both detectors.

Sample Preparation (The "One-Vial" Strategy)

Standard: Modified AOCS Ce 1b-89 / AOAC 996.06

  • Extraction: Extract lipids using chloroform:methanol (2:1) or MTBE.

  • Derivatization (Methylation):

    • Reagent: 14% Boron Trifluoride (

      
      ) in Methanol.[1] (Acid catalysis is preferred over base catalysis to ensure total methylation of free fatty acids and sphingolipids).
      
    • Condition: Heat at 100°C for 60 mins.

  • Extraction of FAMEs: Add Hexane and

    
    .[1] Centrifuge. Collect the upper Hexane layer.
    
  • Internal Standard (Critical): Spike Methyl Nonadecanoate (C19:0) into the final hexane vial.

    • Why C19:0? It is rare in biological samples, stable, and elutes in the middle of the chromatogram, bridging the gap between medium and long-chain fatty acids.

Instrument Configuration

To enable cross-validation, the chromatographic resolution must be identical.

ParameterGC-FID (Quantification)GC-MS (Identification)
Column High-Polarity Cyanopropyl (e.g., DB-23, HP-88)Identical Column Type & Dimensions (Essential)
Dimensions 60m x 0.25mm x 0.25µm60m x 0.25mm x 0.25µm
Carrier Gas Helium (Constant Flow: 1.2 mL/min)Helium (Constant Flow: 1.2 mL/min)
Oven Ramp 50°C (1 min)

175°C (25°C/min)

230°C (4°C/min)
Match Exactly
Split Ratio 10:1 to 50:1 (Prevent saturation)20:1 to 100:1 (Prevent detector saturation)

Expert Insight: You cannot validate a 100m FID method with a 30m MS method. The elution order of FAMEs (especially cis/trans and omega-3 isomers) changes with column polarity and thermal history.

Part 3: Cross-Validation Logic & Workflow

The core of this guide is the Retention Time Alignment (RTA) protocol. Since MS operates under vacuum (outlet pressure = 0) and FID operates at ambient pressure, retention times will shift even if column dimensions are identical.

The "Anchor Point" Method

We use the Internal Standard (C19:0) and a saturated alkane ladder (C8-C24) to calculate Relative Retention Times (RRT) .

Formula for RRT:



If


, the peaks are the same, regardless of the absolute time shift (usually MS elutes slightly faster due to vacuum).
Visualization of the Validation Loop

CrossValidation Sample Lipid Sample (FAMEs) Split Split Sample Sample->Split FID_Run GC-FID Analysis (Quantification Mode) Split->FID_Run MS_Run GC-MS Analysis (Scan Mode 50-550 m/z) Split->MS_Run Data_FID FID Chromatogram (Area Integration) FID_Run->Data_FID Data_MS MS Total Ion Chromatogram (Spectral Deconvolution) MS_Run->Data_MS Align Calculate RRT relative to C19:0 IS Data_FID->Align Data_MS->Align Compare Comparison Node: Is RRT Match < 0.5% Deviation? Align->Compare Match CONFIRMED Assign MS ID to FID Peak Compare->Match Yes Mismatch MISMATCH Check Co-elution or Isomer Shift Compare->Mismatch No Final Final Report: FID Area + MS Identity Match->Final Mismatch->Final Flagged

Caption: The "Dual-Stream" validation logic. RRT (Relative Retention Time) acts as the bridge between the quantitative precision of FID and the qualitative certainty of MS.

Part 4: Comparative Performance Data

The following data illustrates the performance characteristics of both detectors when analyzing a standard 37-component FAME mix (Supelco 37).

Table 1: Sensitivity and Linearity Comparison
FeatureGC-FIDGC-MS (Scan Mode)GC-MS (SIM Mode)
Linear Dynamic Range

(Excellent)

(Limited)

Limit of Detection (LOD) ~10 pg C/s~100-500 pg (Full Scan)~1-10 pg (Select Ion)
Response Factor Stability High (Carbon Counting)Low (Dependent on Ionization)Low
Linearity (

)



Co-elution Handling Impossible (Composite Peak)Excellent (Deconvolution)Good
Experimental Observation: The Saturation Trap

In a typical experiment, a high-abundance fatty acid (like C16:0 Palmitic Acid) often constitutes 30-40% of the sample.

  • On FID: The signal remains linear.

  • On MS: The detector may saturate, causing "flat-topping" of the peak. This distorts the mass spectrum and ruins quantification.

  • Solution: Use FID for the major peaks. Use MS (SIM mode) only for trace PUFAs (Polyunsaturated Fatty Acids) that are below the FID's reliable integration threshold.

Part 5: Troubleshooting & Optimization

The "Shift" Phenomenon

Problem: The elution order of C18:1 cis and trans isomers (Oleic vs. Elaidic) flips or merges between instruments. Root Cause: Slight differences in column phase chemistry (e.g., DB-23 vs. SP-2560) or oven temperature calibration. Fix: Run a specific "Cis/Trans FAME Isomer Standard" on both instruments daily. Do not rely on library retention indices; rely on the standard run that day.

Mass Spectral Deconvolution

When FID shows a single peak but MS shows a "shoulder," you have a co-elution.

  • Action: Use AMDIS (Automated Mass Spectral Deconvolution and Identification System).

  • Protocol: Extract specific ions. For example, if C18:1 (m/z 296) co-elutes with C18:2 (m/z 294), extract ion 264 (characteristic of C18:1) and ion 67 (characteristic of PUFAs) to visualize the two distinct peaks hidden under the single FID curve.

References

  • AOCS Official Method Ce 1b-89. (2005).[3] Fatty Acid Composition by GLC: Marine Oils.[3][4][5][6] American Oil Chemists' Society.[3][4]

  • AOAC Official Method 996.06. (2000). Fatty Acids in Foods.[1][2][6][7] Association of Official Analytical Chemists.[4]

  • Dodds, E. D., et al. (2005). "Gas chromatographic quantification of fatty acid methyl esters: flame ionization detection vs. electron impact mass spectrometry." Lipids, 40(4), 419-428.

  • Agilent Technologies. (2019). "Fatty Acid Methyl Esters (FAMEs) Analysis on an Agilent 8890 GC." Application Note 5994-0653EN.

  • Thurnhofer, S., & Vetter, W. (2005). "Application of GC/EI-MSSIM for the quantification of fatty acid methyl esters (FAME) in food samples." Journal of Agricultural and Food Chemistry, 53(23), 8896-8903.

Sources

Safety Operating Guide

Tetradecanoic acid, 9-methyl- proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Summary

Immediate Action Required: Do NOT dispose of 9-methyltetradecanoic acid down the drain.[1] While fatty acids appear benign, they pose significant infrastructure risks (clogging via saponification) and environmental hazards (high Biological Oxygen Demand).

Disposal Classification:

  • Waste Stream: Non-Halogenated Organic.[2][3][4]

  • RCRA Status: Non-listed (unless mixed with listed solvents).

  • Primary Hazard: Skin/Eye Irritant; Combustible (High Flash Point).

Part 2: Chemical Profile & Properties

To properly dispose of a chemical, you must understand its physical behavior. 9-methyltetradecanoic acid is a branched-chain fatty acid (BCFA). The branching at the 9th carbon disrupts the crystal lattice packing, likely lowering its melting point compared to its straight-chain isomer (Myristic acid).

PropertyDataOperational Implication
Chemical Name 9-methyltetradecanoic acidUse full name on waste tags.
CAS Number 17001-21-7Required for waste manifesting.
Molecular Formula C₁₅H₃₀O₂Non-halogenated.
Solubility (Water) Negligible (Hydrophobic)Will form scum/clogs in aqueous drains.
Solubility (Organic) High (Ethanol, Hexane, Chloroform)Compatible with organic waste streams.
Flash Point >110°C (Estimated based on C14 esters)Combustible, but not Flammable (Class IIIB).
Acidity (pKa) ~4.8Weak acid; segregate from strong bases.

Part 3: Step-by-Step Disposal Protocol

This protocol is designed to prevent "cradle-to-grave" liability issues and ensure laboratory safety.

Scenario A: Disposal of Pure Stock (Solid or Viscous Liquid)

Use this workflow for expired stock or surplus pure material.

  • Container Selection: Use a High-Density Polyethylene (HDPE) or amber glass container. Avoid metal cans if the acid has been exposed to moisture, as long-term corrosion is possible.

  • Solvent Dilution (Optional but Recommended): If the material is a viscous sludge, dissolve it in a minimal amount of non-halogenated solvent (e.g., Ethanol or Acetone) to facilitate transfer.

    • Why? Waste contractors prefer liquids for fuel blending incineration.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "9-methyltetradecanoic acid (in Ethanol)."

    • Hazard Checkbox: "Irritant" and "Flammable" (if solvent added).

  • Segregation: Place in the Non-Halogenated Organic waste stream.

Scenario B: Disposal of Experimental Solutions

Use this workflow for reaction mixtures or lipid extractions.

  • Identify the Solvent:

    • If Non-Halogenated (Hexane, Methanol, Ether): Combine with general organic waste.

    • If Halogenated (Chloroform, DCM): You MUST segregate this into the "Halogenated Waste" carboy.

    • Critical Logic: Halogenated waste is incinerated at much higher temperatures to prevent dioxin formation. Contaminating non-halogenated waste with chloroform dramatically increases disposal costs.

  • pH Check: If the solution contains strong bases (NaOH/KOH), neutralize to pH 5-9 before adding to organic waste drums to prevent exothermic saponification (soap formation) inside the waste drum.

Scenario C: Solid Waste (Pipette Tips, Weigh Boats, Wipes)
  • Evaporation: Allow volatile solvents to evaporate in a fume hood (if permitted by local air quality regulations).

  • Bagging: Collect solid items contaminated with the fatty acid in a clear, heavy-duty chemically resistant bag (2-4 mil thickness).

  • Tagging: Label as "Solid Debris contaminated with Fatty Acids."

  • Disposal: Place in the laboratory's solid chemical waste bin (often a blue or black drum). Do not use regular trash.

Part 4: Decision Logic & Workflow

The following diagram illustrates the decision-making process for disposing of 9-methyltetradecanoic acid to ensure compliance and safety.

DisposalWorkflow Start Waste Generation: 9-methyltetradecanoic acid StateCheck Physical State? Start->StateCheck LiquidPath Liquid/Solution StateCheck->LiquidPath SolidPath Solid Debris (Tips, Wipes) StateCheck->SolidPath Pure Pure Substance StateCheck->Pure SolventCheck Solvent Type? LiquidPath->SolventCheck BinSolid DISPOSE: Solid Chemical Waste (Landfill/Incineration) SolidPath->BinSolid Halo Halogenated (DCM, Chloroform) SolventCheck->Halo Contains Cl, F, Br NonHalo Non-Halogenated (Hexane, Ethanol) SolventCheck->NonHalo No Halogens BinHalo DISPOSE: Halogenated Waste Carboy (High Temp Incineration) Halo->BinHalo BinNonHalo DISPOSE: Non-Halogenated Organic (Fuel Blending) NonHalo->BinNonHalo Pure->BinNonHalo Dissolve in Ethanol or dispose direct

Figure 1: Decision tree for segregating fatty acid waste based on solvent content and physical state.

Part 5: Risk Assessment & Scientific Rationale

1. The "Fatberg" Effect (Infrastructure Risk): Even though 9-methyltetradecanoic acid is not acutely toxic, it is strictly prohibited from drain disposal. In the presence of calcium ions (found in hard water) or residual bases in plumbing, fatty acids undergo saponification or form calcium soaps. These insoluble precipitates accumulate in P-traps and pipes, leading to "fatbergs" that cause severe laboratory flooding.

2. Environmental Impact (BOD): Fatty acids have a high Biological Oxygen Demand (BOD). If released into waterways, bacteria rapidly consume oxygen to break down the lipid chains, causing localized hypoxia that kills aquatic life.

3. Incineration Logic: The preferred disposal method is Fuel Blending . Because this compound has a high heat of combustion (similar to diesel fuel), waste handlers blend it with other flammable solvents to power cement kilns. This is a "Waste-to-Energy" recovery method, making it superior to landfilling.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 71353613, 9-methyltetradecanoic acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261. Retrieved from [Link]

Sources

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